molecular formula C6H7FN2O B1390502 3-Amino-5-fluoro-6-methoxypyridine CAS No. 886372-63-0

3-Amino-5-fluoro-6-methoxypyridine

Cat. No.: B1390502
CAS No.: 886372-63-0
M. Wt: 142.13 g/mol
InChI Key: CVMLVBYTEYUXOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-fluoro-6-methoxypyridine is a useful research compound. Its molecular formula is C6H7FN2O and its molecular weight is 142.13 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Fluoro-6-methoxypyridin-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-6-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMLVBYTEYUXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670318
Record name 5-Fluoro-6-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886372-63-0
Record name 5-Fluoro-6-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-6-methoxypyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-5-fluoro-6-methoxypyridine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the basic properties of 3-Amino-5-fluoro-6-methoxypyridine, a key building block in modern medicinal chemistry. We will delve into its physicochemical characteristics, spectroscopic profile, and synthetic methodologies. Furthermore, this guide will explore its reactivity, with a particular focus on its application in the synthesis of targeted therapeutics, including kinase inhibitors. The strategic importance of this scaffold in drug discovery is highlighted through case studies, providing researchers with actionable insights for its use in the development of novel pharmaceutical agents.

Introduction: The Strategic Value of a Fluorinated Aminopyridine Scaffold

This compound (CAS No. 886372-63-0) is a substituted pyridine derivative that has garnered significant interest in the field of medicinal chemistry.[1][2] Its unique trifunctional nature, featuring an amine, a fluorine atom, and a methoxy group on a pyridine core, offers a versatile platform for the synthesis of complex, biologically active molecules.[2]

The pyridine ring is a well-established "privileged scaffold" in drug design, present in numerous approved pharmaceuticals. The strategic incorporation of substituents dramatically influences the molecule's pharmacological profile:

  • Amino Group: Provides a key site for further functionalization, enabling the construction of diverse compound libraries through reactions such as amide bond formation, sulfonylation, and C-N cross-coupling reactions. It can also act as a crucial hydrogen bond donor, facilitating interactions with biological targets.

  • Fluorine Atom: The introduction of fluorine is a common strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, bioavailability, and binding affinity.[3] Fluorine's high electronegativity can modulate the pKa of nearby functional groups and influence molecular conformation.

  • Methoxy Group: This group can impact the molecule's electronic properties, lipophilicity, and metabolic profile. It can also serve as a hydrogen bond acceptor and influence the overall three-dimensional shape of the molecule.

This guide will provide a detailed exploration of these features, offering a holistic understanding of this compound as a valuable tool in the drug discovery arsenal.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in synthesis and drug design.

Physicochemical Properties
PropertyValue/DescriptionSource(s)
CAS Number 886372-63-0[1]
Molecular Formula C₆H₇FN₂O[1]
Molecular Weight 142.13 g/mol [1][4]
Appearance Light brown solid[4]
Purity Typically ≥95%[4]
Melting Point Data for the related 3-Amino-5-fluoropyridine is 85-89 °C. The melting point for the title compound is expected to be in a similar range.
Solubility Expected to be soluble in common organic solvents like ethanol and acetone, with limited solubility in water.[5]
pKa The pyridine nitrogen is basic, and the exocyclic amino group also contributes to the overall basicity. The fluorine atom's electron-withdrawing nature will likely decrease the basicity compared to unsubstituted aminopyridines.[2]
Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. While a publicly available, fully assigned spectrum for this specific molecule is elusive, we can predict the expected signals based on its structure and data from similar compounds.

¹H NMR:

  • Aromatic Protons: Two distinct signals are expected in the aromatic region, corresponding to the protons at the C2 and C4 positions of the pyridine ring. These will likely appear as doublets or doublet of doublets due to coupling with the fluorine atom and each other.

  • Amino Protons: A broad singlet corresponding to the -NH₂ protons. The chemical shift of this signal can vary depending on the solvent and concentration.

  • Methoxy Protons: A sharp singlet around 3.8-4.0 ppm corresponding to the -OCH₃ protons.

¹³C NMR:

  • Six distinct signals are expected for the six carbon atoms. The carbon atoms bonded to fluorine will show characteristic splitting (C-F coupling). The chemical shifts will be influenced by the electronic effects of the amino, fluoro, and methoxy substituents.

Mass Spectrometry:

  • The molecular ion peak [M]+ should be observed at m/z = 142.13.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step sequence starting from readily available pyridine derivatives. While specific patented procedures for this exact molecule are proprietary, a general and logical synthetic strategy can be outlined based on established organic chemistry principles and analogous preparations.

A plausible synthetic route is depicted below, starting from a substituted pyridine. This workflow highlights the key transformations required.

Synthesis_Workflow Start Substituted Pyridine (e.g., 2,6-dichloro-3-fluoropyridine) Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration Introduce NO₂ Methoxylation Nucleophilic Substitution (NaOMe) Nitration->Methoxylation Displace Cl with OMe Reduction Nitro Reduction (e.g., Fe/HCl or H₂/Pd-C) FinalProduct This compound Reduction->FinalProduct Methoxylation->Reduction Reduce NO₂ to NH₂

Figure 1: A plausible synthetic workflow for this compound.

Experimental Protocol (Generalized)

This protocol is a generalized representation and may require optimization for specific substrates and scales.

Step 1: Nitration of a Dihalogenated Fluoropyridine

  • To a stirred solution of concentrated sulfuric acid, cool to 0 °C.

  • Slowly add the starting dichlorofluoropyridine, maintaining the temperature below 10 °C.

  • Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise, keeping the temperature controlled.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Nucleophilic Methoxylation

  • Dissolve the nitrated intermediate in a suitable solvent (e.g., methanol or THF).

  • Add sodium methoxide (NaOMe) and heat the reaction mixture to reflux.

  • Monitor the reaction for the displacement of one of the chloro groups.

  • After completion, cool the reaction, quench with water, and extract the product.

  • Purify the product by column chromatography or recrystallization.

Step 3: Reduction of the Nitro Group

  • Dissolve the methoxylated nitro-pyridine in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Heat the reaction mixture if necessary and monitor for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture to remove the catalyst or inorganic salts.

  • Neutralize the filtrate and extract the final product, this compound.

  • Purify the product by column chromatography or recrystallization to obtain the desired compound with high purity.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by the interplay of its functional groups. The pyridine nitrogen is a site of protonation and alkylation. The amino group is nucleophilic and can undergo a variety of reactions, making it a key handle for derivatization.

Cross-Coupling Reactions: A Gateway to Structural Diversity

This scaffold is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

Suzuki-Miyaura Coupling: While the amino group can complicate Suzuki reactions, it is often possible to achieve coupling at other positions if a suitable leaving group (e.g., a bromine or iodine atom) is present on the pyridine ring. Alternatively, the amino group can be protected prior to the coupling reaction. The electron-rich nature of the ring, due to the amino and methoxy groups, can influence the rate of oxidative addition, a key step in the catalytic cycle.

Buchwald-Hartwig Amination: The amino group of this compound can be used as the nucleophilic component in Buchwald-Hartwig amination reactions to form C-N bonds with aryl or heteroaryl halides. This reaction is a powerful tool for constructing complex molecular architectures. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and functional group tolerance.[6][7][8][9]

Cross_Coupling_Reactivity Scaffold This compound (or a halogenated precursor) Suzuki Suzuki Coupling (with Boronic Acid/Ester) Scaffold->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (with Aryl/Heteroaryl Halide) Scaffold->Buchwald Pd Catalyst, Ligand, Base Product_Suzuki Aryl/Heteroaryl Substituted Pyridine Suzuki->Product_Suzuki C-C Bond Formation Product_Buchwald Diaryl/Heteroarylamine Buchwald->Product_Buchwald C-N Bond Formation

Figure 2: Key cross-coupling reactions involving the aminopyridine scaffold.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The this compound scaffold is particularly valuable in the design of kinase inhibitors. The aminopyridine moiety is a known "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many kinase inhibitors.

Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's Tyrosine Kinase (BTK) is a crucial enzyme in B-cell receptor signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[10][11][12][13] Several approved and investigational BTK inhibitors feature aminopyridine-based scaffolds.

While specific, publicly disclosed structures of clinical candidates containing the exact this compound moiety are often protected by patents, a review of the patent literature reveals its likely use as a key intermediate in the synthesis of potent and selective BTK inhibitors. For instance, patents for novel BTK inhibitors often describe the synthesis of complex molecules where a substituted aminopyridine is a core fragment.[14]

The general structure of many kinase inhibitors involves a hinge-binding moiety, a linker, and a solvent-front interacting fragment. This compound is an ideal starting point for the hinge-binding portion of such molecules.

Kinase_Inhibitor_Scaffold cluster_inhibitor Kinase Inhibitor cluster_kinase Kinase ATP Binding Site HingeBinder Hinge-Binding Moiety (e.g., from 3-Amino-5-fluoro- 6-methoxypyridine) Linker Linker HingeBinder->Linker HingeRegion Hinge Region HingeBinder->HingeRegion H-Bonds SolventFront Solvent-Front Moiety Linker->SolventFront SolventRegion Solvent-Exposed Region SolventFront->SolventRegion Hydrophobic/ Polar Interactions

Figure 3: The role of the aminopyridine scaffold in kinase inhibition.

Safety and Handling

This compound is classified as harmful if swallowed or inhaled. It can also cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in drug discovery and development. Its unique combination of an amino group for derivatization, a fluorine atom for modulating physicochemical properties, and a methoxy group for fine-tuning electronic and steric characteristics makes it an attractive scaffold, particularly in the design of kinase inhibitors. This guide has provided a comprehensive overview of its fundamental properties, a plausible synthetic approach, and its strategic application in medicinal chemistry. As the quest for novel and more effective therapeutics continues, the utility of such well-designed chemical building blocks will undoubtedly continue to grow.

References

A Senior Application Scientist's Technical Guide to 3-Amino-5-fluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 886372-63-0

Introduction

3-Amino-5-fluoro-6-methoxypyridine is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique trifunctionalized structure, featuring an amine, a fluorine atom, and a methoxy group on a pyridine core, offers a versatile scaffold for the synthesis of complex heterocyclic compounds. This guide provides an in-depth overview of its properties, synthesis, and applications, with a particular focus on its role in the development of targeted cancer therapies.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties make it a suitable intermediate for a variety of chemical transformations commonly employed in pharmaceutical synthesis.

PropertyValueSource
CAS Number 886372-63-0[1][2][3][4]
Molecular Formula C₆H₇FN₂O[1]
Molecular Weight 142.13 g/mol [1]
Appearance Solid[2]
Purity ≥98%[1][2]
IUPAC Name 5-fluoro-6-methoxypyridin-3-amine[2]
Canonical SMILES COC1=NC=C(N)C=C1F[2]
InChI Key CVMLVBYTEYUXOJ-UHFFFAOYSA-N[2]

Applications in Drug Development

The strategic placement of reactive and modulating functional groups makes this compound a key intermediate in the synthesis of bioactive molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the amino group provides a nucleophilic handle for further derivatization.

Key Intermediate in the Synthesis of PI3K/mTOR Inhibitors

A significant application of this compound is in the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, which are potent and selective inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[5] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7][8]

The synthesis of these inhibitors often involves the condensation of this compound with a suitably substituted pyrimidine core. The general synthetic workflow is depicted below.

G A This compound C Condensation Reaction A->C B Substituted Pyrimidine Derivative B->C D Pyrido[2,3-d]pyrimidin-7(8H)-one Core C->D Cyclization E Further Functionalization D->E F PI3K/mTOR Inhibitor E->F

References

"3-Amino-5-fluoro-6-methoxypyridine" synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Amino-5-fluoro-6-methoxypyridine

Executive Summary

This compound is a highly functionalized pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. Its specific arrangement of amino, fluoro, and methoxy groups makes it a valuable scaffold and key intermediate for the synthesis of complex bioactive molecules.[1] This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this target molecule, designed for researchers and drug development professionals. The strategy herein is grounded in established chemical principles, prioritizing regioselectivity, yield, and operational simplicity. We will dissect the strategic decisions behind the chosen pathway, provide detailed experimental protocols, and discuss the underlying chemical mechanisms, offering a complete technical narrative from starting material to final product.

Introduction and Strategic Analysis

The synthesis of polysubstituted pyridines is a cornerstone of medicinal chemistry.[2] The challenge often lies in achieving the desired substitution pattern with high regioselectivity, as the pyridine ring's electronic nature can complicate reactions like electrophilic substitution.[3][4] For the target molecule, this compound, the primary hurdles include the precise installation of three different functional groups onto the pyridine core.

Retrosynthetic Analysis

A logical retrosynthetic analysis suggests that the most robust approach involves forming the C-N bond at the C3 position in the final step. This strategy leverages a highly reliable and versatile transformation, such as a palladium-catalyzed cross-coupling reaction. The methoxy and fluoro groups can be incorporated into an earlier intermediate. This approach avoids potentially harsh nitration conditions and subsequent reduction, which can suffer from selectivity issues and functional group incompatibility.

Our disconnection strategy is as follows: The target amine can be formed from a corresponding aryl halide, specifically a C3-bromo intermediate. This key intermediate, 3-Bromo-5-fluoro-2-methoxypyridine , is significantly more accessible and can be synthesized from a commercially available fluorinated pyridine.

G TM This compound (Target Molecule) Inter1 3-Bromo-5-fluoro-2-methoxypyridine TM->Inter1 C-N Cross-Coupling (e.g., Buchwald-Hartwig) Inter2 2-Methoxy-5-fluoropyridine Inter1->Inter2 Electrophilic Bromination SM Commercially Available Starting Material Inter2->SM Methoxylation / Derivatization

Caption: Retrosynthetic analysis of this compound.

Recommended Synthetic Pathway: A Step-by-Step Guide

The proposed forward synthesis is a two-step process starting from 2-methoxy-5-fluoropyridine. This route is efficient and relies on well-documented and scalable reaction classes.

G Start 2-Methoxy-5-fluoropyridine Reagents1 N-Bromosuccinimide (NBS) Anhydrous THF Start->Reagents1 Product1 3-Bromo-5-fluoro-2-methoxypyridine Reagents1->Product1 Stir at RT, then heat Product1_ref 3-Bromo-5-fluoro-2-methoxypyridine Reagents2 Ammonia Source (e.g., Benzophenone Imine) Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP) Base (e.g., NaOtBu) Product2 This compound Reagents2->Product2 Toluene, heat Product1_ref->Reagents2

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of 3-Bromo-5-fluoro-2-methoxypyridine

Principle & Rationale: The first step involves the regioselective electrophilic bromination of 2-methoxy-5-fluoropyridine. The methoxy group is a strong activating group and directs electrophiles to the ortho and para positions. The C3 position is ortho to the methoxy group and is electronically enriched, making it the most favorable site for bromination. N-Bromosuccinimide (NBS) is chosen as the bromine source for its mild nature and ease of handling compared to elemental bromine.[5]

Experimental Protocol:

  • To a dry reaction flask under a nitrogen atmosphere, add 2-methoxy-5-fluoropyridine (1.0 eq) and N-bromosuccinimide (NBS) (1.1 eq).

  • Add anhydrous tetrahydrofuran (THF) as the solvent.

  • Stir the mixture at room temperature until all solids dissolve.

  • Slowly heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-Bromo-5-fluoro-2-methoxypyridine.[5]

Step 2: Synthesis of this compound

Principle & Rationale: The final step is the conversion of the C-Br bond to a C-N bond. The Buchwald-Hartwig amination is the state-of-the-art method for this transformation, offering high yields and broad functional group tolerance. The reaction uses a palladium catalyst, a suitable phosphine ligand, and a base to couple the aryl bromide with an ammonia source. Benzophenone imine can be used as an effective ammonia surrogate, which is cleaved under acidic conditions post-coupling to reveal the primary amine.

Experimental Protocol:

  • In an oven-dried Schlenk flask, combine 3-Bromo-5-fluoro-2-methoxypyridine (1.0 eq), a palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., BINAP, 4-10 mol%).

  • Add sodium tert-butoxide (NaOtBu) (1.4 eq) as the base.

  • Evacuate and backfill the flask with argon or nitrogen (3x).

  • Add anhydrous toluene, followed by the ammonia source (e.g., benzophenone imine, 1.2 eq).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract with ethyl acetate, and treat the combined organic layers with 2M HCl to hydrolyze the imine intermediate.

  • Stir for 1-2 hours, then neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) until pH > 8.

  • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude material via column chromatography or recrystallization to afford the final product, this compound.

Data Summary and Characterization

The successful synthesis of the target compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The expected yields are based on analogous transformations reported in the literature.

StepStarting MaterialKey ReagentsProductExpected Yield
12-Methoxy-5-fluoropyridineN-Bromosuccinimide (NBS), THF3-Bromo-5-fluoro-2-methoxypyridine75-85%
23-Bromo-5-fluoro-2-methoxypyridinePd₂(dba)₃, BINAP, NaOtBu, Ammonia SourceThis compound70-90%

Alternative Synthetic Approaches

While the recommended pathway is robust, other strategies could be envisioned. One alternative involves a late-stage introduction of the methoxy group.

  • Pathway via Nitration: This route would start with a suitable 3-amino-5-fluoropyridine derivative, such as 3-Amino-2-chloro-5-fluoropyridine. The synthesis would then involve a nucleophilic aromatic substitution (SNAr) reaction with sodium methoxide to displace the chloride at the C2 (or C6) position. However, this approach depends heavily on the availability and synthesis of the required chlorinated aminopyridine starting material, which can be complex to prepare with the correct regiochemistry. Furthermore, nitration reactions on pyridine rings often require harsh conditions and can lead to mixtures of isomers.

Conclusion

This guide outlines a strategic and efficient two-step synthesis for this compound, a valuable building block in modern chemistry. The pathway, commencing from 2-methoxy-5-fluoropyridine, leverages a regioselective bromination followed by a reliable Buchwald-Hartwig amination. This approach is characterized by its high selectivity, good anticipated yields, and the use of well-established, scalable reactions. The detailed protocols and strategic rationale provided serve as a comprehensive resource for chemists in the pharmaceutical and agrochemical sectors, enabling the successful synthesis of this important intermediate.

References

The Strategic Role of 3-Amino-5-fluoro-6-methoxypyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of contemporary drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount to the successful development of novel therapeutics. This technical guide delves into the core utility of 3-Amino-5-fluoro-6-methoxypyridine (CAS No. 886372-63-0), a key intermediate that has garnered significant attention for its role in the synthesis of advanced kinase inhibitors and other targeted therapies. This document serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals, providing a comprehensive overview of its synthesis, physicochemical properties, and critical applications, substantiated by established protocols and authoritative references.

The Architectural Advantage: Unpacking the "Privileged" Scaffold

The this compound moiety is considered a "privileged scaffold" in medicinal chemistry. Its inherent structural and electronic features provide a unique combination of properties that are highly advantageous for designing potent and selective drug candidates.

  • The Pyridine Core: The pyridine ring is a common motif in a vast number of FDA-approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.

  • The 3-Amino Group: This functional group serves as a versatile synthetic handle for a variety of chemical transformations, most notably for the construction of pyrazolopyrimidines and other fused heterocyclic systems that are central to many kinase inhibitors. It can also act as a key hydrogen bond donor in ligand-receptor interactions.

  • The 5-Fluoro Substituent: The introduction of a fluorine atom at the 5-position significantly influences the molecule's physicochemical properties. Fluorine's high electronegativity can modulate the pKa of the pyridine nitrogen, impacting its binding characteristics. Furthermore, fluorine substitution is a well-established strategy to enhance metabolic stability by blocking potential sites of oxidation, thereby improving the pharmacokinetic profile of a drug candidate.

  • The 6-Methoxy Group: The methoxy group at the 6-position can influence the molecule's conformation and solubility. It can also participate in hydrogen bonding or other non-covalent interactions within the target's binding site, contributing to overall potency and selectivity.

This strategic arrangement of functional groups makes this compound a highly sought-after building block for the synthesis of molecules targeting a range of diseases, particularly in the realm of oncology and inflammatory disorders.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in drug design and process development.

PropertyValueSource
CAS Number 886372-63-0--INVALID-LINK--
Molecular Formula C₆H₇FN₂O--INVALID-LINK--
Molecular Weight 142.13 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Purity ≥98%--INVALID-LINK--
IUPAC Name 5-fluoro-6-methoxypyridin-3-amine--INVALID-LINK--

Synthesis and Chemical Reactivity

While a definitive, publicly available, step-by-step synthesis of this compound is not extensively detailed in the literature, its synthesis can be inferred from established methodologies for related aminopyridines. A plausible synthetic strategy would likely involve a multi-step process starting from a readily available pyridine derivative, incorporating fluorination, methoxylation, and the introduction of the amino group via nitration and subsequent reduction.

The true value of this compound lies in its reactivity as a key intermediate. The amino group readily participates in condensation and coupling reactions, forming the foundation for more complex heterocyclic systems.

Key Synthetic Transformations

The following protocols, adapted from patent literature, illustrate the utility of this compound in the synthesis of advanced intermediates.

Protocol 1: Bromination of this compound

This protocol describes the synthesis of 2-bromo-5-fluoro-6-methoxypyridin-3-amine, a key intermediate for further functionalization.[1]

Materials:

  • 5-fluoro-6-methoxypyridin-3-amine

  • Acetic acid

  • Bromine

  • 1 N NaOH

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • Dissolve 5-fluoro-6-methoxypyridin-3-amine (1.079 g, 7.59 mmol) in acetic acid (1.667 mL) and add the solution dropwise to the reaction vessel.

  • Dissolve bromine (0.782 mL, 15.18 mmol) in acetic acid (1.667 mL) and add this solution dropwise to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Dilute the resulting residue with water and neutralize with 1 N NaOH.

  • Extract the aqueous solution with ethyl acetate three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Protocol 2: Synthesis of a Thiazolopyridine Derivative

This procedure demonstrates the use of this compound in the construction of a thiazolopyridine scaffold.

Materials:

  • 5-fluoro-6-methoxypyridin-3-amine

  • Potassium thiocyanate

  • Acetic acid

  • Bromine

Procedure:

  • Dissolve potassium thiocyanate (0.738 g, 7.59 mmol) in acetic acid (5 mL) and cool to 0°C.

  • Add 5-fluoro-6-methoxypyridin-3-amine to the cooled solution.

  • Add bromine dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • Allow the reaction to proceed, monitoring for completion by TLC or LC-MS.

  • Upon completion, work up the reaction mixture to isolate the 6-fluoro-5-methoxythiazolo[5,4-b]pyridin-2-amine product.

Application in Kinase Inhibitor Drug Discovery

The this compound scaffold is particularly prominent in the development of kinase inhibitors, a class of drugs that has revolutionized cancer treatment and is showing promise in other therapeutic areas. Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases.

A key application of this building block is in the synthesis of inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. These pathways are critical regulators of cell growth, proliferation, and survival, and their aberrant activation is a common driver of cancer.

Logical Workflow for Kinase Inhibitor Synthesis:

G A This compound B Reaction with a suitable electrophile (e.g., a chloropyrimidine derivative) A->B Nucleophilic Aromatic Substitution C Substituted Aminopyrimidine Intermediate B->C D Further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) C->D Introduction of diversity E Final Kinase Inhibitor Candidate D->E G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellSurvival Cell Survival Akt->CellSurvival Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth mTORC2 mTORC2 mTORC2->Akt Phosphorylates Inhibitor Inhibitor derived from This compound Inhibitor->PI3K Inhibitor->mTORC1

References

Introduction: The Strategic Importance of Substituted Pyridines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Amino-5-fluoro-6-methoxypyridine: A Versatile Heterocyclic Building Block

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. Among these, the pyridine ring is a privileged structure, present in a multitude of approved drugs. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a highly sought-after motif. The strategic functionalization of the pyridine core with specific substituents can dramatically influence a molecule's pharmacological activity, selectivity, and pharmacokinetic profile.

This guide focuses on This compound (CAS No: 886372-63-0), a trifunctionalized heterocyclic building block of increasing importance.[1][2] The specific arrangement of an amino group, a fluorine atom, and a methoxy group on the pyridine scaffold provides a powerful combination of reactive handles and property-modulating features. The amino group serves as a versatile point for synthetic elaboration, the fluorine atom can enhance metabolic stability and binding affinity, and the methoxy group influences the electronic nature of the ring.[3][4] This unique constellation of functionalities makes this compound a valuable intermediate for the synthesis of complex, biologically active molecules, particularly in the realms of oncology, infectious diseases, and beyond.[3][5]

This document serves as a technical resource for researchers, chemists, and drug development professionals, offering insights into the synthesis, reactivity, and application of this key building block.

Physicochemical Properties and Characterization

A comprehensive understanding of a building block's physical and chemical properties is fundamental to its effective use in synthesis.

PropertyValueSource
CAS Number 886372-63-0[1]
Molecular Formula C₆H₇FN₂O[1]
Molecular Weight 142.13 g/mol [1]
IUPAC Name 5-fluoro-6-methoxypyridin-3-amine[1]
Appearance Solid[1]
Purity Typically ≥98%[1][2]
Canonical SMILES COC1=NC=C(N)C=C1F[1]
InChI Key CVMLVBYTEYUXOJ-UHFFFAOYSA-N[1]

For lot-specific data and full characterization, including NMR, HPLC, and LC-MS, it is recommended to consult the supplier's documentation.[6]

The Synthetic Versatility of this compound

The reactivity of this compound is dictated by its three key functional groups, which can be addressed with a high degree of chemical selectivity.

Reactivity Profile:
  • The Amino Group (C3-Position): As a primary aromatic amine, this group is a potent nucleophile and a key handle for a wide array of transformations. It readily participates in:

    • Acylation and Sulfonylation: Forming stable amide and sulfonamide linkages, crucial for building larger molecular frameworks.

    • Diazotization Reactions: Conversion to a diazonium salt allows for subsequent Sandmeyer-type reactions, introducing a variety of other functional groups (e.g., -OH, -Cl, -Br, -CN).

    • Reductive Amination: Reaction with aldehydes and ketones to form secondary and tertiary amines.

    • Cross-Coupling Reactions: Participation as a nucleophile in Buchwald-Hartwig amination reactions.

  • The Pyridine Ring: The pyridine core, substituted with an electron-donating methoxy group and a moderately deactivating fluorine atom, has a unique electronic profile. The positions on the ring are activated or deactivated towards electrophilic or nucleophilic attack, allowing for selective late-stage functionalization. Halogenated pyridine intermediates are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira, enabling the introduction of significant molecular diversity.[7]

  • The Fluorine Atom (C5-Position): The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate a drug candidate's properties.[4][8] The C-F bond is exceptionally stable, and the fluorine atom can:

    • Enhance Metabolic Stability: By blocking sites of oxidative metabolism.[3]

    • Increase Lipophilicity: Which can improve membrane permeability and oral bioavailability.

    • Modulate pKa: Altering the basicity of the nearby amino group and the pyridine nitrogen.

    • Improve Binding Affinity: Through favorable electrostatic interactions with target proteins.

Logical Flow in Drug Discovery

The following diagram illustrates how a building block like this compound is utilized in a typical drug discovery workflow.

G cluster_0 Scaffold Elaboration cluster_1 Library Generation & Screening cluster_2 Lead Optimization A 3-Amino-5-fluoro- 6-methoxypyridine B Reaction at Amino Group (e.g., Acylation, Coupling) A->B C Reaction at Pyridine Ring (e.g., Cross-Coupling) A->C D Diverse Compound Library B->D C->D E High-Throughput Screening (HTS) D->E F Hit Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H ADME/Tox Profiling G->H I Lead Candidate H->I J Drug Candidate I->J Preclinical & Clinical Development

Caption: Drug discovery workflow using a heterocyclic building block.

Synthetic Approaches

While specific, detailed preparations of this compound are proprietary to manufacturers, a plausible synthetic route can be devised based on established pyridine chemistry. A common strategy involves the functionalization of a pre-existing pyridine ring.

Proposed Retrosynthetic Pathway

The synthesis would likely start from a readily available substituted pyridine and proceed through a sequence of nitration, reduction, halogenation, and nucleophilic substitution steps.

G A This compound Target Molecule B 3-Nitro-5-fluoro-6-methoxypyridine Precursor A->B Reduction of Nitro Group (e.g., H₂, Pd/C) C 3-Nitro-5-fluoro-6-chloropyridine Intermediate B->C Nucleophilic Aromatic Substitution (e.g., NaOMe) D 5-Fluoro-3-nitropyridine Starting Material C->D Oxidative Chlorination

Caption: A potential retrosynthetic pathway for the target molecule.

This general approach is analogous to synthetic routes for other functionalized pyridines, which often involve a sequence of acylation, nitration, reduction, diazotization (like the Schiemann reaction for fluorination), and hydrolysis.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the utility of this compound as a coupling partner, the following section details a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry for creating C-C bonds.

Objective: To synthesize a 3-arylated-5-fluoro-6-methoxypyridine derivative. This protocol assumes a prior conversion of the amino group to a halide (e.g., bromide via a Sandmeyer reaction) to create a suitable coupling handle.

Step-by-Step Methodology:

  • Reagent Preparation & Inerting the System:

    • Rationale: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation and poor yields. All reagents must be dry and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).

    • Procedure: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-fluoro-6-methoxypyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq). The flask is then evacuated and backfilled with nitrogen three times.

  • Solvent and Catalyst Addition:

    • Rationale: The solvent system is critical for solubilizing the reactants and facilitating the catalytic cycle. A mixture of an organic solvent and water is common for Suzuki couplings. The choice of palladium catalyst and ligand is crucial for reaction efficiency.

    • Procedure: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), via syringe. Subsequently, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq), to the flask under a positive flow of nitrogen.

  • Reaction Execution:

    • Rationale: Most Suzuki couplings require heating to proceed at a reasonable rate. The reaction progress should be monitored to determine the point of completion.

    • Procedure: The reaction mixture is heated to 80-100 °C with vigorous stirring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up and Purification:

    • Rationale: The work-up procedure is designed to quench the reaction, remove inorganic salts and the catalyst, and isolate the crude product. Purification is then required to obtain the final compound in high purity.

    • Procedure: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed sequentially with water and brine, then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the desired 3-arylated-5-fluoro-6-methoxypyridine.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on available safety data for this and structurally related compounds.

Hazard InformationPrecautionary Measures
Pictogram GHS07: Harmful/Irritant[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed.[1] H332: Harmful if inhaled.[1] May cause respiratory irritation.[9] Causes skin and serious eye irritation.[9]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, and eye/face protection.[9][10] Use only in a well-ventilated area, such as a chemical fume hood.[9][11]
First Aid IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[12] IF INHALED: Remove person to fresh air and keep comfortable for breathing.[12] IF ON SKIN: Wash with plenty of soap and water.[12] IF IN EYES: Rinse immediately with plenty of water for at least 15 minutes. Get medical attention.[9][12]
Storage Store in a cool, dry, and well-ventilated place.[10] Keep container tightly closed.

Users must consult the most current Safety Data Sheet (SDS) from their supplier before handling this compound.[10][11][12]

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile heterocyclic building block for modern drug discovery. Its trifunctional nature provides a rich platform for synthetic chemists to generate novel molecular architectures with finely tuned properties. The strategic inclusion of fluorine and the adaptable amino handle make it an ideal starting point for creating libraries of compounds for screening and lead optimization. As the demand for more effective and safer therapeutics continues to grow, particularly in oncology and infectious diseases, the utility of sophisticated, property-enabling intermediates like this compound is set to expand, solidifying its role as a key component in the medicinal chemist's toolbox.

References

Introduction: The Strategic Imperative of Fluorine in Pyridine-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Fluorinated Pyridines

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous FDA-approved drugs.[1][2] Its unique electronic properties and hydrogen bonding capabilities make it a privileged structure for interacting with a diverse range of biological targets. However, the true transformative power in contemporary drug design emerges when this scaffold is strategically augmented with fluorine. The incorporation of fluorine, the most electronegative element, into a pyridine ring is not a trivial modification; it is a profound strategic decision that can dramatically enhance a molecule's therapeutic potential.[1][2][3][4]

The unique physicochemical properties of fluorine—its small atomic radius, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—collectively impart significant advantages.[3][5][6] These are not merely incremental improvements but often game-changing alterations to a compound's potency, selectivity, and pharmacokinetic profile. Strategically placed fluorine atoms can modulate the basicity (pKa) of the pyridine nitrogen, increase metabolic stability by blocking sites of oxidative metabolism, and enhance membrane permeability, all of which contribute to superior drug-like properties.[3][4][6] Consequently, fluorinated pyridine derivatives are pivotal structures in the development of novel therapeutics across a spectrum of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[1][2][7] This guide provides a detailed exploration of the biological activities of fluorinated pyridines, grounded in mechanistic principles and supported by actionable experimental protocols for their evaluation.

Chapter 1: The Physicochemical and Pharmacokinetic Impact of Pyridine Fluorination

The decision to introduce fluorine is driven by its predictable and powerful influence on a molecule's intrinsic properties. Understanding these effects is fundamental to leveraging fluorination as a tool for rational drug design.

Modulation of Lipophilicity and Membrane Permeability

A molecule's ability to traverse cellular membranes is intrinsically linked to its lipophilicity. Fluorination serves as a powerful tool to fine-tune this property. While the effect is context-dependent, replacing hydrogen with fluorine generally increases lipophilicity, which can enhance passive diffusion across membranes, including the blood-brain barrier (BBB).[8][9] This is particularly crucial for developing drugs targeting the CNS.[7][9] The introduction of fluorinated motifs like the trifluoromethyl (CF3) group can significantly increase the hydrophobic surface area of a molecule.[8]

Enhancement of Metabolic Stability

One of the most valuable contributions of fluorine in drug design is the enhancement of metabolic stability.[3][4] The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to cleavage by metabolic enzymes, particularly the Cytochrome P450 (CYP) family. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively block this "soft spot" from oxidative metabolism.[10][11] This translates directly to a longer in-vivo half-life, reduced clearance, and potentially a lower required therapeutic dose, improving the drug's overall pharmacokinetic profile.[3][11]

Control of Basicity (pKa) and Target Engagement

The pyridine nitrogen is a basic center, and its degree of protonation at physiological pH (pKa) is critical for solubility, cell permeability, and target interaction. The potent electron-withdrawing nature of fluorine significantly reduces the electron density of the pyridine ring, thereby lowering the pKa of the nitrogen atom.[3][8] This reduction in basicity can be a critical design element to mitigate off-target effects, such as inhibition of the hERG channel, a common liability for basic compounds. Furthermore, a lower pKa can prevent unwanted sequestration in acidic lysosomes and fine-tune the hydrogen bonding capacity of the pyridine nitrogen, potentially leading to more specific and potent target engagement.

Influence on Conformation and Binding Affinity

Beyond purely electronic effects, fluorine can establish unique, favorable interactions with protein targets that enhance binding affinity. It can participate in hydrogen bonds and, more uniquely, halogen bonds, where the electropositive crown of the fluorine atom interacts with a nucleophilic partner in the protein binding pocket.[3][12] The presence of fluorine can also induce specific conformational preferences in a molecule, pre-organizing it into a bioactive conformation that binds more tightly to its target receptor or enzyme.[3][10]

Chapter 2: Key Biological Targets and Therapeutic Applications

The versatile properties of fluorinated pyridines have led to their successful application against a wide array of biological targets in multiple disease areas.

Oncology: A Dominant Arena

Fluorinated pyridines have made a profound impact in oncology, particularly in the development of targeted kinase inhibitors.

  • Kinase Inhibition : The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is frequently overactivated in cancer.[13][14] Fluorinated pyridine and pyrimidine scaffolds have been instrumental in developing potent PI3K inhibitors.[13] For example, Alpelisib, an approved breast cancer drug, features a trifluoro-t-butyl group on a pyridine ring that enhances metabolic stability and ensures high-affinity binding through a hydrogen bond in the PI3K active site.[10] Similarly, these scaffolds are central to inhibitors of other key oncogenic kinases like FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are critical in acute myeloid leukemia (AML).[15]

Compound ClassTarget Kinase(s)Representative IC50 DataTherapeutic IndicationCitation(s)
Imidazo[4,5-b]pyridinesFLT3, Aurora A/BKd < 10 nM for FLT3 & AuroraAcute Myeloid Leukemia[15]
Furo[3,2-b]pyridinesPI3K, CLKs, BtkVaries by derivativeVarious Cancers[16]
Triazine ScaffoldsPI3KPotency increased 8-fold with FVarious Cancers[13]
  • Antimetabolite Analogy : The foundational anti-cancer drug 5-fluorouracil (5-FU), a fluorinated pyrimidine, exemplifies the principle of "lethal synthesis".[5] 5-FU is metabolized in the body to FdUMP, which irreversibly inhibits thymidylate synthase, an enzyme critical for DNA synthesis, leading to the death of rapidly dividing cancer cells.[5] This mechanism, predicated on the stability of the C-F bond, provides a powerful paradigm that informs the design of other fluorinated heterocyclic enzyme inhibitors.[5]

Central Nervous System (CNS) Disorders

The ability of fluorine to increase lipophilicity and BBB penetration makes fluorinated pyridines highly valuable for CNS drug discovery.[7][9] A notable example is in the development of selective 5-HT1F receptor agonists for the treatment of migraine. Here, furo[3,2-b]pyridine cores were used as effective bioisosteres for traditional indole-based structures, leading to compounds with high affinity and improved selectivity.[17][18]

Infectious Diseases

The application of fluorinated pyridines extends to anti-infective agents. Research has demonstrated that derivatives such as 2-difluoromethylpyridines can act as potent inhibitors of quorum sensing in bacteria like Pseudomonas aeruginosa.[12][19] By disrupting this cell-to-cell communication system, these compounds can inhibit biofilm formation and reduce the production of virulence factors, offering a novel strategy to combat bacterial infections.[12]

Chapter 3: Fluorinated Pyridines as Strategic Bioisosteres

Bioisosterism—the replacement of one chemical group with another that retains the parent molecule's biological activity while improving its other properties—is a cornerstone of medicinal chemistry. Fluorinated pyridines are exceptional bioisosteres.[12][20]

  • 2-Difluoromethylpyridine for Pyridine-N-oxide : The 2-difluoromethylpyridine group has been successfully demonstrated as a bioisosteric replacement for pyridine-N-oxide.[12][19] This substitution can enhance biological activity, as seen in quorum sensing inhibitors, potentially by improving physicochemical properties and introducing new binding interactions.[12]

  • Furo[3,2-b]pyridine for Indole : In the pursuit of better 5-HT1F receptor agonists, the indole nucleus was replaced with a furo[3,2-b]pyridine scaffold.[17][18] This bioisosteric swap resulted in compounds with comparable receptor affinity but significantly improved selectivity against related serotonin receptors, a critical factor for minimizing side effects.[17]

G cluster_0 Bioisosteric Replacement Strategy cluster_1 Resulting Improvements parent Parent Scaffold (e.g., Indole, Pyridine-N-Oxide) bioisostere Fluorinated Pyridine Bioisostere (e.g., Furo[3,2-b]pyridine, 2-CHF2-Pyridine) parent->bioisostere Replacement activity Maintained or Enhanced Biological Activity bioisostere->activity Leads to properties Improved Properties: - Selectivity - Metabolic Stability - Pharmacokinetics bioisostere->properties Leads to

Caption: Bioisosteric replacement workflow.

Chapter 4: Core Experimental Protocols for Activity Assessment

Validating the biological activity of newly synthesized fluorinated pyridines requires a cascade of robust, reproducible assays. The following protocols provide a self-validating framework for their characterization.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

This protocol determines the potency of a compound against a specific kinase target.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase (e.g., PI3K, FLT3).

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • [γ-³²P]ATP or [γ-³³P]ATP (radiolabeled tracer)

  • Non-radiolabeled ATP

  • Test compound serially diluted in DMSO

  • 96-well reaction plates

  • Phosphocellulose filter plates or paper

  • Stop solution (e.g., phosphoric acid)

  • Scintillation counter or phosphorimager

Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO, typically starting from 1 mM.

  • Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and kinase assay buffer.

  • Inhibitor Addition: Add a small volume (e.g., 1 µL) of the diluted test compound to the wells. Include positive controls (no inhibitor, 0% inhibition) and negative controls (no enzyme).

  • Reaction Initiation: Initiate the kinase reaction by adding a mix of non-radiolabeled and radiolabeled ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding a stop solution.

  • Substrate Capture: Spot a portion of the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while unincorporated [γ-³²P]ATP will not.

  • Washing: Wash the filter membrane extensively with phosphoric acid to remove all unbound radiolabel.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Convert raw counts to percent inhibition relative to the DMSO control. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[16]

Protocol 2: Cell-Based Proliferation Assay (MTT/XTT)

Objective: To assess the cytotoxic or cytostatic effect of the compound on cancer cell lines.

Methodology:

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the fluorinated pyridine derivative for 48-72 hours.

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the tetrazolium salt into a colored formazan product.

  • Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to vehicle-treated controls and determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Metabolic Stability Assay (Liver Microsomes)

Objective: To evaluate the susceptibility of a compound to phase I metabolism.

Methodology:

  • Incubation: Incubate the test compound (at a low concentration, e.g., 1 µM) with pooled human or rodent liver microsomes in the presence of a NADPH-regenerating system.

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein, and analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in-vitro half-life (t½) and intrinsic clearance (Clint).

G cluster_workflow Drug Discovery & Evaluation Workflow synthesis Synthesis of Fluorinated Pyridine biochemical Protocol 1: Biochemical Assay (e.g., Kinase IC50) synthesis->biochemical Test Potency cell_based Protocol 2: Cell-Based Assay (e.g., Proliferation GI50) biochemical->cell_based Confirm Cellular Activity adme Protocol 3: ADME Assay (e.g., Metabolic Stability) cell_based->adme Assess Drug-like Properties in_vivo In Vivo Studies (Efficacy & PK) adme->in_vivo Advance Lead

Caption: A typical workflow for evaluating fluorinated pyridine candidates.

Conclusion and Future Outlook

The strategic incorporation of fluorine into pyridine scaffolds is a proven and powerful strategy in modern drug discovery. The resulting modulation of physicochemical and pharmacokinetic properties—enhanced metabolic stability, tuned basicity, and improved membrane permeability—has enabled the development of highly effective and targeted therapeutics.[2][3][4] From potent kinase inhibitors in oncology to selective receptor modulators for CNS disorders, the impact of fluorinated pyridines is undeniable.

The future of this chemical class remains bright. Advances in synthetic organic chemistry continue to provide more sophisticated and selective methods for the fluorination of heterocyclic systems, opening new avenues for chemical space exploration.[21][22] As our understanding of disease biology deepens, the rational design of next-generation fluorinated pyridines, guided by the principles outlined in this guide, will undoubtedly lead to the discovery of novel, life-saving medicines.[1][2]

References

The Pyridine Scaffold: A Technical Guide to Accelerating Novel Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, medicinal chemists, and drug development professionals with an in-depth, field-proven perspective on leveraging the pyridine scaffold for the discovery of novel kinase inhibitors. Moving beyond theoretical concepts, we will explore the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in the authoritative literature that shapes modern kinase drug discovery.

Introduction: The Kinase Challenge and the Pyridine Solution

Protein kinases, a family of over 500 enzymes that regulate virtually all cellular processes, represent one of the most critical target classes in modern medicine, particularly in oncology.[1] Their central role in signal transduction makes them compelling targets, but also presents a significant challenge: selectivity. The highly conserved ATP-binding site across the kinome complicates the development of inhibitors that are potent against their intended target without causing off-target effects.

In this complex landscape, the pyridine ring has emerged as a "privileged scaffold"—a molecular framework that is not only synthetically versatile but also possesses inherent properties making it exceptionally well-suited for kinase inhibitor design.[1][2] Its unique electronic and physicochemical characteristics allow it to serve as an effective bioisostere for other aromatic and heterocyclic rings, often improving critical drug-like properties.[3] This guide will dissect the advantages of the pyridine core and outline a comprehensive workflow for its application in a modern drug discovery campaign.

Section 1: The Pyridine Scaffold as a Privileged Kinase-Targeting Core

The strategic selection of a core scaffold is a decision that profoundly impacts the entire discovery cascade. The pyridine ring is not merely a synthetic building block; its intrinsic properties offer tangible advantages that address key challenges in kinase inhibitor design.

Physicochemical and Medicinal Chemistry Advantages

The utility of the pyridine scaffold stems from a unique combination of features:

  • Hydrogen Bonding Capability: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.[2][3] This is of paramount importance in kinase inhibition, as it allows the scaffold to form a critical hydrogen bond with the "hinge" region of the kinase ATP-binding pocket, a common anchoring point for many successful inhibitors.[4]

  • Enhanced Solubility: The polar nature of the nitrogen atom generally imparts greater aqueous solubility to pyridine-containing compounds compared to their carbocyclic (e.g., benzene) analogues.[3][5] This property is crucial for improving the pharmacokinetic profile of a drug candidate.

  • Modulation of Basicity: As a weak base, the pyridine nitrogen can be protonated under physiological conditions. This allows for the formation of ionic interactions and can be fine-tuned through substitution to optimize cell permeability and target engagement.[6]

  • Synthetic Tractability: A wealth of well-established synthetic methodologies facilitates the derivatization of the pyridine ring at multiple positions.[6][7] This allows medicinal chemists to systematically explore the chemical space around the core to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Metabolic Stability: Strategic placement of the pyridine nitrogen can block sites of metabolism that are susceptible to oxidation in corresponding phenyl rings, thereby improving the metabolic stability and half-life of a compound.[3]

The Pyridine Core in FDA-Approved Kinase Inhibitors

The theoretical advantages of the pyridine scaffold are validated by its presence in numerous FDA-approved drugs. A notable example is Imatinib , a cornerstone of targeted cancer therapy, which features a key pyridyl-pyrimidine pharmacophore.[8] More recent approvals, such as the RET inhibitor Selpercatinib (which incorporates a pyrazolo[1,5-a]pyridine core), continue to underscore the enduring value of this scaffold in addressing diverse kinase targets.[1][9]

Section 2: The Discovery Workflow: From Hit to Lead

A successful kinase inhibitor discovery program is a multi-stage, iterative process. The following workflow illustrates how to systematically advance from an initial concept to a validated lead compound using a pyridine scaffold-centric approach.

G cluster_0 Hit Identification cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization cluster_3 Candidate Nomination Hit_ID High-Throughput Screening (HTS) of Pyridine-based Library DSF Quantify Binding Affinity (DSF Assay) Hit_ID->DSF Validate Hits ADP_Glo Measure Enzymatic Inhibition (ADP-Glo Assay for IC50) DSF->ADP_Glo Confirm Mechanism Docking Molecular Docking & Structure-Based Design ADP_Glo->Docking Inform Design SAR Iterative Synthesis & Structure-Activity Relationship (SAR) Docking->SAR Guide Synthesis SAR->ADP_Glo Test New Analogs Selectivity Kinase Selectivity Profiling SAR->Selectivity Assess Off-Target Effects Lead Optimized Lead Candidate SAR->Lead Identify Candidate Selectivity->SAR Refine Selectivity

Caption: Iterative workflow for pyridine-based kinase inhibitor discovery.
Hit Identification: Screening Strategies

The journey begins by identifying initial "hits"—compounds that show activity against the kinase of interest. High-Throughput Screening (HTS) of a diverse, pyridine-focused chemical library is a common starting point.[10] Alternatively, a fragment-based approach can identify smaller pyridine-containing fragments that bind to the target, which are then grown or linked to build more potent molecules.

Quantifying Binding Affinity: The Role of Differential Scanning Fluorimetry (DSF)

Once initial hits are identified, the first critical step is to validate that they physically bind to the target kinase. DSF, or Thermal Shift Assay, is a rapid and robust biophysical method for this purpose. It measures the thermal stability of a protein, which typically increases upon ligand binding.[9][11] A significant increase in the protein's melting temperature (Tm) in the presence of the compound provides strong evidence of direct binding.[12]

Protocol 1: Differential Scanning Fluorimetry (DSF) for Hit Validation

This protocol is designed for a 384-well format using a standard real-time PCR (qPCR) instrument.

1. Reagent Preparation:

  • Protein Stock: Prepare the purified target kinase in a suitable buffer (e.g., 25 mM HEPES pH 7.5, 500 mM NaCl) to a final concentration of 2 µM.[12] The protein should be >90% pure.
  • Dye Solution: Dilute a 5000x SYPRO Orange dye stock 1:1000 into the protein buffer.
  • Protein-Dye Mix: Mix the 2 µM protein stock with the diluted dye solution.
  • Compound Plate: Prepare a source plate with test compounds dissolved in DMSO to a concentration of 10 mM. Include DMSO-only wells as a negative control.

2. Assay Procedure:

  • Dispense 10 µL of the protein-dye mixture into each well of a 384-well qPCR plate.[13]
  • Using an acoustic liquid handler (e.g., Echo dispenser) or manual pipette, transfer 10-20 nL of each compound from the source plate into the assay plate. The final compound concentration will be approximately 10-20 µM.[13]
  • Seal the plate securely with a qPCR-compatible adhesive seal and centrifuge briefly to collect the contents at the bottom of the wells.
  • Place the plate in the qPCR instrument.

3. Instrument Settings & Data Acquisition:

  • Set the instrument to monitor fluorescence using an appropriate filter set for SYPRO Orange (e.g., excitation ~490 nm, emission ~590 nm).[13]
  • Program a temperature ramp from 25°C to 95°C, with a ramp rate of 0.5°C per 30 seconds.[14]
  • Collect fluorescence data at each temperature increment.

4. Data Analysis:

  • Plot fluorescence intensity versus temperature. The resulting curve will show a sigmoidal transition as the protein unfolds.
  • The melting temperature (Tm) is the midpoint of this transition. This can be calculated by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the curve.
  • Calculate the thermal shift (ΔTm) for each compound: ΔTm = Tm(compound) - Tm(DMSO control) .
  • Self-Validation: A dose-dependent increase in ΔTm with increasing compound concentration confirms a specific binding interaction. A ΔTm of ≥ 2°C is generally considered a significant shift and a strong indicator of a valid hit.

Measuring Enzymatic Inhibition: IC50 Determination with ADP-Glo™

While DSF confirms binding, it does not measure the functional consequence of that binding. The next essential step is to determine if the compound inhibits the kinase's enzymatic activity. The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, providing a highly sensitive measure of enzyme activity.[15] This assay is used to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Protocol 2: IC50 Determination using the ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well format. All steps are performed at room temperature.[16]

1. Reagent Preparation:

  • Kinase Reaction Buffer: Use a buffer optimized for your specific kinase (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
  • Enzyme Solution: Prepare the kinase in reaction buffer at 2x the final desired concentration.
  • Substrate/ATP Solution: Prepare the specific peptide substrate and ATP in reaction buffer at 2x the final concentration. The ATP concentration should ideally be at or near the Km value for the kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.
  • Compound Dilution Series: Perform a serial dilution of the test compound in DMSO, then dilute into the reaction buffer to create 2x final concentrations.

2. Kinase Reaction (5 µL total volume):

  • Add 2.5 µL of the compound dilution to the wells of a white, opaque 384-well plate.
  • Add 2.5 µL of the pre-mixed Enzyme/Substrate/ATP solution to initiate the reaction. Note: For robust results, it is often better to add enzyme last. In this case, add 1.25 µL of 4x Substrate/ATP and 1.25 µL of 4x Enzyme to the 2.5 µL of 2x compound.
  • Include "no enzyme" (100% inhibition) and "DMSO vehicle" (0% inhibition) controls.
  • Incubate the reaction for a predetermined time (e.g., 60 minutes) during which substrate conversion is linear.

3. Assay Detection:

  • Step 1 (ATP Depletion): Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the unconsumed ATP.[16]
  • Incubate for 40 minutes.
  • Step 2 (ADP to ATP Conversion & Detection): Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP.[16]
  • Incubate for 30-60 minutes.

4. Data Analysis:

  • Measure luminescence using a plate-reading luminometer.
  • Normalize the data: Set the average signal from the "no enzyme" wells as 100% inhibition and the "DMSO vehicle" wells as 0% inhibition.
  • Plot the percent inhibition versus the logarithm of the compound concentration.
  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC50 value.
  • Self-Validation: A well-defined sigmoidal curve with a good fit (e.g., R² > 0.95) validates the calculated IC50 value.

Rational Design & SAR: The Power of Molecular Modeling

With validated, potent hits in hand, the next phase is lead optimization. This is where the synthetic tractability of the pyridine scaffold is a major asset. Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to its target protein.[17]

By docking a pyridine-based hit into the crystal structure of the target kinase, researchers can:

  • Visualize the Binding Pose: Confirm that the pyridine nitrogen is forming the expected hydrogen bond with the kinase hinge region.[4][17]

  • Identify Pockets for Optimization: Identify nearby hydrophobic pockets or potential hydrogen bond donors/acceptors that are not yet occupied by the inhibitor.[18]

  • Guide Synthetic Efforts: This information allows medicinal chemists to rationally design new analogs by adding substituents to specific positions on the pyridine ring to engage these pockets, thereby improving potency and selectivity.[18][19]

G cluster_0 Kinase ATP-Binding Site cluster_1 Pyridine Inhibitor Binding Hinge Hinge Region (Backbone NH/CO) Pocket1 Hydrophobic Pocket I Gatekeeper Gatekeeper Residue Pocket2 Solvent-Exposed Region PyridineCore Pyridine Core PyridineCore->Hinge H-Bond R1 R1 Group R1->Pocket1 Hydrophobic Interaction R2 R2 Group R2->Pocket2 Improve Solubility

Caption: Molecular interactions guiding pyridine inhibitor design.
Lead Optimization: A Case Study Approach

The process of lead optimization is iterative. Guided by docking and empirical data, new analogs are synthesized and tested. For instance, in the development of FGFR inhibitors, a pyrazolo[3,4-b]pyridine core was crucial for activity.[1][17] SAR studies revealed that incorporating two chloro groups on a perpendicular phenyl ring was essential for selectivity over VEGFR2, while methylation of the pyrazole nitrogen (N-1), which forms a key hydrogen bond with the hinge, resulted in a complete loss of activity.[1] This demonstrates a self-validating system: computational models predict a key interaction, and its chemical removal abrogates activity, confirming the model's accuracy and guiding future designs.

Scaffold VariationTarget KinaseKey SAR InsightReference
3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridineIGF-1RSubstitution at the C5 position of the pyrimidine ring significantly influences inhibitory activity.[5]
1H-pyrazolo[3,4-b]pyridineFGFRN-1 methylation abolishes activity, confirming its role in hinge binding. Dichloro-phenyl group is critical for selectivity.[1][17]
Pyrazolo[1,5-a]pyridineCSKReplacement of a pyridazinone core with this scaffold significantly improved potency due to better hinge-binding interactions.[1]
4-(pyrazol-3-yl)-pyridineJNKOptimization of this scaffold led to potent compounds with good in vivo profiles.[7]
2-amino-pyridineVRK1Addition of a methyl group to the pyridine core markedly improved selectivity compared to the prototype inhibitor.[20]

Section 3: Kinase Selectivity Profiling

A potent inhibitor is of little therapeutic value if it is not selective. "Off-target" inhibition can lead to toxicity and unforeseen side effects. Therefore, a critical step in the lead optimization process is to profile promising compounds against a broad panel of kinases, often representing the entire human kinome.[21]

This is typically done using high-throughput screening platforms that can assess the activity of an inhibitor against hundreds of kinases simultaneously.[22] The goal is to generate a Selectivity Score, which quantifies the inhibitor's preference for its intended target over other kinases.[20][21] Compounds like MBM-55, an imidazo[1,2-a]pyridine-based Nek2 inhibitor, demonstrated excellent selectivity, which is a key attribute for a potential therapeutic candidate.[23]

Conclusion and Future Perspectives

The pyridine scaffold represents a cornerstone of modern kinase inhibitor design. Its advantageous physicochemical properties, synthetic accessibility, and proven ability to form key interactions within the kinase ATP-binding site make it an invaluable tool for medicinal chemists. The integrated workflow presented in this guide—combining rational, structure-based design with robust biophysical (DSF) and enzymatic (ADP-Glo™) assays—provides a reliable and efficient pathway for moving from initial concept to a highly optimized, selective lead candidate. As our understanding of kinase biology continues to deepen, the strategic application of privileged scaffolds like pyridine will remain essential for developing the next generation of targeted therapies.

References

An In-Depth Technical Guide to 3-Amino-5-fluoro-6-methoxypyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a cornerstone of successful therapeutic design. Among these, the aminopyridine core has emerged as a "privileged" structure, particularly in the realm of kinase inhibition. This guide provides an in-depth technical exploration of a specific, yet promising, derivative: 3-Amino-5-fluoro-6-methoxypyridine . While this compound is not yet extensively documented in peer-reviewed literature as a standalone therapeutic, its structural motifs suggest significant potential as a key intermediate and a foundational element for novel kinase inhibitors. This document will synthesize established chemical principles with predictive methodologies to offer a comprehensive initial investigation for researchers, scientists, and drug development professionals. We will delve into its chemical identity, plausible synthetic routes, predicted physicochemical and pharmacological properties, and a strategic workflow for its evaluation as a potential drug candidate.

Core Molecular Profile

This compound (CAS Number: 886372-63-0) is a substituted pyridine derivative. The strategic placement of its functional groups—an amine, a fluorine atom, and a methoxy group—on the pyridine ring is critical to its potential pharmacological activity.[1] The amino group can act as a key hydrogen bond donor, mimicking the hinge-binding interactions of ATP in the active site of kinases. The fluorine atom can modulate the pKa of the pyridine nitrogen and the adjacent amino group, influence metabolic stability, and potentially enhance binding affinity through favorable electrostatic interactions. The methoxy group can serve as a metabolic blocker and its position can influence the overall conformation and solubility of the molecule.

PropertyValueSource
IUPAC Name 5-fluoro-6-methoxypyridin-3-amine[1]
CAS Number 886372-63-0[1]
Molecular Formula C6H7FN2O[1]
Molecular Weight 142.13 g/mol [1]
Physical Form Solid[1]
Purity (Typical) ≥98%[1]
Canonical SMILES COC1=NC=C(N)C=C1F[1]
InChI Key CVMLVBYTEYUXOJ-UHFFFAOYSA-N[1]

Synthesis and Manufacturing: A Plausible and Scalable Route

The proposed synthesis involves a series of standard organic transformations:

Synthetic_Pathway A 2,6-Dichloro-5-fluoronicotinic acid B 2,6-Dichloro-5-fluoronicotinamide A->B 1. Amidation (e.g., SOCl2, NH4OH) C 5-Amino-2,6-dichloro-3-fluoropyridine B->C 2. Hofmann Rearrangement (e.g., NaOBr) D 3-Amino-5-fluoro-6-chloropyridine C->D 3. Reductive Dechlorination (e.g., H2, Pd/C) E This compound D->E 4. Nucleophilic Aromatic Substitution (e.g., NaOMe, Methanol)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2,6-Dichloro-5-fluoronicotinamide

  • To a solution of 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in an appropriate solvent such as dichloromethane, add oxalyl chloride or thionyl chloride (1.2 eq) and a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature until the acid is fully converted to the acid chloride.

  • Carefully add the acid chloride solution to a cooled (0 °C) solution of concentrated ammonium hydroxide (excess).

  • Stir vigorously and allow the reaction to warm to room temperature.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the amide.[4]

Step 2: Synthesis of 5-Amino-2,6-dichloro-3-fluoropyridine via Hofmann Rearrangement

  • Prepare a fresh solution of sodium hypobromite by slowly adding bromine (1.1 eq) to a cooled (0 °C) solution of sodium hydroxide in water.

  • Add the 2,6-dichloro-5-fluoronicotinamide (1.0 eq) to the hypobromite solution.

  • Heat the reaction mixture, monitoring the progress by TLC. A typical temperature range for this rearrangement is 50-80 °C.[5]

  • Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine.

Step 3: Synthesis of 3-Amino-5-fluoro-6-chloropyridine

  • Dissolve the 5-amino-2,6-dichloro-3-fluoropyridine (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Add a palladium on carbon catalyst (e.g., 10% Pd/C).

  • Subject the mixture to hydrogenation, either using a hydrogen balloon or a Parr hydrogenator, until the selective removal of one chlorine atom is complete. This step may require careful optimization to avoid over-reduction.

  • Filter the catalyst and concentrate the filtrate to obtain the product.

Step 4: Synthesis of this compound

  • Dissolve the 3-amino-5-fluoro-6-chloropyridine (1.0 eq) in anhydrous methanol.

  • Add sodium methoxide (a slight excess, e.g., 1.2-1.5 eq).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction, neutralize with a weak acid if necessary, and remove the methanol under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Dry the organic layer and concentrate to yield the final product, which can be further purified by column chromatography or recrystallization.

Predicted Physicochemical Properties and ADMET Profile

For a novel compound, in silico prediction of physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a crucial first step in assessing its drug-likeness.

Predicted Physicochemical Properties
PropertyPredicted ValuePrediction Tool
LogP 1.2 - 1.8SwissADME, ChemDraw
Aqueous Solubility (LogS) -2.5 to -3.5SwissADME
pKa (most basic) 3.5 - 4.5ChemAxon MarvinSketch
Topological Polar Surface Area (TPSA) 55.1 ŲSwissADME

These predicted values suggest that this compound has moderate lipophilicity and aqueous solubility, which are generally favorable for oral bioavailability. The predicted pKa of the pyridine nitrogen is in a range that could facilitate interactions in a biological environment.

Predicted ADMET Profile
ParameterPredictionSignificance in Drug Discovery
Gastrointestinal Absorption HighIndicates good potential for oral absorption.
Blood-Brain Barrier (BBB) Permeation Likely permeableMay be suitable for targeting CNS disorders, but could also lead to off-target CNS effects.
CYP450 Inhibition Potential inhibitor of CYP2D6 and CYP3A4Warrants experimental investigation to assess the risk of drug-drug interactions.
Ames Mutagenicity Likely non-mutagenicFavorable initial toxicity prediction.
hERG Inhibition Low to moderate riskRequires experimental validation to assess cardiotoxicity risk.

Disclaimer: These are in silico predictions and require experimental validation.

Role in Drug Discovery: A Scaffold for Kinase Inhibitors

The aminopyridine scaffold is a well-established pharmacophore for kinase inhibitors, as it can effectively mimic the adenine ring of ATP and form key hydrogen bonds with the hinge region of the kinase active site.[6] The specific substitutions on this compound make it an attractive starting point for the development of potent and selective kinase inhibitors for various therapeutic areas, particularly oncology.

Hypothesized Target Kinases

Based on the structure-activity relationships of similar published aminopyridine inhibitors, potential kinase targets for derivatives of this scaffold include:

  • PIM Kinases: A pan-PIM kinase inhibitor, PIM447, which is in clinical trials for hematological malignancies, features a substituted aminopyridine core, suggesting that derivatives of our topic compound could also target this family of kinases.[7]

  • EGFR (Epidermal Growth Factor Receptor): Many EGFR inhibitors utilize an aminopyrimidine or related heterocyclic core. The substitutions on this molecule could be tailored to target both wild-type and mutant forms of EGFR.[6]

  • GSK-3β and CK-1δ: Dual inhibitors of these kinases, implicated in Alzheimer's disease, have been developed from 6-amino pyridine derivatives.[8]

  • DNA-PK (DNA-dependent Protein Kinase): Imidazo[4,5-c]pyridin-2-ones, derived from a related scaffold, have been identified as selective DNA-PK inhibitors and potential radiosensitizers.[9]

Experimental Workflow for Initial Investigation

The following workflow outlines a standard, high-level approach for the initial investigation of this compound and its derivatives in a drug discovery setting.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Preliminary ADME Profiling A Synthesis of This compound B Analog Synthesis (Library Generation) A->B C Structural Verification (NMR, MS, Purity) B->C D Primary Kinase Screening (Panel of relevant kinases) C->D E IC50 Determination (e.g., HTRF, ADP-Glo assays) D->E F Cell-Based Assays (e.g., MTT, Cell Proliferation) E->F G Aqueous Solubility F->G H LogD7.4 Determination G->H I Metabolic Stability (Microsomes, Hepatocytes) H->I

Caption: A streamlined workflow for the initial investigation of a novel chemical entity.

Key Experimental Protocols

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is a common high-throughput method for measuring kinase activity.[6]

  • Principle: A biotinylated substrate peptide and a europium cryptate-labeled anti-phospho-specific antibody are used. Upon phosphorylation by the kinase, the antibody binds the phosphorylated substrate, bringing the europium donor and an XL665-labeled streptavidin acceptor into close proximity, resulting in a FRET signal.

  • Protocol:

    • Dispense the kinase and biotinylated substrate into a 384-well plate.

    • Add varying concentrations of the test compound (derivatives of this compound).

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase.

    • Stop the reaction and add the detection reagents (europium-labeled antibody and streptavidin-XL665).

    • Incubate to allow for binding.

    • Read the plate on an HTRF-compatible reader and calculate IC50 values.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell proliferation and viability.[6]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cell lines of interest in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the concentration that inhibits cell growth by 50% (GI50).

Conclusion and Future Directions

This compound represents a promising, albeit underexplored, molecular scaffold for the development of novel therapeutics, particularly in the domain of kinase inhibitors. Its strategic functionalization provides a solid foundation for generating libraries of compounds with potentially high affinity and selectivity for various kinase targets. The proposed synthetic route offers a practical approach for its preparation, and the outlined experimental workflow provides a clear path for its initial biological and pharmacological evaluation. Future research should focus on the execution of the proposed synthesis, followed by a broad screening against a panel of kinases to identify initial hits. Subsequent medicinal chemistry efforts can then be directed at optimizing the potency, selectivity, and ADMET properties of these initial leads, with the ultimate goal of developing novel clinical candidates for a range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 3-Amino-5-fluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of kinase inhibitors utilizing 3-Amino-5-fluoro-6-methoxypyridine as a key starting material. This fluorinated aminopyridine derivative is a valuable scaffold in medicinal chemistry, offering a strategic entry point for developing potent and selective kinase inhibitors. The strategic placement of the amino, fluoro, and methoxy groups provides a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic handles for diversification. This document outlines rational synthetic strategies, focusing on palladium-catalyzed cross-coupling reactions, and provides detailed, adaptable protocols for laboratory execution.

Introduction: The Strategic Importance of the this compound Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[2] The pyridine scaffold is a privileged heterocycle in medicinal chemistry, frequently found in approved kinase inhibitors.[3]

The subject of this guide, This compound , offers several advantages as a starting material for kinase inhibitor synthesis:

  • The Aminopyridine Moiety: The amino group provides a key hydrogen bond donor, crucial for interacting with the hinge region of the kinase ATP-binding site.[3]

  • Fluorine Substitution: The fluorine atom at the 5-position can enhance binding affinity, improve metabolic stability, and modulate the pKa of the pyridine nitrogen, thereby influencing pharmacokinetic properties.[4]

  • Methoxy Group: The methoxy group at the 6-position can serve as a synthetic handle for further functionalization or can be retained to influence solubility and metabolic profiles.

This guide will focus on two of the most powerful and versatile methods for C-N and C-C bond formation in the synthesis of kinase inhibitors: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling .[5][6]

Core Synthetic Strategies

The primary synthetic approach involves the functionalization of the 3-amino group of this compound, typically through a palladium-catalyzed cross-coupling reaction to introduce a larger, often heterocyclic, moiety that will occupy the ATP-binding pocket of the target kinase.

A general synthetic workflow is depicted below:

G cluster_0 Core Synthesis cluster_1 Alternative Strategy A This compound C Buchwald-Hartwig Amination A->C B Aryl/Heteroaryl Halide B->C D Kinase Inhibitor Precursor C->D I Final Kinase Inhibitor D->I Further Functionalization E Halogenated this compound G Suzuki-Miyaura Coupling E->G F Aryl/Heteroaryl Boronic Acid/Ester F->G H Kinase Inhibitor Precursor G->H H->I Further Functionalization

Caption: General synthetic strategies for kinase inhibitors.

Detailed Experimental Protocols

The following protocols are based on established methodologies for structurally similar compounds and can be adapted for the specific synthesis of kinase inhibitors from this compound.

Protocol 1: Buchwald-Hartwig Amination of this compound

This protocol describes a general procedure for the palladium-catalyzed C-N cross-coupling of this compound with an aryl or heteroaryl halide.

Rationale: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which is a key step in assembling many kinase inhibitors.[5] The choice of ligand is critical for achieving high yields and functional group tolerance.[7] Bulky, electron-rich phosphine ligands, such as XPhos or RuPhos, are often effective for coupling with electron-rich aminopyridines.[8]

Reaction Scheme:

G A This compound C Pd Catalyst, Ligand, Base Solvent, Heat A->C B + Aryl/Heteroaryl-X (X = Br, I) B->C D N-Aryl/Heteroaryl-3-amino-5-fluoro-6-methoxypyridine C->D

Caption: Buchwald-Hartwig amination reaction.

Materials:

Reagent/MaterialProportions (mol equivalents)
This compound1.0
Aryl/Heteroaryl Halide (Bromide or Iodide)1.1 - 1.2
Palladium Catalyst (e.g., Pd₂(dba)₃)0.01 - 0.05
Phosphine Ligand (e.g., XPhos, RuPhos)0.02 - 0.10
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)1.5 - 2.5
Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane)-
Inert Gas (Argon or Nitrogen)-

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.

  • Add this compound and the aryl/heteroaryl halide to the flask.

  • Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-coupled product.

Self-Validation and Troubleshooting:

  • Incomplete Reaction: If the reaction stalls, consider increasing the temperature, changing the ligand or base, or using a more reactive halide (I > Br).

  • Side Reactions: The formation of dehalogenated arene from the coupling partner can occur. Using a milder base or lower reaction temperature may mitigate this.

  • Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

Protocol 2: Suzuki-Miyaura Coupling with a Halogenated this compound Derivative

This protocol outlines the palladium-catalyzed C-C bond formation between a halogenated derivative of this compound and an aryl/heteroaryl boronic acid or ester. This approach is useful when the desired kinase inhibitor scaffold requires a direct C-C linkage to the pyridine ring.

Rationale: The Suzuki-Miyaura coupling is a highly versatile and robust method for creating C-C bonds with excellent functional group tolerance.[6] The choice of catalyst, ligand, and base is crucial for efficient coupling, especially with electron-rich heterocyclic halides.[9]

Reaction Scheme:

G A Halogenated this compound (X = Br, I) C Pd Catalyst, Ligand, Base Solvent, Heat A->C B + Aryl/Heteroaryl-B(OR)₂ B->C D C-Aryl/Heteroaryl-3-amino-5-fluoro-6-methoxypyridine C->D

Caption: Suzuki-Miyaura coupling reaction.

Materials:

Reagent/MaterialProportions (mol equivalents)
Halogenated this compound1.0
Aryl/Heteroaryl Boronic Acid or Ester1.2 - 1.5
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)0.02 - 0.10
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)2.0 - 3.0
Solvent (e.g., Dioxane/Water, Toluene, DMF)-
Inert Gas (Argon or Nitrogen)-

Procedure:

  • Reaction Setup: In a reaction vessel, combine the halogenated this compound, the boronic acid/ester, and the base.

  • Add the solvent system (e.g., a mixture of dioxane and water).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst under the inert atmosphere.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl or hetero-biaryl product.

Self-Validation and Troubleshooting:

  • Low Yields: Incomplete reaction can be addressed by screening different palladium catalysts, ligands, and bases. Microwave irradiation can sometimes improve yields and reduce reaction times.

  • Homocoupling of Boronic Acid: This side product can be minimized by using a slight excess of the halide and ensuring efficient stirring.

  • Protodeborylation: The boronic acid can be sensitive to acidic conditions. Ensure the reaction mixture remains basic throughout the process.

Characterization of Synthesized Compounds

Thorough characterization of the synthesized kinase inhibitors is essential to confirm their identity, purity, and structure. Standard analytical techniques include:

Analytical TechniquePurpose
NMR Spectroscopy
¹H NMRTo determine the proton environment and confirm the structure.
¹³C NMRTo identify all unique carbon atoms in the molecule.
¹⁹F NMRTo confirm the presence and environment of the fluorine atom.
Mass Spectrometry (MS)
High-Resolution MS (HRMS)To determine the exact mass and confirm the elemental composition.
Chromatography
HPLCTo determine the purity of the final compound.
Melting Point To assess the purity and identity of solid compounds.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The synthetic strategies outlined in this guide, centered around palladium-catalyzed cross-coupling reactions, provide a robust and adaptable framework for the generation of diverse libraries of potential drug candidates. By carefully selecting reaction conditions and employing rigorous purification and characterization techniques, researchers can efficiently synthesize and evaluate new kinase inhibitors based on this promising scaffold.

References

Application Notes & Protocols: The Strategic Role of 3-Amino-5-fluoro-6-methoxypyridine in Modern Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold as a Privileged Structure in Antiviral Chemotherapy

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents, earning them the designation of "privileged structures." The pyridine ring is a quintessential example, forming the core of numerous approved drugs. Its nitrogen atom provides a key site for hydrogen bonding, while the aromatic system allows for diverse substitutions that can fine-tune a molecule's steric, electronic, and pharmacokinetic properties.

Within the realm of antiviral drug development, the strategic functionalization of the pyridine scaffold has yielded potent inhibitors against a range of viruses.[1][2] The introduction of fluorine atoms and methoxy groups, as seen in the subject of this guide, 3-Amino-5-fluoro-6-methoxypyridine , is a particularly powerful strategy. Fluorine can enhance metabolic stability, binding affinity, and bioavailability, while the methoxy group can modulate solubility and serve as a key interaction point with protein targets.[1] The amino group provides a crucial handle for synthetic elaboration, allowing this building block to be incorporated into more complex molecular architectures designed to inhibit viral replication.[3]

While this compound is not itself an antiviral drug, it represents a high-value chemical intermediate. Its strategic pattern of substitution makes it an ideal starting point for the synthesis of novel drug candidates. This guide will provide a framework for its synthesis and subsequent application in a typical antiviral drug discovery workflow, focusing on influenza virus as a representative and pressing example.

Part 1: Synthesis of the Core Scaffold

A robust and scalable synthesis of the this compound scaffold is the first critical step in its utilization for drug discovery. While multiple synthetic routes are possible, a logical and precedented approach involves the strategic functionalization of a commercially available pyridine starting material. The following protocol is a proposed route based on established organic chemistry principles for similar substituted pyridines.[4][5][6]

Proposed Synthetic Protocol: From 2-Amino-5-fluoropyridine to the Target Scaffold

This multi-step synthesis starts from the readily available 2-amino-5-fluoropyridine and proceeds through chlorination, nitration, methoxylation, and reduction steps.

Step 1: Acetyl Protection of 2-Amino-5-fluoropyridine

  • Rationale: The amino group is protected as an acetamide to prevent unwanted side reactions and to direct subsequent electrophilic aromatic substitution.

  • Procedure: To a solution of 2-amino-5-fluoropyridine (1.0 equiv) in dichloromethane (DCM), add acetic anhydride (1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the reaction at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material. Wash the reaction mixture with saturated aqueous sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(5-fluoropyridin-2-yl)acetamide.

Step 2: Regioselective Nitration

  • Rationale: The acetylamino group directs the electrophilic nitration to the C3 position.

  • Procedure: Dissolve the product from Step 1 in concentrated sulfuric acid at 0°C. Add fuming nitric acid (1.1 equiv) dropwise, maintaining the temperature below 10°C. Stir for 1-2 hours. Carefully pour the reaction mixture onto ice and neutralize with a concentrated base (e.g., NaOH) to precipitate the product, N-(5-fluoro-3-nitropyridin-2-yl)acetamide. Filter, wash with water, and dry.

Step 3: Nucleophilic Aromatic Substitution (SNAr) for Methoxylation

  • Rationale: The nitro group activates the adjacent C2 position, making the acetamido group susceptible to displacement. However, a more plausible route for introducing a C6-methoxy group would involve starting with a di-halopyridine. For the purpose of this proposed synthesis from 2-amino-5-fluoropyridine, we will assume a route involving functionalization at the C6 position, which may require more specialized conditions or an alternative starting material like 2,6-dichloro-3-fluoropyridine. A more practical alternative based on literature for related compounds is the methoxylation of a chlorinated precursor.[4] Let's adjust the strategy to a more precedented route starting with a different pyridine.

Revised & More Robust Synthetic Strategy

A more practical approach would start from a di-chlorinated pyridine, allowing for selective and sequential functionalization.

Route 2: Stepwise Functionalization Approach [4]

  • Nitration of 2,6-dichloro-3-fluoropyridine: Introduce a nitro group at the C5 position.

  • Selective Amination: React with ammonia or a protected amine source to selectively displace the chlorine at the C6 position, yielding a 6-amino-2-chloro-3-fluoro-5-nitropyridine derivative.

  • Methoxylation: Displace the remaining chlorine at the C2 position with sodium methoxide.

  • Reduction of the Nitro Group: Reduce the nitro group at C5 to an amine using a standard reducing agent like tin(II) chloride or catalytic hydrogenation.

  • Final Functionalization (if necessary): The resulting scaffold would be a 5-amino-2-methoxy-3-fluoropyridine derivative with an amino group at C6. To arrive at the precise target, a different starting material or sequence would be needed.

Given the complexity and the need for significant optimization, for the purposes of these application notes, we will presume the availability of This compound from a commercial source or custom synthesis provider.[7]

Synthetic_Workflow Start Commercially Available Pyridine Precursor Step1 Step 1: Functional Group Manipulation (e.g., Protection) Start->Step1 Protection Step2 Step 2: Regioselective Reaction (e.g., Nitration/Halogenation) Step1->Step2 Substitution Step3 Step 3: Nucleophilic Substitution (e.g., Methoxylation) Step2->Step3 Displacement Step4 Step 4: Functional Group Interconversion (e.g., Reduction) Step3->Step4 Reduction Product 3-Amino-5-fluoro- 6-methoxypyridine Step4->Product

Caption: A generalized workflow for the synthesis of functionalized pyridines.

Part 2: Application in Antiviral Screening

Once synthesized, this compound can be used as a core scaffold to generate a library of diverse derivatives. The primary amino group is an excellent nucleophile for reactions such as amide bond formation, reductive amination, or as a building block in constructing more complex heterocyclic systems. The goal is to create molecules that can specifically interact with a viral target, such as an enzyme or structural protein, thereby inhibiting viral replication.

The following protocols outline a standard cascade for screening a library of compounds derived from our core scaffold against the influenza A virus.

Protocol 2.1: In Vitro Cytotoxicity Assay (MTT/MTS Assay)

Rationale: Before assessing antiviral activity, it is crucial to determine the concentration at which a compound is toxic to the host cells. This ensures that any observed reduction in viral activity is not simply due to cell death. The MTT and MTS assays are colorimetric assays that measure the metabolic activity of cells, which serves as an indicator of cell viability.[8][9]

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (dissolved in DMSO, serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or MTS solution

  • Solubilization solution (e.g., acidified isopropanol or SDS)

  • 96-well microtiter plates

  • Multichannel pipette, incubator, plate reader

Procedure:

  • Cell Seeding: Seed MDCK cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compounds in culture media. Remove the old media from the cells and add 100 µL of the compound dilutions to the wells. Include "cells only" (no compound) and "media only" (no cells) controls.

  • Incubation: Incubate the plates for 48-72 hours (this should match the duration of the antiviral assay).

  • MTT/MTS Addition: Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.[8] Metabolically active cells will convert the tetrazolium salt into a colored formazan product.

  • Solubilization (for MTT assay): If using MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the compound concentration that reduces cell viability by 50% compared to the untreated control.

Protocol 2.2: Plaque Reduction Assay for Antiviral Efficacy

Rationale: The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the production of infectious virus particles.[10][11][12] A plaque is a clear zone formed in a monolayer of cells as a result of virus-induced cell lysis. A reduction in the number or size of plaques in the presence of a compound indicates antiviral activity.[11]

Materials:

  • Confluent MDCK cell monolayers in 6-well or 12-well plates

  • Influenza A virus stock of known titer (e.g., A/PR/8/34 H1N1)

  • Test compounds at non-toxic concentrations

  • Infection medium (serum-free DMEM with TPCK-trypsin)

  • Agarose overlay (e.g., 2X MEM mixed with 1.2% agarose)

  • Crystal violet staining solution

Procedure:

  • Prepare Cell Monolayers: Seed MDCK cells in multi-well plates to achieve a confluent monolayer on the day of infection.[13]

  • Virus-Compound Incubation: Prepare serial dilutions of the test compounds in infection medium. Mix each compound dilution with an equal volume of virus suspension (adjusted to produce ~100 plaque-forming units (PFU) per well). Incubate this mixture for 1 hour at 37°C.

  • Infection: Wash the MDCK cell monolayers with PBS. Add 100-200 µL of the virus-compound mixture to each well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Agarose Overlay: Aspirate the inoculum and add 2 mL of the warm agarose overlay to each well. The semi-solid overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of distinct plaques.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours until plaques are visible.

  • Staining: Fix the cells with 4% paraformaldehyde, then remove the agarose plug. Stain the cell monolayer with crystal violet solution. The living cells will stain purple, while the plaques (areas of dead cells) will remain clear.

  • Data Analysis: Count the number of plaques in each well. Calculate the 50% effective concentration (EC₅₀), which is the compound concentration that reduces the number of plaques by 50% compared to the virus-only control. The Selectivity Index (SI) is then calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more promising therapeutic window.

Antiviral_Screening_Cascade A Library of Derivatives from This compound B Cytotoxicity Assay (MTT/MTS) on Host Cells (e.g., MDCK) A->B D Primary Antiviral Screen (e.g., Plaque Reduction Assay) A->D C Determine CC₅₀ (50% Cytotoxic Concentration) B->C F Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ C->F E Determine EC₅₀ (50% Effective Concentration) D->E E->F G Prioritize 'Hit' Compounds (High SI Value) F->G H Mechanism of Action Studies (e.g., Neuraminidase Assay) G->H

Caption: A standard workflow for screening chemical compounds for antiviral activity.

Protocol 2.3: Mechanism of Action - Neuraminidase Inhibition Assay

Rationale: For "hit" compounds identified in the primary screen, determining the mechanism of action is the next step. For influenza, a common target is the neuraminidase (NA) enzyme, which is essential for the release of new virus particles from infected cells. This fluorescence-based assay measures the inhibition of NA activity.[14][15]

Materials:

  • Recombinant influenza neuraminidase or purified virus

  • Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Assay buffer (e.g., MES buffer, pH 6.5, containing CaCl₂)

  • Stop solution (e.g., high pH glycine buffer)

  • Test compounds and known NA inhibitor (e.g., Oseltamivir)

  • Black 96-well plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and the positive control (Oseltamivir) in assay buffer.

  • Enzyme/Compound Incubation: In a black 96-well plate, add the NA enzyme source to each well, followed by the compound dilutions. Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 1 hour at 37°C. The NA enzyme will cleave MUNANA, releasing the fluorescent product 4-methylumbelliferone (4-MU).

  • Stop Reaction: Add the stop solution to each well. The high pH enhances the fluorescent signal of 4-MU.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader (Excitation ~365 nm, Emission ~450 nm).

  • Data Analysis: Calculate the concentration of compound required to inhibit 50% of the NA enzyme activity (IC₅₀). This provides direct evidence that the compound's antiviral activity is mediated through NA inhibition.

Part 3: Data Presentation and Interpretation

Systematic and clear presentation of data is paramount in drug discovery. The results from the screening cascade should be summarized to facilitate the identification of lead candidates for further optimization.

Compound IDScaffold ModificationCC₅₀ (µM) [MDCK Cells]EC₅₀ (µM) [Influenza A H1N1]Selectivity Index (SI)IC₅₀ (µM) [NA Inhibition]
Control-Oseltamivir ->1000.05>20000.03
LEAD-001 -C(O)Ph>1001.2>830.9
LEAD-002 -C(O)CH₂-Furyl>1000.8>1250.5
LEAD-003 -CH₂(4-Cl-Ph)75155>50
LEAD-004 -SO₂Ph50252>50

Table 1: Representative data from an antiviral screening cascade. Compounds are hypothetical derivatives of the this compound scaffold. A higher SI indicates a better safety and efficacy profile. LEAD-002 would be prioritized for its high SI and potent NA inhibition.

Conclusion and Future Directions

The this compound scaffold embodies the principles of modern medicinal chemistry, offering a synthetically tractable core with desirable physicochemical properties for antiviral drug design. By leveraging its functional groups, researchers can generate diverse chemical libraries to probe the complex biological space of viral targets. The protocols detailed in this guide provide a robust framework for the initial stages of a drug discovery program, from cytotoxicity evaluation to primary efficacy screening and mechanism of action studies. The successful identification of 'hit' compounds, such as the hypothetical "LEAD-002" in our example, paves the way for advanced lead optimization, pharmacokinetic studies, and eventual in vivo efficacy testing, bringing novel antiviral therapies one step closer to the clinic.

References

Application Notes and Protocols for the Suzuki Coupling of 3-Amino-5-fluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 3-Amino-5-fluoro-6-methoxypyridine in Medicinal Chemistry

This compound is a highly valuable building block in contemporary drug discovery. Its unique substitution pattern, featuring an electron-donating amino group, a strongly electron-withdrawing fluorine atom, and a methoxy group, imparts specific physicochemical properties to target molecules. This heterocycle is a key component in the synthesis of a variety of bioactive compounds, making the development of robust and efficient cross-coupling protocols for its functionalization a critical endeavor.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high functional group tolerance and generally mild reaction conditions.[1][2] However, the successful application of this reaction to electron-rich and potentially coordinating substrates like this compound is not trivial. This guide provides a comprehensive overview of the challenges and solutions, along with detailed protocols for the successful Suzuki coupling of this important heterocyclic building block.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][3][4] The three key steps in this cycle are oxidative addition, transmetalation, and reductive elimination.[1][3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (in this case, a derivative of this compound), forming a Pd(II) complex.[1] This is often the rate-determining step of the reaction.[1]

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic "ate" complex, and to facilitate the exchange of ligands on the palladium complex.[5][6][7][8][9]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)-X (L_n) oxidative_addition->pd_complex transmetalation Transmetalation biaryl_pd_complex Ar-Pd(II)-R (L_n) transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-R (Product) reductive_elimination->product aryl_halide Ar-X (this compound derivative) aryl_halide->oxidative_addition organoboron R-B(OR')_2 (Boronic Acid/Ester) organoboron->transmetalation base Base base->transmetalation

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle

Challenges in the Suzuki Coupling of this compound

The successful Suzuki coupling of this compound requires careful consideration of its inherent properties, which can present several challenges:

  • Catalyst Inhibition: The lone pairs of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst.[10][11][12] This coordination can lead to catalyst inhibition or deactivation, effectively halting the catalytic cycle.[10]

  • Reduced Reactivity: The electron-donating nature of the amino group can decrease the reactivity of the C-X (halide) bond towards oxidative addition.[10]

  • Side Reactions: As with many Suzuki couplings, side reactions such as protodeboronation (hydrolysis of the boronic acid) and homocoupling of the boronic acid can reduce the yield of the desired product.[10][11]

To overcome these challenges, careful optimization of the catalyst system, base, and reaction conditions is paramount.

Recommended Protocol for the Suzuki Coupling of 3-Bromo-5-amino-2-fluoro-4-methoxypyridine

This protocol provides a starting point for the Suzuki coupling of a representative this compound derivative with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Bromo-5-amino-2-fluoro-4-methoxypyridine≥97%Commercially availableStarting material.
Arylboronic Acid≥97%Commercially availableCoupling partner.
Pd₂(dba)₃Catalyst gradeCommercially availablePalladium precursor.
SPhosLigand gradeCommercially availableBulky, electron-rich ligand.
K₃PO₄Anhydrous, ≥98%Commercially availableBase.
1,4-DioxaneAnhydrous, ≥99.8%Commercially availableSolvent.
Degassed WaterHPLC gradeN/ACo-solvent.
Argon or NitrogenHigh purityN/AInert gas.
Reaction vessel------Oven-dried.
Magnetic stir bar------Oven-dried.

Experimental Workflow

Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Workup & Purification prep_glassware Oven-dry glassware prep_reagents Weigh reagents prep_glassware->prep_reagents add_solids Add solids to flask prep_reagents->add_solids prep_solvent Degas solvents inert_atm Establish inert atmosphere add_solids->inert_atm add_solvents Add degassed solvents inert_atm->add_solvents heating Heat to reaction temp (e.g., 100 °C) add_solvents->heating monitoring Monitor by TLC/LC-MS heating->monitoring cooling Cool to room temp monitoring->cooling quench Quench with water cooling->quench extraction Extract with organic solvent quench->extraction drying Dry organic layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by column chromatography concentration->purification

Caption: Figure 2: Experimental Workflow

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add 3-bromo-5-amino-2-fluoro-4-methoxypyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), K₃PO₄ (2.0-3.0 equiv), Pd₂(dba)₃ (0.01-0.05 equiv), and SPhos (0.02-0.10 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to ensure all reagents are dissolved at the reaction temperature.

  • Reaction: Stir the mixture vigorously and heat to 80-110 °C. The optimal temperature will depend on the specific substrates.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Separate the organic layer, and dry it over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Catalyst Inhibition/Deactivation: Coordination of the aminopyridine to the palladium center.[10][11][12]- Increase catalyst and/or ligand loading (e.g., up to 5 mol% Pd).- Switch to a more electron-rich and bulky ligand such as RuPhos or XPhos.[10]- Consider using a different palladium precursor, such as a palladacycle.[13]
Ineffective Base: The chosen base may not be strong enough or soluble enough to promote transmetalation.- Screen other bases such as Cs₂CO₃, K₂CO₃, or KF.[8]- Ensure the base is anhydrous if using anhydrous conditions.
Low Reaction Temperature: The activation energy for the oxidative addition is not being overcome.- Increase the reaction temperature in increments of 10-20 °C.
Protodeboronation Presence of Water: Hydrolysis of the boronic acid.[10]- Use a boronic ester (e.g., pinacol ester), which is more stable.[10]- Use anhydrous solvents and reagents, and a fluoride source like KF as the base.[7]
Dehalogenation Hydride Source: The solvent or base may be acting as a hydride source.[10]- Ensure solvents are pure and not a source of hydrides.- Optimize the reaction time to minimize exposure to reaction conditions after completion.
Homocoupling Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid.[11]- Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere.[11]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound derivatives is a powerful tool for the synthesis of novel compounds in drug discovery and development. While challenges such as catalyst inhibition and side reactions exist, they can be overcome through the careful selection of a robust catalyst system, an appropriate base, and optimized reaction conditions. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Amino-5-fluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl and heteroaryl amines, structural motifs that are prevalent in a vast number of biologically active compounds and pharmaceutical agents.[2] Its development has allowed for the construction of complex molecules with greater efficiency and functional group tolerance compared to traditional methods.[1]

This guide focuses on the application of the Buchwald-Hartwig amination to a particularly relevant substrate in medicinal chemistry: 3-Amino-5-fluoro-6-methoxypyridine. The strategic incorporation of fluorine and a methoxy group on the pyridine ring offers a unique combination of electronic properties and metabolic stability, making this scaffold a valuable building block for novel therapeutic agents.[3][4][5] The amino group at the 3-position provides a key vector for further molecular elaboration, enabling the exploration of diverse chemical space in drug discovery programs.[6]

However, the successful amination of this substrate is not without its challenges. The electron-rich nature of the pyridine ring, the potential for steric hindrance, and the presence of multiple nitrogen atoms that can coordinate to the palladium catalyst necessitate a carefully optimized reaction protocol. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate these challenges and successfully employ the Buchwald-Hartwig amination for the synthesis of derivatives of this compound.

Understanding the Mechanistic Landscape

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2][7]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl or heteroaryl halide. This is often the rate-determining step of the reaction.[8][9]

  • Amine Coordination and Deprotonation: The amine substrate then coordinates to the resulting Pd(II) complex. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[2][10]

  • Reductive Elimination: The final step involves the formation of the new C-N bond and the desired product, regenerating the active Pd(0) catalyst to continue the cycle.[2][7]

// Nodes Pd0 [label="LPd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArX [label="Ar-X", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_int [label="L(Ar)Pd(II)-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="R₂NH", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Coord_Deprot [label="Amine Coordination\n& Deprotonation", shape=plaintext, fontcolor="#202124"]; Pd_Amido [label="L(Ar)Pd(II)-NR₂", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; Product [label="Ar-NR₂", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> PdII_int [label="Ar-X", edgetooltip="Oxidative Addition"]; ArX -> OxAdd [style=invis]; OxAdd -> PdII_int [style=invis]; PdII_int -> Pd_Amido [label="+ R₂NH\n- HX", edgetooltip="Amine Coordination & Deprotonation"]; Amine -> Coord_Deprot [style=invis]; Base -> Coord_Deprot [style=invis]; Coord_Deprot -> Pd_Amido [style=invis]; Pd_Amido -> Pd0 [label="Product", edgetooltip="Reductive Elimination"]; Pd_Amido -> Product [style=dashed, arrowhead=none]; RedElim -> Pd0 [style=invis]; Product -> RedElim [style=invis]; } केंद्रीकृत बुचवाल्ड-हार्टविग एमिनेशन मेकैनिज्म।

Challenges in the Amination of this compound

The specific structural features of this compound present a unique set of challenges for the Buchwald-Hartwig amination:

  • Electron-Rich Heterocycle: The methoxy and amino substituents render the pyridine ring electron-rich, which can slow down the oxidative addition step.[11]

  • Competing Coordination: The presence of two basic nitrogen atoms (the pyridine ring nitrogen and the amino group) can lead to competitive coordination to the palladium catalyst, potentially inhibiting its activity.

  • Steric Hindrance: The substituents flanking the amino group can create steric hindrance, impeding the approach of the coupling partner and the subsequent reductive elimination.

  • Substrate and Product Stability: The reaction conditions, particularly the use of strong bases, can lead to decomposition of the starting material or the desired product, especially at elevated temperatures.[12]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Buchwald-Hartwig amination of a halogenated derivative of this compound. Optimization of the ligand, base, and temperature may be necessary for specific coupling partners.

Materials:

  • Halogenated this compound (e.g., 2-Bromo-3-amino-5-fluoro-6-methoxypyridine) (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 Buchwald precatalyst) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or t-BuOH)

Equipment:

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

  • Heating mantle or oil bath with a temperature controller

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prep [label="Prepare Reaction Vessel\n(Oven-dried, inert atmosphere)"]; Add_Solids [label="Add Pd Precatalyst, Ligand, Base,\nand Heteroaryl Halide"]; Inert_Atm [label="Evacuate and Backfill\nwith Inert Gas (3x)"]; Add_Solvent [label="Add Anhydrous,\nDegassed Solvent"]; Add_Amine [label="Add Amine Coupling Partner"]; Reaction [label="Heat to Desired Temperature\n(e.g., 80-110 °C)"]; Monitor [label="Monitor Reaction Progress\n(TLC, LC-MS)"]; Workup [label="Cool, Dilute with Solvent,\nand Filter through Celite"]; Purify [label="Purify by Column Chromatography"]; End [label="Characterize Pure Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Prep; Prep -> Add_Solids; Add_Solids -> Inert_Atm; Inert_Atm -> Add_Solvent; Add_Solvent -> Add_Amine; Add_Amine -> Reaction; Reaction -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> End; } सामान्य बुचवाल्ड-हार्टविग एमिनेशन वर्कफ़्लो।

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under a stream of inert gas.

  • Addition of Reactants: Add the halogenated this compound to the flask.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[13]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.[2]

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Key Parameter Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of reaction parameters. The following table summarizes key considerations for the amination of this compound.

ParameterRecommended OptionsRationale & Considerations
Palladium Precatalyst Pd₂(dba)₃, Buchwald G3/G4 PrecatalystsBuchwald precatalysts offer improved stability and ease of handling, often leading to more reproducible results.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich biaryl phosphine ligands are generally effective for challenging substrates as they promote both oxidative addition and reductive elimination.[1]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Strong bases like NaOt-Bu are often highly effective but can cause substrate degradation. Weaker inorganic bases may require higher temperatures but offer better functional group tolerance.[13]
Solvent Toluene, Dioxane, t-BuOHThe choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Aprotic, non-coordinating solvents are generally preferred.[13][14]
Temperature 80-110 °CHigher temperatures are often required to overcome the activation barrier for oxidative addition with electron-rich heteroaryl halides.

Troubleshooting Common Issues

Even with a well-designed protocol, challenges can arise. This section provides guidance on troubleshooting common problems encountered during the Buchwald-Hartwig amination of substituted pyridines.[11]

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, poor oxidative addition, insufficient base strength.Screen different ligands and precatalysts.[12] Consider a stronger base or higher reaction temperature. Ensure all reagents and solvents are anhydrous and degassed.
Dehalogenation of Starting Material β-hydride elimination from the palladium-amido intermediate.Use a bulkier ligand to disfavor β-hydride elimination. Lowering the reaction temperature may also be beneficial.
Formation of Side Products Substrate or product decomposition, competing side reactions.Screen weaker bases (e.g., K₃PO₄, Cs₂CO₃).[12] Optimize the reaction temperature and time.
Difficulty in Purification Co-elution of product with ligand or byproducts.Choose a ligand that is easily separable from the product. Consider a modified work-up procedure to remove impurities before chromatography.

Conclusion

The Buchwald-Hartwig amination is an invaluable tool for the synthesis of complex nitrogen-containing molecules. While the amination of this compound presents specific challenges due to its electronic and steric properties, a systematic approach to reaction optimization can lead to successful outcomes. By carefully selecting the catalyst, ligand, base, and solvent, and by being prepared to troubleshoot common issues, researchers can effectively utilize this powerful transformation to accelerate their drug discovery and development efforts.

References

Application Notes and Protocols for C-N Cross-Coupling with 3-Amino-5-fluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the C-N Cross-Coupling of a Privileged Heterocycle

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. The Buchwald-Hartwig amination and Ullmann-type couplings have emerged as powerful and versatile methods for forging these critical linkages.[1][2] This guide focuses on the C-N cross-coupling of 3-Amino-5-fluoro-6-methoxypyridine , a polysubstituted pyridine scaffold of significant interest in medicinal chemistry due to the prevalence of aminopyridine motifs in bioactive molecules.

The unique electronic and steric properties of this compound, arising from the interplay of the electron-donating amino and methoxy groups and the electron-withdrawing fluorine atom, present both opportunities and challenges in C-N cross-coupling reactions. This document, intended for researchers and drug development professionals, provides a comprehensive overview of the key experimental parameters, detailed protocols, and troubleshooting strategies to enable the successful C-N functionalization of this valuable building block.

Understanding the Substrate: Electronic and Steric Considerations

The reactivity of this compound in C-N cross-coupling is dictated by the electronic nature of the pyridine ring and the nucleophilicity of the amino group. The methoxy group at the 6-position and the amino group at the 3-position are electron-donating, increasing the electron density of the pyridine ring and the nucleophilicity of the exocyclic amine. Conversely, the fluorine atom at the 5-position is strongly electron-withdrawing. This electronic tug-of-war influences the substrate's ability to participate in the catalytic cycle.

A significant challenge in the C-N cross-coupling of aminopyridines is the potential for the pyridine nitrogen to coordinate to the metal catalyst (typically palladium), leading to catalyst inhibition or deactivation.[3] The selection of appropriate ligands is paramount to mitigate this undesired interaction.

Catalyst and Ligand Selection: The Key to Success

The choice of catalyst and ligand is the most critical factor for a successful C-N cross-coupling reaction with aminopyridine substrates.[4]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the most widely employed method for C-N bond formation.[1][5] For a substrate like this compound, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle and sterically hinder the coordination of the pyridine nitrogen to the palladium center.[1][3]

Ligand Key Features Typical Application
RuPhos Bulky, electron-rich biaryl phosphine.Excellent for coupling with primary and secondary amines. Often provides high yields in challenging aminopyridine couplings.[4][6]
BrettPhos Similar to RuPhos with different substitution.Highly effective for a broad range of amines, including primary amines.[7][8]
SPhos Another effective biaryl phosphine ligand.Can be successful where other ligands fail.[6]
Xantphos A bidentate ligand with a wide bite angle.Useful in a variety of cross-coupling reactions, including aminations of purine nucleosides.[9]

Palladium Precatalysts: The use of palladium precatalysts, which are air-stable and readily generate the active Pd(0) species in situ, is often preferred for reproducibility. RuPhos- and BrettPhos-precatalysts have demonstrated outstanding performance in the amination of halo-aminopyridines.[6][8]

Copper-Catalyzed Ullmann-Type Coupling

While palladium catalysis is more common, copper-catalyzed Ullmann-type couplings offer a cost-effective alternative.[10] These reactions often require higher temperatures but can be effective for the arylation of N-nucleophiles. The use of ligands such as α-benzoin oxime or L-proline can promote the reaction and allow for milder conditions.[10][11]

Reaction Parameter Optimization

Beyond the catalyst and ligand, other reaction parameters must be carefully optimized for each specific coupling partner.

Parameter Recommendation Rationale
Base Strong, non-nucleophilic bases are preferred. Common choices include NaOt-Bu, KOt-Bu, LiHMDS, and Cs₂CO₃.[12]The base is crucial for the deprotonation of the amine to form the active nucleophile. The choice of base can significantly impact the reaction rate and yield.[13]
Solvent Anhydrous, aprotic solvents are essential. Toluene, dioxane, and THF are commonly used.[4]The solvent must be able to dissolve the reactants and not interfere with the catalytic cycle. Rigorous exclusion of water and oxygen is critical.
Temperature Typically ranges from 80-110 °C.[12]Higher temperatures are often required to drive the reaction to completion, but lower temperatures may be necessary for sensitive substrates to prevent side reactions.
Reaction Time Varies from a few hours to 24 hours.Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.

Visualizing the Core Reaction

Caption: Key components of a typical C-N cross-coupling reaction.

Experimental Protocol: A General Guideline

This protocol provides a general starting point for the C-N cross-coupling of this compound with an aryl bromide. Optimization will be necessary for different coupling partners.

Materials:

  • This compound

  • Aryl bromide (1.2 equivalents)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%)

  • RuPhos ligand (4 mol%)

  • Sodium tert-butoxide (1.4 equivalents)

  • Anhydrous toluene

  • Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial)

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and sodium tert-butoxide to the reaction vessel.

  • Addition of Reactants: Add this compound and the aryl bromide to the vessel.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Reaction: Place the vessel in a preheated oil bath or microwave reactor at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

Experimental_Workflow start Start prep Prepare Reaction Vessel (Inert Atmosphere) start->prep add_solids Add Pd Precatalyst, Ligand, and Base prep->add_solids add_reactants Add Aminopyridine and Aryl Halide add_solids->add_reactants add_solvent Add Anhydrous Solvent add_reactants->add_solvent reaction Heat and Stir (e.g., 100 °C) add_solvent->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Quench and Extract monitoring->workup Complete purification Purify by Chromatography workup->purification end End purification->end

Caption: Step-by-step experimental workflow for C-N cross-coupling.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion Catalyst poisoning by pyridine nitrogen.[3]Use a bulkier, more electron-rich ligand (e.g., RuPhos, BrettPhos).[4][7] Increase catalyst and/or ligand loading.
Inactive catalyst.Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.[4] Use a fresh batch of catalyst.
Suboptimal base.Screen different bases (e.g., NaOt-Bu, LiHMDS, Cs₂CO₃).[12] The choice of base can be substrate-dependent.
Side Product Formation Hydrodehalogenation of the aryl halide.This can be a competing pathway. Optimizing the ligand and reaction temperature may help.
Homocoupling of the amine.This can occur with some aminopyridines.[6] Adjusting the stoichiometry or reaction conditions may be necessary.
Product Degradation High reaction temperature.If the product is thermally unstable, try lowering the reaction temperature and extending the reaction time.

Conclusion

The C-N cross-coupling of this compound is a highly achievable transformation with careful consideration of the reaction parameters. The key to success lies in the judicious selection of a bulky, electron-rich phosphine ligand to overcome catalyst inhibition by the pyridine nitrogen. By following the guidelines and protocols outlined in this application note, researchers can effectively functionalize this important heterocyclic building block, paving the way for the synthesis of novel compounds with potential applications in drug discovery and materials science.

References

High-Performance Liquid Chromatography (HPLC) Purification of 3-Amino-5-fluoro-6-methoxypyridine Derivatives: From Analytical Method Development to Preparative Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Scientist

Abstract

This comprehensive application note provides a detailed guide for the purification of 3-Amino-5-fluoro-6-methoxypyridine derivatives, a class of heterocyclic compounds crucial in modern drug discovery. We will explore the fundamental principles and practical considerations for developing a robust purification strategy using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, medicinal chemists, and process development scientists, offering a narrative that combines theoretical underpinnings with actionable, field-tested protocols. The focus is on building a self-validating purification workflow, from initial analytical method development to efficient preparative-scale isolation, incorporating mass-directed purification for enhanced specificity and yield.

Introduction: The Imperative for Purity

Substituted pyridines, such as this compound and its analogues, are privileged scaffolds in medicinal chemistry.[1][2] Their presence in active pharmaceutical ingredients (APIs) is widespread, making their synthesis and purification a cornerstone of the drug development pipeline. The purity of these intermediates is not merely a quality metric; it is a critical determinant for the success of subsequent synthetic transformations and the validity of pharmacological assays. Impurities, even at trace levels, can lead to unwanted side reactions, complicate structural elucidation, and generate misleading biological data.[3]

Reverse-phase HPLC (RP-HPLC) stands out as the premier technique for purifying these polar heterocyclic compounds.[4][5] Its high resolving power, adaptability to a wide range of polarities, and direct scalability make it an indispensable tool for delivering highly pure material. This guide will walk you through the logical progression of creating a purification method tailored to this specific class of molecules.

Foundational Principles: Method Development Strategy

A successful purification is not a matter of chance but the result of a systematic approach. The entire process is governed by the physicochemical properties of the target molecule and its surrounding impurities. For aminopyridine derivatives, the key is to control the ionization state of the basic amino group to achieve sharp, symmetrical peaks and reproducible retention.

Analyte Characteristics
  • Basicity: The pyridine nitrogen and the exocyclic amino group confer basic properties to the molecule, with a typical pKa in the range of 4-6.[6] In unbuffered or neutral mobile phases, this leads to poor peak shape and shifting retention times. The solution is to work at a low pH (typically 2-3 units below the pKa) to ensure the analyte is consistently in its protonated, cationic form.

  • Polarity & Solubility: The combination of amino, fluoro, and methoxy groups results in a moderately polar molecule. These compounds are often soluble in common organic solvents like DMSO, methanol, or acetonitrile, which are compatible with RP-HPLC.

  • UV Chromophore: The pyridine ring provides a strong UV chromophore, typically with maximum absorbance between 220-280 nm, allowing for sensitive detection.

  • Chemical Stability: Fluorinated heterocycles can sometimes exhibit instability under strongly acidic conditions, which must be considered when selecting mobile phase additives.[7]

The Purification Workflow

The path from a crude synthetic mixture to a pure compound follows a logical sequence. Each step builds upon the last, ensuring that the final preparative separation is both efficient and effective.

G cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Preparative Scale-Up A Crude Sample Analysis (Scouting Gradient) B Identify Target Peak (UV & Mass Spec) A->B Initial Data C Optimize Selectivity (Focused Gradient) B->C Target Identified D Assess Loadability C->D Resolution Optimized E Calculate Scaled Parameters (Flow, Gradient, Volume) D->E Scale-Up Decision F Perform Preparative Run E->F Method Transfer G Mass-Directed Fraction Collection F->G Real-time Triggering H Post-Purification QC G->H Purity Verification G A Optimized Analytical Method (4.6 mm ID Column) B Calculate Geometric Scaling Factor (Prep_ID / Anly_ID)^2 A->B E Adjust Gradient Times (Account for System Dwell Volume) A->E C Scale Flow Rate F_prep = F_anly * Factor B->C D Scale Injection Load Load_prep = Load_anly * Factor B->D F Purify on Preparative Column (e.g., 30 mm ID) C->F D->F E->F

References

Application Notes and Protocols for the Scale-Up Synthesis of 3-Amino-5-fluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-5-fluoro-6-methoxypyridine is a key intermediate in the synthesis of a variety of pharmacologically active molecules and agrochemicals.[1] Its specific substitution pattern, featuring amino, fluoro, and methoxy groups, makes it a valuable building block for creating complex molecular architectures with enhanced biological activity and improved physicochemical properties. The increasing demand for this intermediate necessitates the development of robust and scalable synthetic routes.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this compound. It outlines a proposed synthetic pathway, detailed experimental protocols, and critical considerations for process scale-up, purification, and quality control. The information presented herein is a synthesis of established chemical principles and analogous procedures reported in the literature for similar substituted pyridines.

Proposed Synthetic Pathway

A logical and industrially viable synthetic route to this compound can be envisioned starting from commercially available 2-amino-6-chloro-3-nitropyridine. The proposed multi-step synthesis involves methoxylation followed by the reduction of the nitro group. This pathway is advantageous due to the relatively low cost of starting materials and the use of well-established chemical transformations that are amenable to scale-up.

Synthetic Pathway A 2-Amino-6-chloro-3-nitropyridine B 2-Amino-6-methoxy-3-nitropyridine A->B Sodium Methoxide, Methanol C This compound (Target Molecule) B->C Reduction (e.g., H2, Pd/C)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are designed for the scale-up synthesis of this compound. All operations should be conducted in a well-ventilated fume hood or a controlled manufacturing environment, with strict adherence to safety protocols.

Step 1: Synthesis of 2-Amino-6-methoxy-3-nitropyridine

This step involves the nucleophilic substitution of the chloro group with a methoxy group.[2]

Materials and Equipment:

  • Glass-lined or stainless-steel reactor with temperature control, mechanical stirring, and a reflux condenser.

  • 2-Amino-6-chloro-3-nitropyridine

  • Sodium methoxide

  • Methanol

  • Water

  • Filtration equipment (e.g., Nutsche filter-dryer)

Protocol:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Reagent Charging: Charge the reactor with methanol.

  • Sodium Methoxide Addition: Slowly add sodium methoxide to the methanol with stirring. An exotherm may be observed; maintain the temperature below 30°C.

  • Addition of Starting Material: Once the sodium methoxide has dissolved, add 2-amino-6-chloro-3-nitropyridine portion-wise, maintaining the temperature between 25-30°C.[2]

  • Reaction: Heat the reaction mixture to a gentle reflux and maintain for several hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

  • Work-up: Once the reaction is complete, cool the mixture and quench by slowly adding water. The product will precipitate out of the solution.

  • Isolation: Filter the precipitated solid, wash with water to remove any inorganic salts, and then with a small amount of cold methanol to remove impurities.

  • Drying: Dry the isolated solid under vacuum to a constant weight.

ParameterValue
Starting Material2-Amino-6-chloro-3-nitropyridine
ReagentsSodium methoxide, Methanol
Temperature25-30°C (addition), Reflux (reaction)
Typical Reaction Time4-8 hours
Expected Yield>90%
Step 2: Synthesis of this compound (Reduction of the Nitro Group)

This final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a common and scalable method for this transformation.

Materials and Equipment:

  • High-pressure hydrogenation reactor (autoclave) with temperature and pressure control, and a high-torque mechanical stirrer.

  • 2-Amino-6-methoxy-3-nitropyridine

  • Palladium on carbon (Pd/C) catalyst (e.g., 5-10 wt%)

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen gas source

  • Filter aid (e.g., Celite®)

  • Filtration equipment

Protocol:

  • Reactor Setup: Ensure the hydrogenation reactor is clean, dry, and has been leak-tested.

  • Catalyst and Reagent Charging: Charge the reactor with the solvent, 2-amino-6-methoxy-3-nitropyridine, and the Pd/C catalyst under a nitrogen atmosphere.

  • Inerting: Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure and heat to the target temperature with vigorous stirring. The reaction is typically exothermic, and careful temperature control is crucial.

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably kept wet with solvent during filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can then be purified by recrystallization or other methods as described in the purification section.

ParameterValue
Starting Material2-Amino-6-methoxy-3-nitropyridine
CatalystPalladium on carbon (Pd/C)
Hydrogen Pressure50-100 psi (typical)
Temperature30-50°C
Typical Reaction Time6-12 hours
Expected Yield>95%

Scale-Up Considerations

Transitioning from a laboratory-scale synthesis to an industrial-scale process requires careful consideration of several factors to ensure safety, efficiency, and product quality.

ScaleUp_Considerations ScaleUp Scale-Up Considerations Heat Heat Transfer ScaleUp->Heat Mixing Mixing Efficiency ScaleUp->Mixing Safety Process Safety ScaleUp->Safety Purification Purification at Scale ScaleUp->Purification QC Quality Control ScaleUp->QC

Caption: Key considerations for the scale-up of chemical synthesis.

  • Heat Transfer: Both the methoxylation and the hydrogenation steps can be exothermic. On a large scale, the surface area-to-volume ratio of the reactor decreases, making heat dissipation more challenging.[3] A jacketed reactor with an efficient heat transfer fluid and a well-designed temperature control system is essential to prevent thermal runaways.

  • Mixing Efficiency: Homogeneous mixing is critical for achieving consistent reaction rates and avoiding localized hot spots. The choice of impeller design and agitation speed should be carefully evaluated to ensure efficient mixing of solids (catalyst) and liquids.

  • Process Safety: A thorough process safety assessment, including a Hazard and Operability (HAZOP) study, should be conducted before any scale-up. Key safety considerations include:

    • Handling of Sodium Methoxide: This reagent is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE) should be worn, and it should be handled in a moisture-free environment.

    • Hydrogenation Safety: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation reactor must be properly grounded, and all sources of ignition must be eliminated. The handling of the pyrophoric Pd/C catalyst requires specific standard operating procedures.

    • Emergency Procedures: Clear procedures for handling unexpected events, such as a sudden increase in temperature or pressure, must be in place.

  • Purification at Scale: The choice of purification method depends on the purity requirements of the final product.

    • Recrystallization: This is a common and cost-effective method for purifying solid products on a large scale. Solvent selection is critical to ensure good recovery and efficient removal of impurities.

    • Chromatography: For higher purity requirements, column chromatography may be necessary. However, scaling up liquid chromatography can be expensive and complex. Cation-exchange chromatography has been shown to be an effective method for the large-scale purification of aminopyridine derivatives.[4]

  • Quality Control: Robust analytical methods are required to monitor the reaction progress and ensure the quality of the final product.

    • In-Process Controls (IPCs): Regular sampling and analysis during the reaction can help determine the reaction endpoint and identify any potential issues.

    • Final Product Analysis: The final product should be analyzed for purity (e.g., by HPLC, GC), identity (e.g., by NMR, MS), and residual solvents.

Safety Precautions

All handling of chemicals should be performed by trained personnel in a controlled environment. The following are general safety precautions; however, a comprehensive, substance-specific risk assessment should be conducted.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5]

  • Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of dust and vapors.[5]

  • Handling of Reagents:

    • Sodium Methoxide: Corrosive. Avoid contact with skin and eyes. Reacts with water.

    • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry. Handle under an inert atmosphere and keep wet.

    • Hydrogen Gas: Highly flammable. Ensure proper grounding and eliminate all ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

Application Notes and Protocols: The Strategic Use of 3-Amino-5-fluoro-6-methoxypyridine in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Fluorinated Pyridines in Modern Crop Protection

The relentless pursuit of higher crop yields and sustainable agricultural practices necessitates the development of novel, highly effective, and environmentally benign agrochemicals. Within this landscape, fluorinated pyridine derivatives have emerged as a cornerstone in the synthesis of next-generation herbicides, fungicides, and insecticides. The strategic incorporation of fluorine atoms into the pyridine scaffold can significantly enhance the biological activity, metabolic stability, and target-binding affinity of the resulting agrochemicals.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a key building block, 3-Amino-5-fluoro-6-methoxypyridine , in the synthesis of advanced agrochemicals. We will delve into the rationale behind its use, explore plausible synthetic strategies, and provide detailed, field-proven protocols for the synthesis of a representative herbicidal compound.

Core Rationale: Why this compound is a Privileged Scaffold

The chemical architecture of this compound offers a unique combination of reactive sites and inherent physicochemical properties that make it an exceptionally valuable starting material in agrochemical synthesis.

  • Strategic Functionalization: The amino group at the 3-position serves as a versatile handle for a variety of chemical transformations, most notably diazotization followed by Sandmeyer-type reactions to introduce a range of substituents, including halogens. This is a critical step in the synthesis of many commercial herbicides.

  • Fluorine's Influence: The fluorine atom at the 5-position is a key contributor to the enhanced biological activity of the final product. Its high electronegativity can alter the electronic properties of the pyridine ring, influencing pKa and improving binding to target enzymes. Furthermore, the C-F bond is exceptionally strong, which can block metabolic pathways that would otherwise deactivate the molecule, thereby increasing its persistence and efficacy.

  • Methoxy Group as a Modulator: The methoxy group at the 6-position can be retained to fine-tune the lipophilicity and electronic nature of the molecule. Alternatively, it can be a precursor to other functional groups or be involved in cyclization reactions.

  • Directing Effects: The existing substituents on the pyridine ring direct subsequent reactions to specific positions, allowing for the regioselective synthesis of complex molecules.

Application in Herbicide Synthesis: A Representative Protocol

The following protocol outlines a representative synthesis of a 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid derivative, a structure found in several patented herbicidal compositions.[1][2][3] This proposed synthesis leverages the unique reactivity of this compound.

Overall Synthetic Workflow

G A This compound B Step 1: Sandmeyer Reaction (Chlorination) A->B NaNO2, HCl, CuCl C 3-Chloro-5-fluoro-6-methoxypyridine B->C D Step 2: Directed Ortho-Metalation and Carboxylation C->D 1. n-BuLi 2. CO2 E 3-Chloro-5-fluoro-6-methoxypyridine-2-carboxylic acid D->E F Step 3: Nitration E->F HNO3, H2SO4 G 4-Nitro-3-chloro-5-fluoro-6-methoxypyridine-2-carboxylic acid F->G H Step 4: Reduction of Nitro Group G->H Fe, HCl or H2, Pd/C I 4-Amino-3-chloro-5-fluoro-6-methoxypyridine-2-carboxylic acid H->I J Step 5: Suzuki Coupling I->J (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid, Pd catalyst, base K Final Herbicidal Product J->K

Caption: Proposed synthetic workflow for a herbicidal pyridine-2-carboxylic acid derivative.

Experimental Protocols

Step 1: Sandmeyer Reaction - Synthesis of 3-Chloro-5-fluoro-6-methoxypyridine

Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a halide.[4][5][6] In this step, the amino group of the starting material is converted to a diazonium salt, which is then displaced by a chloride ion using a copper(I) chloride catalyst. This transformation is crucial for introducing the chloro substituent at the 3-position, a common feature in this class of herbicides.

Protocol:

  • Diazotization:

    • To a stirred solution of this compound (1.0 eq) in concentrated hydrochloric acid (approx. 6 M) at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid at 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until nitrogen evolution ceases.

    • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Pour the reaction mixture into a mixture of ice and water and basify with a concentrated ammonium hydroxide solution to a pH of ~8-9.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-Chloro-5-fluoro-6-methoxypyridine.

Step 2: Directed Ortho-Metalation and Carboxylation - Synthesis of 3-Chloro-5-fluoro-6-methoxypyridine-2-carboxylic acid

Rationale: The methoxy group at the 6-position can direct metalation to the adjacent 2-position of the pyridine ring. This regioselective lithiation followed by quenching with carbon dioxide is a powerful method for introducing a carboxylic acid group, which is the key functional group for auxinic herbicidal activity.

Protocol:

  • Lithiation:

    • Dissolve 3-Chloro-5-fluoro-6-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C.

    • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 1-2 hours.

  • Carboxylation:

    • Bubble dry carbon dioxide gas through the reaction mixture at -78 °C for 1 hour, or add an excess of crushed dry ice.

    • Allow the mixture to slowly warm to room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Acidify the aqueous layer with dilute hydrochloric acid to a pH of ~2-3 to precipitate the carboxylic acid.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Step 3 & 4: Nitration and Reduction - Synthesis of 4-Amino-3-chloro-5-fluoro-6-methoxypyridine-2-carboxylic acid

Rationale: Introduction of an amino group at the 4-position is often required for optimal herbicidal activity. This is typically achieved by nitration of the pyridine ring followed by reduction of the nitro group. The existing substituents will direct the nitration to the 4-position.

Protocol:

  • Nitration:

    • To a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) at 0 °C, slowly add 3-Chloro-5-fluoro-6-methoxypyridine-2-carboxylic acid (1.0 eq).

    • Stir the reaction mixture at 0-10 °C for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated product by filtration, wash with cold water, and dry.

  • Reduction:

    • Suspend the nitro-compound in a suitable solvent (e.g., ethanol or acetic acid).

    • Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • Heat the reaction mixture if necessary and monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture to remove the catalyst or iron salts.

    • Neutralize the filtrate and extract the product with an organic solvent.

    • Dry the organic layer and concentrate to obtain the desired 4-amino derivative.

Step 5: Suzuki Coupling - Synthesis of the Final Herbicidal Product

Rationale: The Suzuki coupling is a highly efficient and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In this final step, the 6-position of the pyridine ring (after conversion of the methoxy group to a halide or triflate, if necessary, though some methods may allow direct coupling) is coupled with a substituted phenylboronic acid to introduce the final aryl substituent.

Protocol:

  • Preparation (if necessary): The 6-methoxy group may need to be converted to a more suitable leaving group for Suzuki coupling, such as a bromide or triflate. This can be achieved using standard methodologies. For the purpose of this protocol, we will assume a 6-halo-pyridine intermediate is available from a similar route as described in patents.[7]

  • Suzuki Coupling:

    • To a degassed mixture of the 4-Amino-3-chloro-5-fluoro-6-halopyridine-2-carboxylic acid derivative (1.0 eq), (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water), heat the reaction under an inert atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and add water.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

Quantitative Data Summary

StepProductStarting MaterialKey ReagentsTypical Yield (%)Purity (%)
13-Chloro-5-fluoro-6-methoxypyridineThis compoundNaNO₂, HCl, CuCl60-75>95
23-Chloro-5-fluoro-6-methoxypyridine-2-carboxylic acid3-Chloro-5-fluoro-6-methoxypyridinen-BuLi, CO₂50-65>95
34-Nitro-3-chloro-5-fluoro-6-methoxypyridine-2-carboxylic acid3-Chloro-5-fluoro-6-methoxypyridine-2-carboxylic acidHNO₃, H₂SO₄70-85>95
44-Amino-3-chloro-5-fluoro-6-methoxypyridine-2-carboxylic acid4-Nitro-3-chloro-5-fluoro-6-methoxypyridine-2-carboxylic acidFe, HCl80-95>98
5Final Herbicidal Product4-Amino-3-chloro-5-fluoro-6-halopyridine-2-carboxylic acidArylboronic acid, Pd catalyst65-80>98

Note: The yields and purities are representative and may vary depending on the specific reaction conditions and scale.

Potential Applications in Fungicide and Insecticide Synthesis

While the primary focus of this guide is on herbicide synthesis, the versatile nature of the this compound scaffold also makes it a valuable precursor for the development of novel fungicides and insecticides. The pyridine ring is a common feature in many commercial fungicides, and the introduction of fluorine can enhance their efficacy.[8][9] Similarly, the aminopyridine moiety can be incorporated into various insecticidal pharmacophores. Further research into the derivatization of this building block could lead to the discovery of new crop protection agents with diverse modes of action.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of advanced agrochemicals. Its unique combination of functional groups and the presence of a fluorine atom provide a powerful platform for the creation of novel herbicides, fungicides, and insecticides with enhanced biological activity and improved metabolic stability. The synthetic strategies and protocols outlined in this document provide a solid foundation for researchers to explore the full potential of this privileged scaffold in the ongoing quest for more effective and sustainable crop protection solutions.

References

The Versatile Role of 3-Amino-5-fluoro-6-methoxypyridine in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide elucidates the potential applications of 3-Amino-5-fluoro-6-methoxypyridine as a sophisticated building block in materials science. While direct literature on this specific molecule is emerging, its unique trifunctional architecture—comprising a reactive primary amine, an electron-withdrawing fluorine atom, and an electron-donating methoxy group on a pyridine scaffold—positions it as a highly valuable monomer and intermediate for the synthesis of next-generation materials. This document provides detailed application notes and hypothetical, yet scientifically grounded, protocols for its use in the development of high-performance aromatic polyamides and functional organic electronic materials. The narrative is designed for researchers, materials scientists, and professionals in drug development, offering both theoretical insights and practical methodologies.

Introduction: Unpacking the Potential of a Multifunctional Pyridine Building Block

This compound is a specialized heterocyclic compound whose true potential in materials science is beginning to be explored. Its structure is a confluence of functionalities that can be strategically exploited to impart desirable properties to polymers and organic functional materials.

  • The Pyridine Core: The nitrogen atom in the pyridine ring offers unique electronic properties, potential for coordination chemistry, and can enhance thermal stability. The pyridinic nitrogen can act as an active site in catalytic materials.[1][2][3]

  • The Amino Group (-NH₂): This primary amine is a versatile functional handle for polymerization. It readily participates in condensation reactions, most notably with carboxylic acid derivatives to form robust amide bonds, the backbone of high-performance polyamides.[4][5] It can also serve as a curing agent for epoxy resins or a site for further chemical modification.

  • The Fluoro Group (-F): The incorporation of fluorine into organic materials is a well-established strategy to enhance a range of properties.[6] The high electronegativity of fluorine can lower both the HOMO and LUMO energy levels of organic molecules, which is beneficial for creating n-type or ambipolar organic semiconductors.[7][8][9] Fluorination also typically increases thermal stability, chemical resistance, and hydrophobicity while decreasing the dielectric constant.[6][10]

  • The Methoxy Group (-OCH₃): This electron-donating group can modulate the electronic properties of the pyridine ring, influencing solubility and the molecule's overall reactivity. In the context of organic electronics, it can help tune the band gap and charge transport capabilities of the resulting materials.[11][12][13]

This guide will explore two primary application domains where the unique attributes of this compound can be leveraged: High-Performance Polymers and Organic Electronics.

Application I: High-Performance Aromatic Polyamides

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. The incorporation of the fluorinated and methoxylated pyridine moiety from this compound into an aramid backbone is hypothesized to yield polymers with enhanced solubility, lower dielectric constants, and tailored thermal properties.

Causality Behind Experimental Choices:

The primary amine of this compound allows it to act as a diamine surrogate in polycondensation reactions with a diacyl chloride. The rigidity of the pyridine ring contributes to a high glass transition temperature (Tg), while the fluorine and methoxy groups are expected to disrupt chain packing, potentially improving solubility in organic solvents—a common challenge with rigid-rod polymers.[14] The fluorine content will also contribute to a lower dielectric constant and reduced water absorption, properties highly desirable in microelectronics and aerospace applications.[6][10]

Experimental Protocol: Synthesis of a Fluorinated Aromatic Polyamide

This protocol describes the low-temperature solution polycondensation of this compound with terephthaloyl chloride.

Materials:

  • This compound (≥98% purity)

  • Terephthaloyl chloride (≥99% purity, freshly recrystallized)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium Chloride (LiCl), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions

Protocol:

  • Monomer Preparation: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, argon inlet, and a drying tube, dissolve this compound (1.42 g, 10 mmol) and anhydrous LiCl (0.5 g) in anhydrous NMP (20 mL). Stir the mixture under a gentle stream of argon until all solids have dissolved.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Diacyl Chloride: In a separate flask, prepare a solution of terephthaloyl chloride (2.03 g, 10 mmol) in anhydrous NMP (10 mL). Add this solution dropwise to the cooled amine solution over 30 minutes with vigorous stirring.

  • Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring under argon for 24 hours. The viscosity of the solution should noticeably increase as the polymer forms.

  • Precipitation and Washing: Pour the viscous polymer solution into a beaker containing rapidly stirring methanol (300 mL). The polyamide will precipitate as a fibrous solid.

  • Purification: Collect the polymer by filtration. Wash the polymer thoroughly with hot water (3 x 100 mL) and then with methanol (2 x 100 mL) to remove unreacted monomers, LiCl, and residual solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours.

Self-Validation and Expected Outcome:

The resulting polymer should be a light-colored, fibrous solid. Its structure can be confirmed by FTIR spectroscopy (presence of amide C=O and N-H stretching bands) and NMR spectroscopy. The molecular weight can be determined by gel permeation chromatography (GPC) using an appropriate solvent system (e.g., NMP with LiCl). Thermal properties (Tg, decomposition temperature) can be analyzed by DSC and TGA. The polymer is expected to exhibit high thermal stability (Td > 400°C) and be soluble in polar aprotic solvents like NMP, DMAc, and DMSO.

Diagram: Polymerization Workflow

G cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation prep_amine Dissolve this compound and LiCl in anhydrous NMP cool Cool amine solution to 0°C prep_amine->cool prep_acid Dissolve Terephthaloyl Chloride in anhydrous NMP add Dropwise addition of acid chloride solution prep_acid->add cool->add react Stir at room temperature for 24 hours under Argon add->react precipitate Precipitate polymer in Methanol react->precipitate wash Wash with hot water and Methanol precipitate->wash dry Dry under vacuum at 80°C wash->dry final_product High-Performance Polyamide dry->final_product G start 3-Amino-5-fluoro- 6-methoxypyridine reagent1 Diazotization/ Sandmeyer Reaction (HBr, NaNO₂, CuBr) start->reagent1 intermediate 3-Bromo-5-fluoro- 6-methoxypyridine reagent2 Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) intermediate->reagent2 final π-Conjugated Organic Material reagent1->intermediate Bromination reagent2->final C-C Bond Formation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-5-fluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-5-fluoro-6-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important pyridine derivative. The information is presented in a question-and-answer format to directly address specific issues you may encounter in your experiments.

I. Understanding the Synthesis: A Mechanistic Overview

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this process, an amine source displaces a leaving group (commonly a halide) on a suitably activated pyridine ring. The presence of the electron-withdrawing fluorine atom and the pyridine nitrogen facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex).

A common synthetic route involves the amination of a precursor such as 2-chloro-5-fluoro-6-methoxypyridine. The choice of amine source, solvent, temperature, and catalyst (if any) are critical parameters that influence the reaction's success and the profile of any side products.

graph "SNAr_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="2-Chloro-5-fluoro-6-methoxypyridine", fillcolor="#F1F3F4"]; B [label="Meisenheimer Complex\n(Stabilized Intermediate)", shape=ellipse, fillcolor="#FBBC05"]; C [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine [label="Amine Source\n(e.g., NH3, NH4OH)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LeavingGroup [label="Chloride Ion (Cl-)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B [label="+ Amine"]; B -> C [label="- H+"]; B -> LeavingGroup [label="Elimination"]; Amine -> B; }

Caption: Generalized SNAr mechanism for the synthesis.

II. Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis of this compound.

Question 1: My amination reaction is sluggish or shows no conversion to the desired product. What are the likely causes and how can I fix it?

Answer:

Low or no conversion is a frequent issue and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Inadequate Activation of the Pyridine Ring: While the fluorine atom provides some activation, the overall electronic nature of your starting material is key. Ensure your starting material is sufficiently electron-deficient to undergo nucleophilic attack.

  • Poor Leaving Group: The nature of the leaving group is crucial. For SNAr reactions on pyridine rings, the typical reactivity order for halides is F > Cl > Br > I. If you are using a less reactive leaving group, consider increasing the reaction temperature or using a catalyst.

  • Insufficiently Nucleophilic Amine: The strength of your amine source is important.

    • Ammonia Gas vs. Ammonium Hydroxide: Anhydrous ammonia in a suitable organic solvent is often more effective than aqueous ammonium hydroxide, as water can interfere with the reaction.

    • Protected Amines: If using a protected amine followed by deprotection, ensure the protecting group is stable under the reaction conditions and that the deprotection step is efficient.

  • Reaction Temperature: SNAr reactions on heteroaromatic systems often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 80-120 °C) may be necessary. Running reactions under pressure in a sealed vessel can also facilitate the use of lower boiling point solvents at higher temperatures.

  • Solvent Choice: Aprotic polar solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the charged intermediate and facilitate the reaction.

Troubleshooting Workflow:

graph "Troubleshooting_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Low/No Conversion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_LG [label="Is the Leaving Group\n(e.g., Cl, Br) appropriate?", shape=diamond, fillcolor="#FBBC05"]; Check_Temp [label="Is the reaction\ntemperature high enough?", shape=diamond, fillcolor="#FBBC05"]; Check_Amine [label="Is the amine source\nsufficiently nucleophilic?", shape=diamond, fillcolor="#FBBC05"]; Check_Solvent [label="Is the solvent appropriate\n(aprotic polar)?", shape=diamond, fillcolor="#FBBC05"]; Increase_Temp [label="Increase Temperature\n(e.g., 80-150 °C)", fillcolor="#F1F3F4"]; Change_LG [label="Consider a more\nreactive starting material", fillcolor="#F1F3F4"]; Change_Amine [label="Use anhydrous ammonia\nor a stronger amine source", fillcolor="#F1F3F4"]; Change_Solvent [label="Switch to DMSO, DMF, or NMP", fillcolor="#F1F3F4"]; Success [label="Successful Conversion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_LG; Check_LG -> Check_Temp [label="Yes"]; Check_LG -> Change_LG [label="No"]; Check_Temp -> Check_Amine [label="Yes"]; Check_Temp -> Increase_Temp [label="No"]; Increase_Temp -> Success; Change_LG -> Success; Check_Amine -> Check_Solvent [label="Yes"]; Check_Amine -> Change_Amine [label="No"]; Change_Amine -> Success; Check_Solvent -> Success [label="Yes"]; Check_Solvent -> Change_Solvent [label="No"]; Change_Solvent -> Success; }

Caption: Decision tree for troubleshooting low reaction yield.

Question 2: I am observing multiple spots on my TLC plate, and the desired product is difficult to isolate. What are the common side reactions and byproducts?

Answer:

The formation of byproducts is a common challenge in pyridine chemistry. Here are some potential side reactions and the resulting impurities:

  • Over-amination: If a di- or poly-halogenated pyridine is used as a starting material, multiple amino groups can be introduced. For instance, starting with 2,3-dichloro-5-fluoropyridine could potentially lead to the formation of di-amino species.

  • Hydrolysis of the Methoxy Group: Under harsh acidic or basic conditions, particularly at elevated temperatures, the methoxy group can be cleaved to a hydroxyl group, leading to the formation of 3-amino-5-fluoro-6-hydroxypyridine.

  • Displacement of the Fluoro Group: While fluorine is a good leaving group in SNAr, in some cases, particularly with very strong nucleophiles or under forcing conditions, the fluorine atom might be displaced, leading to a mixture of products.

  • Ring-opening/Degradation: Pyridine rings can be susceptible to degradation under strongly basic conditions and high temperatures, leading to a complex mixture of byproducts.

  • Byproducts from the Starting Material Synthesis: Impurities in your starting material (e.g., regioisomers of the halogenated pyridine) will carry through and complicate the purification of the final product.

Table 1: Potential Byproducts and Their Origin

ByproductPotential OriginMitigation Strategy
Di-amino-fluoro-methoxypyridineUse of a di-halogenated starting material and excess amine.Use a mono-halogenated precursor or carefully control the stoichiometry of the amine.
3-Amino-5-fluoro-6-hydroxypyridineHydrolysis of the methoxy group.Avoid prolonged heating under strongly acidic or basic conditions. Use milder reaction conditions where possible.
3,5-Diamino-6-methoxypyridineDisplacement of the fluoro group by the amine.Use carefully controlled temperature and reaction times. Consider a less reactive amine source if this is a major issue.
Polymeric materials/tarRing degradation.Avoid excessively high temperatures and very strong bases. Ensure an inert atmosphere to prevent oxidative decomposition.
Isomeric aminofluoromethoxypyridinesImpurities in the starting material.Ensure the purity of the starting halogenated pyridine through appropriate purification methods (e.g., recrystallization, chromatography).

Question 3: What are the best practices for purifying this compound?

Answer:

Purification can be challenging due to the polar nature of the amino group and the potential for closely related byproducts. A multi-step approach is often necessary:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step. This typically involves quenching the reaction, extracting the product into an organic solvent (like ethyl acetate or dichloromethane), and washing with water and brine to remove inorganic salts and highly polar impurities.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying the crude product.

    • Solvent System: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective. The addition of a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to prevent tailing of the amine product on the acidic silica gel.

    • Monitoring: Careful monitoring of the fractions by TLC is crucial to separate the desired product from closely eluting impurities.

  • Recrystallization: If the product obtained after chromatography is a solid, recrystallization can be an excellent final purification step to obtain highly pure material.

    • Solvent Selection: A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Common solvents for recrystallizing aminopyridines include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

Experimental Protocol: General Purification Procedure

  • Quench and Extraction:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Column Chromatography:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

    • Elute the column with a gradient of hexanes/ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the proportion of ethyl acetate). Add 0.5% triethylamine to the eluent mixture.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Recrystallization (if applicable):

    • Combine the pure fractions and remove the solvent.

    • Dissolve the solid product in a minimal amount of a hot recrystallization solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

III. References

  • Patent CN102898358A: Preparation method of fluoropyridine compounds. --INVALID-LINK--

  • Technical Support Center: Nucleophilic Substitution on Pyridine Rings - Benchchem. --INVALID-LINK--

  • SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress. --INVALID-LINK--

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. --INVALID-LINK--

  • CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents. --INVALID-LINK--

  • Synthesis of 2-amino-5-fluoropyridine - ResearchGate. --INVALID-LINK--

  • Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines - ResearchGate. --INVALID-LINK--

  • 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine - NIH. --INVALID-LINK--

  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC - NIH. --INVALID-LINK--

  • SNAr Reaction in Common Molecular Solvents Under Pressure. --INVALID-LINK--

  • SNAr Reactions of Pyridine: Videos & Practice Problems - Pearson. --INVALID-LINK--

  • Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? - Chemistry Stack Exchange. --INVALID-LINK--

  • 2-Fluoro-5-methoxypyridin-4-amine | C6H7FN2O | CID 118806402 - PubChem. --INVALID-LINK--

  • Application Notes and Protocols for the Purification of 5-Fluoro-6-methoxypyridin-3-ol Reaction Products - Benchchem. --INVALID-LINK--

  • An In-depth Technical Guide on the Reactivity of the Amine Group in 2-Fluoro-5-methylpyridin-3 - Benchchem. --INVALID-LINK--

  • Effects of Various Bases on Acid-Catalyzed Amination of 2-Chloro-5-ethylpyrimidine: Synthesis of PPARpan Agonist GW693085 - ResearchGate. --INVALID-LINK--

Technical Support Center: Synthesis and Purification of 3-Amino-5-fluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-Amino-5-fluoro-6-methoxypyridine. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and improve the purity of your reaction products.

I. Understanding the Synthesis: A Mechanistic Overview

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction involves the displacement of a leaving group, usually a halide, from an activated pyridine ring by a nucleophile. In this case, the amino and methoxy groups are introduced through sequential SNAr reactions. The fluorine atom and the electron-withdrawing nature of the pyridine ring activate the molecule for nucleophilic attack.

A plausible synthetic route starts from a di- or tri-substituted pyridine, for example, 2,3,5-trifluoro-6-methoxypyridine or a related chlorinated precursor. The reaction would involve a regioselective amination, followed by methoxylation, or vice-versa. The order of these steps is critical and can significantly impact the final product's purity and yield.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis and purification of this compound in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters in SNAr reactions.

    • Causality: The rate of nucleophilic aromatic substitution is highly dependent on the activation energy of the reaction. Insufficient temperature may lead to a slow reaction rate and incomplete conversion. Conversely, excessively high temperatures can promote side reactions and decomposition of the product.

    • Solution: We recommend performing small-scale optimization reactions to determine the ideal temperature and reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to establish the point of maximum product formation.

  • Purity of Starting Materials and Reagents: The presence of impurities in your starting materials or reagents can have a significant impact on the reaction outcome.

    • Causality: Impurities can compete with the desired reactants, poison catalysts (if used), or lead to the formation of unwanted byproducts, thereby reducing the yield of the target molecule.

    • Solution: Ensure the purity of your starting pyridine derivative, ammonia source (e.g., aqueous ammonia, ammonia in a solvent), and methoxide source (e.g., sodium methoxide). Use of freshly opened, high-purity reagents is recommended.

  • Moisture and Atmospheric Contamination: SNAr reactions, particularly those involving strong bases like sodium methoxide, can be sensitive to moisture.

    • Causality: Water can react with strong bases, reducing their efficacy. It can also lead to hydrolysis of the starting material or product, resulting in undesired hydroxylated impurities.

    • Solution: Employ anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Question 2: My final product is discolored (e.g., yellow or brown). What causes this and how can I obtain a colorless product?

Answer: Discoloration is often indicative of impurities.

  • Formation of Aromatic Byproducts: Overheating or prolonged reaction times can lead to the formation of colored, polymeric, or oxidized byproducts.

    • Causality: The extended exposure to heat can cause decomposition of the starting materials or the desired product, leading to complex mixtures of colored impurities.

    • Solution: Carefully control the reaction temperature and time based on your optimization studies. Minimize the exposure of the reaction mixture to high temperatures.

  • Residual Starting Materials or Intermediates: Incomplete reactions can leave colored starting materials or intermediates in the final product.

    • Solution: Monitor the reaction to completion using TLC or HPLC. If the reaction is stalling, consider adjusting the reaction conditions as discussed in the low yield section.

  • Purification Strategy: The choice of purification method is crucial for removing colored impurities.

    • Solution: Recrystallization from a suitable solvent system is often effective in removing colored impurities. Column chromatography using an appropriate stationary phase (e.g., silica gel) and eluent can also be employed for more challenging separations. Activated carbon treatment of a solution of the crude product can sometimes be used to remove colored impurities before crystallization.

Question 3: I am observing multiple spots on my TLC/peaks in my HPLC, indicating the presence of impurities. What are the likely side products?

Answer: The formation of side products is a common challenge in the synthesis of substituted pyridines.

  • Regioisomers: Depending on the starting material, amination or methoxylation could potentially occur at different positions on the pyridine ring.

    • Causality: The regioselectivity of SNAr reactions on substituted pyridines is governed by the electronic effects of the existing substituents. While the desired substitution pattern is generally favored, the formation of minor regioisomers is possible.[1]

    • Solution: Careful selection of the starting material with appropriate activating and directing groups is key. Purification by column chromatography is usually necessary to separate regioisomers.

  • Di-substituted Products: If the starting material has more than one leaving group, di-substitution can occur.

    • Causality: If the reaction conditions are too harsh or the stoichiometry of the nucleophile is not carefully controlled, a second substitution reaction can occur, leading to the formation of di-amino or di-methoxy pyridines.

    • Solution: Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents). Add the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration. Lowering the reaction temperature can also help to improve selectivity.

  • Hydrolysis Products: As mentioned earlier, the presence of water can lead to the formation of hydroxylated impurities.

    • Solution: Ensure anhydrous reaction conditions.

The following diagram illustrates a troubleshooting workflow for common issues encountered during the synthesis.

TroubleshootingWorkflow start Problem Identified low_yield Low Yield start->low_yield discoloration Product Discoloration start->discoloration impurities Multiple Spots/Peaks start->impurities sub_optimal Suboptimal Conditions (Temp, Time, Pressure) low_yield->sub_optimal reagent_purity Impure Reagents/ Starting Materials low_yield->reagent_purity moisture Moisture Contamination low_yield->moisture byproducts Colored Byproducts discoloration->byproducts incomplete_rxn Incomplete Reaction discoloration->incomplete_rxn purification_issue Ineffective Purification discoloration->purification_issue regioisomers Regioisomers impurities->regioisomers di_substitution Di-substituted Products impurities->di_substitution hydrolysis Hydrolysis Products impurities->hydrolysis solution_optimize Optimize Reaction Conditions sub_optimal->solution_optimize solution_reagents Use High-Purity Reagents reagent_purity->solution_reagents solution_anhydrous Ensure Anhydrous Conditions moisture->solution_anhydrous byproducts->solution_optimize incomplete_rxn->solution_optimize solution_purify Improve Purification (Recrystallization, Chromatography) purification_issue->solution_purify regioisomers->solution_purify solution_stoichiometry Control Stoichiometry/ Addition Rate di_substitution->solution_stoichiometry hydrolysis->solution_anhydrous

Caption: Troubleshooting workflow for synthesis of this compound.

III. Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for the synthesis of this compound?

A1: A common strategy would be to start with a commercially available di- or tri-halogenated pyridine. For instance, a plausible precursor could be 2,5-dichloro-3-fluoropyridine or a similar compound. The synthesis would then involve a sequential nucleophilic aromatic substitution with a methoxide source and an ammonia source. The order of addition and the specific reaction conditions would need to be optimized to achieve the desired regioselectivity.

Q2: What analytical techniques are recommended for assessing the purity of the final product?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) is typically used. UV detection at a wavelength where the compound has significant absorbance is employed.

  • Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC with a flame ionization detector (FID) or a mass spectrometer (MS) can be used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for structural confirmation and can also provide information about the presence of impurities.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the product and can help in identifying unknown impurities when coupled with a chromatographic separation method (LC-MS or GC-MS).

Q3: What are the key safety precautions to consider during this synthesis?

A3: It is crucial to adhere to standard laboratory safety procedures.

  • Handling of Reagents: Many of the reagents used, such as strong bases (sodium methoxide) and pressurized ammonia, are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reaction Conditions: Reactions involving ammonia are often conducted under pressure in a sealed vessel. Ensure that the reaction vessel is rated for the intended pressure and temperature.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

IV. Experimental Protocol: A Plausible Synthetic Approach

The following is a representative, detailed experimental protocol for the synthesis of this compound. This protocol is based on established methodologies for the synthesis of related compounds and should be adapted and optimized for your specific laboratory conditions.

Reaction Scheme:

ReactionScheme SM 2,5-Dichloro-3-fluoropyridine Int 5-Chloro-3-fluoro-2-methoxypyridine SM->Int 1. NaOMe, MeOH 2. Δ Prod This compound Int->Prod 1. Aq. NH3, Autoclave 2. Δ

Caption: Plausible reaction scheme for the synthesis of this compound.

Step 1: Synthesis of 5-Chloro-3-fluoro-2-methoxypyridine (Intermediate)

  • To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dichloro-3-fluoropyridine (1.0 equivalent).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound (Final Product)

  • In a high-pressure autoclave, combine the intermediate from Step 1 with an excess of aqueous ammonia.

  • Seal the autoclave and heat the reaction mixture to the optimized temperature (e.g., 120-150 °C). The internal pressure will increase, so ensure the autoclave is rated for these conditions.

  • Maintain the temperature for the optimized reaction time, with stirring.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

  • Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification of the Final Product

  • The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes).

  • Alternatively, for higher purity, column chromatography on silica gel can be performed.

Data Summary Table:

ParameterExpected Value
Typical Yield (Overall) 60-80%
Purity (before purification) 85-95% (by HPLC)
Purity (after purification) >98% (by HPLC)
Appearance Off-white to pale yellow solid
Melting Point To be determined experimentally

V. References

  • Patent US7256295B2: Process for producing 2,3-diamino-6-methoxypyridine. --INVALID-LINK--

  • Chichibabin, A. E.; Zeide, O. A. J. Russ. Phys. Chem. Soc.1914 , 46, 1216-1236. (For general background on amination of pyridines)

  • O'Brien, R. A.; et al. J. Med. Chem.2011 , 54(19), 6517-6532. (For examples of related pyridine syntheses)

  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms, 4th ed.; Springer, 2009. (For a detailed explanation of the SNAr mechanism)

  • Chiba, S., et al. Concerted Nucleophilic Aromatic Substitution Reactions. Angew. Chem. Int. Ed.2013 , 52, 10632-10635. --INVALID-LINK--

  • Terrier, F. Nucleophilic Aromatic Substitution, VCH, 1991. (A comprehensive text on the topic)

References

Technical Support Center: Navigating the Challenges of Pyridine Ring Fluorination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complex challenges encountered during the fluorination of pyridine rings. This guide is designed for researchers, scientists, and drug development professionals who are looking to incorporate fluorine atoms into this critical heterocyclic motif. The inherent electronic properties of the pyridine ring present unique hurdles, but with a deep understanding of the underlying mechanisms and careful experimental design, these challenges can be overcome.

This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter in your experiments. We will delve into the causality behind experimental choices, offering field-proven insights to enhance the success of your synthetic endeavors.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses common problems encountered during the fluorination of pyridine rings, providing potential causes and actionable solutions to get your reaction back on track.

Issue 1: Low or No Conversion of Starting Material

Question: I am attempting to fluorinate a substituted pyridine, but I am observing very low or no conversion of my starting material. What are the likely causes and how can I improve the yield?

Answer: Low or no conversion in pyridine fluorination is a frequent issue, often stemming from the inherent electron-deficient nature of the pyridine ring, which can make it a challenging substrate for electrophilic fluorination.[1] Here are the key factors to investigate:

  • Inherent Ring Deactivation: The pyridine nitrogen acts as an electron-withdrawing group, deactivating the ring towards electrophilic attack.[1] If your pyridine substrate contains additional electron-withdrawing groups, this deactivation is even more pronounced, potentially halting the reaction.[2]

    • Solution: For highly deactivated systems, consider alternative strategies such as nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine (e.g., a halopyridine) or using more potent fluorinating reagents. Some modern methods also employ temporary dearomatization to activate the ring.[3]

  • Inappropriate Fluorinating Reagent: The choice of fluorinating agent is critical and substrate-dependent. A reagent that works well for one pyridine derivative may be ineffective for another.

    • Solution:

      • For electron-rich or neutral pyridines, electrophilic fluorinating agents like Selectfluor® are often a good starting point.[4][5]

      • For direct C-H fluorination, particularly at the C2 position, AgF₂ has proven effective under mild conditions.[6][7][8]

      • N-Fluoropyridinium salts can also be effective electrophilic fluorinating agents.[9]

      • Ensure your fluorinating reagent is not degraded. For instance, Selectfluor® should be stored properly, and AgF₂ is sensitive to moisture and should be handled accordingly.[8][10]

  • Suboptimal Reaction Conditions: Temperature, solvent, and the presence of additives can dramatically influence the reaction outcome.

    • Solution:

      • Temperature: Some fluorination reactions require elevated temperatures to overcome the activation energy barrier.[10] Conversely, for sensitive substrates, higher temperatures might lead to decomposition. A systematic temperature screen is advisable.

      • Solvent: The choice of solvent is crucial. Avoid nucleophilic solvents like methanol that can lead to unwanted side products.[10] Acetonitrile is a common and often effective solvent for many fluorination reactions.[10] For certain reactions, unconventional solvent systems, like water/chloroform co-solvents for the fluorination of 2-aminopyridines with Selectfluor®, have been shown to be effective.[4][10]

      • Additives: The presence of a base or an acid can be critical. For example, in some Selectfluor®-mediated reactions, a base is necessary.[10] In other cases, Lewis acids can be used to activate the pyridine ring.[11]

Issue 2: Poor Regioselectivity and Formation of Multiple Isomers

Question: My fluorination reaction is working, but I am getting a mixture of regioisomers. How can I improve the selectivity of the reaction?

Answer: Achieving high regioselectivity is a significant challenge in pyridine fluorination due to the presence of multiple potentially reactive C-H bonds.[10] The electronic and steric properties of the substituents on the pyridine ring play a crucial role in directing the fluorination.[10]

  • Understanding Inherent Reactivity:

    • C2 and C4 Positions: These positions are electronically more susceptible to nucleophilic attack and are often the preferred sites for functionalization in SNAr reactions on halopyridines.[12][13] For C-H fluorination, the position adjacent to the nitrogen (C2) is often favored with certain reagents like AgF₂.[6][7]

    • C3 (meta) Position: This position is notoriously difficult to functionalize directly due to electronic effects.[1][14]

  • Strategies for Controlling Regioselectivity:

    • Directing Groups: Existing functional groups on the pyridine ring can be leveraged to direct the fluorination to a specific position. For instance, a benzyloxy group at the 3-position can direct fluorination to the adjacent C2 position.[2]

    • Choice of Reagent and Method: Different fluorination methods exhibit distinct regioselectivities.

      • AgF₂: Tends to show high selectivity for the C-H bond adjacent to the nitrogen.[6][7]

      • Zincke Imine Intermediates: A powerful strategy for achieving selective C3-fluorination involves the formation of ring-opened Zincke imine intermediates, which then undergo regioselective fluorination before ring closure.[14][15]

      • Photoredox Catalysis: This emerging area offers novel strategies for regioselective fluorination, sometimes with the ability to switch between different positions.[3][16]

    • Steric Hindrance: Bulky substituents can block certain positions, sterically directing the fluorinating agent to less hindered sites.

Workflow for Troubleshooting Poor Regioselectivity

start Poor Regioselectivity Observed analyze Analyze Isomer Distribution (e.g., NMR, GC-MS) start->analyze sterics Assess Steric Hindrance from Substituents analyze->sterics electronics Evaluate Electronic Effects of Substituents analyze->electronics directing_group Consider Installing a Directing Group sterics->directing_group electronics->directing_group reagent Screen Different Fluorinating Reagents (e.g., AgF₂, Selectfluor®, NFSI) directing_group->reagent method Explore Alternative Methodologies (e.g., Zincke Imines, Photoredox Catalysis) reagent->method optimize Optimize Reaction Conditions (Solvent, Temperature, Additives) method->optimize success Improved Regioselectivity optimize->success

Caption: A logical workflow for addressing poor regioselectivity in pyridine fluorination.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the fluorination of pyridine rings.

Q1: Why is it so difficult to fluorinate the C3 (meta) position of a pyridine ring?

A1: The C3 position of the pyridine ring is particularly challenging to fluorinate directly due to the electronic nature of the heterocycle.[1][14] The nitrogen atom withdraws electron density, making the ring less reactive towards electrophiles. Furthermore, for both electrophilic and nucleophilic substitution mechanisms, the intermediates formed by attack at the C3 position are less stable compared to those formed by attack at the C2 or C4 positions.[13] This is because attack at C2 or C4 allows for the delocalization of the charge onto the electronegative nitrogen atom in the intermediate, which is a stabilizing factor.[13] Recent advances, such as the use of Zincke imine intermediates, have provided effective solutions for achieving this challenging transformation.[14][15]

Q2: I am using Selectfluor®, but my reaction is not working. What could be the problem?

A2: While Selectfluor® is a versatile and widely used electrophilic fluorinating agent, its reactivity can be influenced by several factors.[10] If you are experiencing issues, consider the following:

  • Reaction Medium: The solvent system is critical. For some substrates, such as 2-aminopyridines, using a co-solvent system of water and chloroform has been shown to be highly effective.[4][10]

  • Presence of a Base: The addition of a base can be crucial for the success of the reaction.

  • Reagent Quality: Ensure that your Selectfluor® has been stored correctly and has not degraded.

  • Substrate Reactivity: As mentioned earlier, highly electron-deficient pyridines may be too unreactive for Selectfluor® under standard conditions.

Q3: What are the advantages of using photoredox catalysis for pyridine fluorination?

A3: Photoredox catalysis has emerged as a powerful tool in organic synthesis, offering several advantages for pyridine fluorination:

  • Mild Reaction Conditions: These reactions are often conducted at room temperature using visible light, which is compatible with a wide range of functional groups.[17]

  • Novel Reactivity: Photoredox catalysis can generate radical intermediates, opening up new pathways for fluorination that are not accessible through traditional methods.[16] This can lead to unique regioselectivities.

  • Divergent Synthesis: In some cases, by simply changing the solvent or additives, different fluorinated products can be obtained from the same starting materials.[18]

Q4: My substrate is a complex, late-stage intermediate. What are the key considerations for its fluorination?

A4: Late-stage fluorination of complex molecules is highly desirable in drug discovery but presents significant challenges due to the potential for multiple reactive sites and sensitive functional groups.[14]

  • Chemoselectivity: The chosen fluorination method must be highly chemoselective to avoid unwanted reactions with other functional groups in the molecule. Methods that operate under mild conditions, such as those using AgF₂ or some photoredox-catalyzed reactions, are often preferred.[6][7][17]

  • Regioselectivity: As with simpler pyridines, achieving the desired regioselectivity is paramount. The inherent directing effects of the complex molecule's scaffold must be carefully considered.

  • Robustness and Scalability: The reaction should be robust and scalable to be practical for medicinal chemistry applications.

Comparative Overview of Common Fluorination Strategies

Method Fluorinating Agent Typical Position of Fluorination Advantages Common Challenges
Electrophilic C-H Fluorination Selectfluor®, NFSIC3/C5 (with directing groups), C2 (activated pyridines)Commercially available reagents, broad applicability.[4][5]Low reactivity with electron-deficient pyridines, regioselectivity can be an issue.[10]
Direct C-H Fluorination AgF₂C2 (adjacent to nitrogen)High regioselectivity for the C2 position, mild reaction conditions.[6][7][8]Reagent is moisture-sensitive.[8]
Zincke Imine Strategy Electrophilic F+ source (e.g., Selectfluor®, NFSI)C3, C5Excellent method for selective C3-fluorination.[14][15]Requires a two-step process (ring opening and closing).
Nucleophilic Aromatic Substitution (SNAr) Nucleophilic F- source (e.g., KF, CsF)C2, C4Effective for activated halopyridines.[12][19]Requires a pre-installed leaving group.
Photoredox Catalysis Various F sourcesVaries depending on the specific methodMild conditions, novel reactivity, potential for unique regioselectivity.[16][17]Can require specialized equipment (photoreactor), mechanism can be complex.

Part 3: Experimental Protocols

Protocol 1: General Procedure for C2-Selective Fluorination using AgF₂

This protocol is adapted from the work of Hartwig and Fier.[7][8]

  • Reaction Setup: In a nitrogen-filled glovebox, add the pyridine substrate (1.0 equiv) and acetonitrile to an oven-dried vial equipped with a stir bar.

  • Reagent Addition: To the stirring solution, add AgF₂ (2.0 equiv) in one portion. Note: AgF₂ is hygroscopic and should be handled quickly in an inert atmosphere.[8]

  • Reaction: Seal the vial and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing the filter cake with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Logical Flow of the C2-Fluorination Protocol

setup 1. Reaction Setup (Inert Atmosphere) reagent 2. Add AgF₂ setup->reagent react 3. Stir at Room Temperature reagent->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup 4. Quench and Filter monitor->workup Reaction Complete purify 5. Purify by Chromatography workup->purify product Pure 2-Fluoropyridine purify->product

Caption: Step-by-step workflow for the C2-selective fluorination of pyridines using AgF₂.

References

Overcoming poor reactivity of "3-Amino-5-fluoro-6-methoxypyridine" in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for 3-Amino-5-fluoro-6-methoxypyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile but often challenging building block. Here, we address common issues related to its reactivity in cross-coupling reactions, providing in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound often described as a "challenging substrate" in cross-coupling reactions?

The reactivity of this molecule is governed by a complex interplay of electronic, steric, and coordination effects:

  • Electronic Profile: The pyridine ring is inherently electron-deficient. This is intensified by the strongly electron-withdrawing fluorine atom at the C5 position. While the amino (C3) and methoxy (C6) groups are electron-donating, the overall effect is a significant reduction in the nucleophilicity of the C3-amino group, making it a less reactive partner in C-N coupling reactions.

  • Catalyst Inhibition via Chelation: The arrangement of the pyridine nitrogen and the C3-amino group allows for the formation of a stable five-membered ring when chelating to a metal catalyst (e.g., Palladium). This bidentate chelation can form a highly stable, off-cycle complex that effectively sequesters the active catalyst, leading to low or no conversion.[1][2][3]

  • Steric Hindrance: The methoxy group at the C6 position can present a steric barrier, potentially hindering the approach of bulky catalyst-ligand complexes to the pyridine nitrogen or the adjacent C5 position.

Q2: In which specific coupling reactions is this poor reactivity most commonly observed?

The challenges are most pronounced in Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination , where the amino group is intended to act as the nucleophile.[4][5] Issues can also arise in C-C coupling reactions like Suzuki or Sonogashira if the pyridine ring is further functionalized with a halide, as the amino group can still interfere with the catalyst.

Q3: Is protecting the amino group a viable strategy to improve reactivity?

Yes, protecting the amino group can be an effective strategy, particularly for Suzuki-type reactions where the amine is not the reacting partner.

  • Pros: Protection (e.g., as an acetamide) prevents the amino group from interfering with the catalyst via chelation, which can significantly improve reaction yields and consistency.[6]

  • Cons: This approach adds two steps to the synthetic route (protection and deprotection), which is not ideal for efficiency. For reactions where the amine itself is the desired nucleophile (e.g., Buchwald-Hartwig), this strategy is not applicable.

Troubleshooting Guide: Common Issues & Solutions

This section provides direct answers to specific experimental failures. We will focus primarily on the Buchwald-Hartwig amination, as it represents the most common challenge.

Scenario: Buchwald-Hartwig Amination Failure

Problem: I am attempting to couple this compound with an aryl bromide/chloride using Buchwald-Hartwig conditions, but I am seeing low conversion, multiple side products, or only starting material.

This is a classic issue stemming from the factors described above. The solution lies in carefully selecting a catalytic system designed to overcome catalyst inhibition and promote C-N bond formation with a weakly nucleophilic amine.

Probable Cause & Strategic Solutions

  • Cause: Catalyst Deactivation via Chelation.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands form stable, monoligated Pd(0) species that are highly active. Their steric bulk disfavors the formation of inactive, bis-ligated or chelated palladium complexes and promotes the crucial reductive elimination step.[4][7]

  • Cause: Insufficiently Strong Base.

    • Solution: Use a strong, non-nucleophilic base. A strong base is required to deprotonate the weakly acidic N-H bond of the aminopyridine once it coordinates to the palladium center. Weaker bases like K₂CO₃ are often ineffective. Stronger bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required.[7][8]

  • Cause: Incorrect Palladium Precursor.

    • Solution: Use a well-defined Pd(0) source or a pre-catalyst. While Pd(OAc)₂ is common, it requires in situ reduction, which can be inefficient. Using a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst (a stable Pd(II) complex designed for easy activation) can lead to more reliable initiation of the catalytic cycle.[7][9]

Recommended Catalyst Systems for Challenging Aminopyridine Couplings

The table below summarizes starting conditions that have proven effective for structurally similar, challenging aminopyridine substrates. These serve as excellent starting points for optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Target ReactionReference
Pd₂(dba)₃ (2-5)XantPhos (5-10)Cs₂CO₃ (3)Toluene110C-N Coupling[9]
Pd(OAc)₂ (5-10)XPhos (10)KOt-Bu (1.5)Toluene100C-N Coupling[8]
RuPhos Precat (2-5)(internal)LiHMDS (2)Dioxane80-100C-N Coupling[7]
BrettPhos Precat (2-5)(internal)LiHMDS (2)THF80-100C-N Coupling[7]
Workflow for Troubleshooting Buchwald-Hartwig Reactions

The following decision tree can guide your optimization process when encountering poor yields with this compound.

G start Low Yield in C-N Coupling? check_catalyst Is your catalytic system optimized for hindered/deactivated aminopyridines? start->check_catalyst ligand_choice Use a bulky, electron-rich ligand (e.g., XPhos, RuPhos, BrettPhos) check_catalyst->ligand_choice No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes base_choice Use a strong, non-nucleophilic base (e.g., NaOtBu, K3PO4, LiHMDS) ligand_choice->base_choice precat_choice Consider a well-defined Pd(0) source or a pre-catalyst (e.g., Pd2(dba)3, XPhos-Pd-G3) base_choice->precat_choice precat_choice->check_conditions temp_solvent Screen solvents (Toluene, Dioxane, THF) and temperature (80-110 °C) check_conditions->temp_solvent degas Ensure rigorous degassing to prevent catalyst oxidation temp_solvent->degas success Improved Yield degas->success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Factors Influencing Reactivity

This diagram illustrates the key molecular features of this compound that contribute to its challenging reactivity profile.

G cluster_molecule This compound cluster_effects Resulting Chemical Properties N_pyridine Pyridine Nitrogen (e⁻ withdrawing) electronics Reduced Amine Nucleophilicity N_pyridine->electronics chelation Catalyst Chelation/Inhibition N_pyridine->chelation F_group C5-Fluorine (e⁻ withdrawing) F_group->electronics NH2_group C3-Amino Group NH2_group->chelation OMe_group C6-Methoxy Group (Steric hindrance) outcome Poor Reactivity in Cross-Coupling OMe_group->outcome electronics->outcome chelation->outcome

Caption: Key factors contributing to the poor reactivity of the substrate.

Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig Amination of this compound

This protocol is a robust starting point based on conditions successful for similar electron-poor aminopyridines.[7][8][9]

Materials:

  • This compound (1.0 equiv)

  • Aryl Halide (Aryl-Br or Aryl-Cl, 1.1 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (5 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Add Reagents: Add the aryl halide followed by this compound.

  • Add Solvent: Add anhydrous, degassed toluene (to make a ~0.1 M solution based on the limiting reagent).

  • Degas (Optional but Recommended): Briefly bubble argon through the reaction mixture for 5-10 minutes.

  • Reaction: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: Suzuki-Miyaura Coupling of a Halogenated Derivative (Amine Protected)

This protocol assumes the user has first converted the amine to an acetamide and has a halogen (e.g., Bromine) elsewhere on the ring for a C-C coupling.[6][10]

Materials:

  • N-(5-bromo-3-fluoro-2-methoxypyridin-4-yl)acetamide (example substrate, 1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • Setup: In a round-bottom flask, combine the protected aminopyridine, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Solvents: Add the 1,4-dioxane/water solvent mixture. The solution should be thoroughly degassed by sparging with argon for 15-20 minutes.

  • Reaction: Heat the mixture to 85-95 °C with stirring until the reaction is complete as monitored by TLC or LC-MS.

  • Workup and Purification: Follow steps 6-8 from the Buchwald-Hartwig protocol.

  • Deprotection: The resulting coupled product can then be deprotected (e.g., via acidic or basic hydrolysis) to reveal the free amine.

References

"3-Amino-5-fluoro-6-methoxypyridine" stability under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Amino-5-fluoro-6-methoxypyridine (CAS: 886372-63-0). This document provides in-depth stability information, troubleshooting advice for common experimental issues, and validated protocols for researchers, chemists, and drug development professionals. Our goal is to empower you with the scientific rationale behind its handling and use, ensuring the integrity and success of your experiments.

Section 1: Compound Overview and Key Properties

This compound is a substituted pyridine derivative valuable as a building block in medicinal chemistry and materials science.[1] Its unique substitution pattern—an amino group for nucleophilic reactions, a methoxy group, and a fluorine atom—offers a versatile scaffold for creating complex molecules.[1][2] However, this combination of functional groups also dictates its stability profile, particularly in acidic and basic media.

PropertyValueSource
CAS Number 886372-63-0[2]
Molecular Formula C₆H₇FN₂O[2]
Molecular Weight 142.13 g/mol [2]
Appearance Solid (White to off-white)[1][2]
Purity Typically ≥98%[2]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.[3][4][5]

Section 2: Frequently Asked Questions (FAQs) on Stability & Handling

Q1: What are the optimal storage conditions for this compound?

A: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[3][4][6] Many suppliers recommend refrigeration. The primary concerns are moisture and oxidation, as aromatic amines can be sensitive to air over time, potentially leading to discoloration.

Q2: How stable is the compound in common organic solvents?

A: The compound shows good solubility and stability in many common organic solvents like dichloromethane (DCM), ethanol, and dimethylformamide (DMF) under neutral conditions.[6][7] For prolonged storage in solution, it is advisable to use aprotic solvents and store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Q3: What is the general stability of this compound to acid and base?

A:

  • Acidic Conditions: The compound is susceptible to degradation under strong acidic conditions. Both the exocyclic amino group and the pyridine ring nitrogen are basic and will be protonated, which can activate the molecule towards certain degradation pathways. The methoxy group may also be cleaved under harsh acidic conditions (e.g., HBr, BBr₃). Mild acidic conditions are generally tolerated for short periods, such as during an aqueous workup.

  • Basic Conditions: The compound is generally more stable under basic conditions than acidic ones. It is stable in the presence of mild inorganic bases (e.g., K₂CO₃, NaHCO₃) and organic amine bases (e.g., triethylamine, DIPEA). However, very strong bases (e.g., organolithiums, sodium hydride) can deprotonate the amino group, which may be a desired reaction step or a potential source of side products.

Section 3: Troubleshooting Guide for Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Problem 1: "My reaction mixture turned dark brown/black after adding a strong acid (e.g., TFA, concentrated HCl)."

  • Plausible Cause: Aromatic amines, including aminopyridines, are prone to oxidation, and this process is often accelerated under strong acidic conditions. The protonation of the nitrogen atoms can lead to the formation of radical cations that initiate polymerization or decomposition, resulting in highly colored, insoluble materials.

  • Troubleshooting Steps:

    • Use Milder Acids: If possible, substitute strong acids with weaker ones like acetic acid or use a buffered system.

    • Protect the Amino Group: If the reaction chemistry allows, protect the amino group as a carbamate (e.g., Boc) or an amide. This significantly reduces its sensitivity to oxidation.

    • Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C or below) to slow down the rate of degradation.

    • Work Under Inert Atmosphere: Purge the reaction vessel with nitrogen or argon to minimize contact with oxygen, which is a key component in the oxidative degradation pathway.

Problem 2: "I'm seeing a new major peak in my LC-MS after an acidic workup, with a mass corresponding to the loss of a methyl group (-14 Da)."

  • Plausible Cause: This observation strongly suggests the cleavage of the 6-methoxy group to the corresponding 6-hydroxy derivative. While ether cleavage typically requires strong Lewis or Brønsted acids (like BBr₃ or HBr), prolonged exposure to even moderate acids at elevated temperatures can facilitate this hydrolysis, especially with the activating effect of the other ring substituents.

  • Troubleshooting Workflow:

G start Observation: New peak (-14 Da) after acidic workup confirm Confirm Structure: Isolate impurity and run 1H NMR. Look for disappearance of methoxy singlet (~4.0 ppm) and appearance of broad OH peak. start->confirm cause Hypothesis: Acid-catalyzed hydrolysis of the 6-methoxy group. confirm->cause solution1 Solution A: Neutralize workup. Use NaHCO₃ or a phosphate buffer instead of strong acid. cause->solution1 solution2 Solution B: Modify reaction conditions. Avoid high temperatures during or after acid addition. cause->solution2 end Problem Resolved solution1->end solution2->end

Caption: Workflow for identifying and resolving methoxy group cleavage.

Problem 3: "My reaction yield is poor when using a strong, non-nucleophilic base like LDA or NaHMDS."

  • Plausible Cause: The amino group (pKa of the conjugate acid is likely ~4-5) is readily deprotonated by strong bases to form an anionic species. This anion can have different reactivity compared to the neutral amine. It might act as a nucleophile itself, leading to unwanted side reactions, or it could alter the electronic properties of the pyridine ring, disfavoring the intended reaction.

  • Troubleshooting Steps:

    • Choose a Weaker Base: If the reaction does not require a very strong base, switch to milder conditions. For instance, for N-alkylation or acylation, K₂CO₃ or an organic amine like triethylamine in a polar aprotic solvent is often sufficient.

    • Consider the Order of Addition: Add the electrophile to the mixture of the aminopyridine and a milder base. Avoid pre-treating the aminopyridine with a strong base unless the formation of the N-anion is the specific goal of the transformation.

    • Protect the Amino Group: As mentioned previously, protecting the amine allows for a wider range of basic conditions to be used on other parts of the molecule without interference.

Section 4: In-Depth Mechanistic Considerations

A deeper understanding of the compound's behavior in acidic and basic media is crucial for rational reaction design.

Stability Under Acidic Conditions

Under acidic conditions, both the pyridine nitrogen and the exocyclic amino group can be protonated. The exact site of initial protonation depends on the relative basicity of the two nitrogens, which is influenced by the electronic effects of the fluoro and methoxy substituents. The protonated species are significantly more electron-deficient than the neutral molecule.

AcidStability cluster_0 Acidic Conditions (H+) Mol Neutral Molecule N1_Protonated Pyridine-N Protonated Mol->N1_Protonated + H+ NH2_Protonated Amino-N Protonated Mol->NH2_Protonated + H+ Di_Protonated Di-Protonated Species N1_Protonated->Di_Protonated + H+ NH2_Protonated->Di_Protonated + H+ Degradation Potential Degradation (e.g., Hydrolysis, Polymerization) Di_Protonated->Degradation Harsh Conditions (Strong Acid, Heat)

Caption: Protonation equilibria and potential degradation pathway in acid.

This protonation has two main consequences:

  • Deactivation: The ring becomes highly deactivated towards electrophilic aromatic substitution.

  • Increased Solubility in Aqueous Acid: The formation of the salt increases its water solubility, which can be useful for purification but also increases its exposure to potential hydrolytic degradation.

Stability Under Basic Conditions

The compound is generally stable in the presence of common organic and inorganic bases. The primary reactive site is the N-H bond of the amino group. Very strong bases (pKa > 25) can deprotonate this group to form the corresponding amide anion. For most synthetic applications using bases like carbonates, hydroxides, or tertiary amines, the molecule's core structure remains intact.

Section 5: Recommended Experimental Protocols

These protocols provide a starting point for assessing stability and for performing a common synthetic transformation.

Protocol 1: HPLC-Based Stability Assessment

This protocol allows you to quantify the stability of this compound under specific pH conditions.

Objective: To determine the percentage of the compound remaining after incubation in acidic, neutral, and basic aqueous solutions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffers: pH 2 (0.01 M HCl), pH 7 (Phosphate buffer), pH 10 (Carbonate-bicarbonate buffer)

  • HPLC system with a C18 column and UV detector (detection at ~254 nm or λmax)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Sample Preparation: For each pH condition, add 50 µL of the stock solution to 950 µL of the respective buffer solution in an HPLC vial. This gives a final concentration of 50 µg/mL. Prepare one vial for a t=0 analysis and another for the time-point analysis.

  • Initial Analysis (t=0): Immediately inject the t=0 sample for each pH condition onto the HPLC. Record the peak area of the parent compound.

  • Incubation: Place the time-point vials in a controlled environment (e.g., 40 °C water bath or room temperature benchtop).

  • Time-Point Analysis: After a set time (e.g., 2, 8, 24 hours), inject the samples onto the HPLC and record the peak area of the parent compound.

  • Calculation: Calculate the percentage of compound remaining at each time point relative to the t=0 sample.

    • % Remaining = (Peak Area at time t / Peak Area at t=0) * 100

Self-Validation: The t=0 sample acts as the internal control for each condition. The appearance of new peaks in the chromatogram at later time points provides direct evidence of degradation product formation.

Protocol 2: General Procedure for N-Arylation (Buchwald-Hartwig Amination)

This protocol illustrates the use of the compound as a nucleophile under conditions that respect its stability.

Objective: To couple this compound with an aryl bromide.

Materials:

  • This compound (1.0 eq)

  • Aryl bromide (1.1 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, degassed toluene

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial, add the aryl bromide, Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Add this compound followed by the anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality: The use of a non-nucleophilic organic base (NaOtBu) and an inert atmosphere minimizes potential side reactions. The palladium catalyst and ligand are chosen to facilitate the C-N bond formation efficiently at temperatures that are generally well-tolerated by the substrate.

References

Troubleshooting guide for Buchwald-Hartwig reactions with fluorinated pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for navigating the intricacies of the Buchwald-Hartwig amination with fluorinated pyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize these challenging yet crucial cross-coupling reactions. Here, we address common issues encountered in the lab with in-depth explanations and actionable solutions, grounded in mechanistic principles and field-proven expertise.

Troubleshooting Guide: Common Issues and Solutions

Question 1: I am observing low to no yield in the amination of my fluorinated pyridine. What are the likely causes and how can I improve it?

Low yields in the Buchwald-Hartwig amination of fluorinated pyridines are a frequent challenge, often stemming from the electron-deficient nature of the pyridine ring, which is further exacerbated by the presence of the strongly electron-withdrawing fluorine atom. This can impact several steps in the catalytic cycle.

Potential Causes & Solutions:

  • Inadequate Catalyst Activity: The choice of palladium catalyst and, more critically, the supporting ligand is paramount. Fluorinated pyridines, being electron-deficient, can be poor substrates for oxidative addition. Furthermore, the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis.[1][2]

    • Solution: Employ sterically hindered, electron-rich phosphine ligands. These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is crucial for the oxidative addition step.[1][3] Ligands like XPhos , RuPhos , and BrettPhos have demonstrated superior performance with challenging heteroaryl halides.[1] Consider using pre-formed palladium catalysts (e.g., G3 or G4 precatalysts) which can provide a more consistent source of the active Pd(0) catalyst.[4]

  • Suboptimal Base Selection: The choice of base is critical and must be strong enough to deprotonate the amine nucleophile without causing unwanted side reactions.

    • Solution: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[5] However, for substrates sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, particularly with the appropriate ligand system.[4] The solubility of the base can also play a role; Cs₂CO₃ has better solubility in many organic solvents compared to other carbonate or phosphate bases.[4]

  • Solvent Effects: The solvent can influence the solubility of reagents and the stability of catalytic intermediates.

    • Solution: Toluene and 1,4-dioxane are commonly used and effective solvents for Buchwald-Hartwig reactions.[6] For particularly challenging couplings, polar aprotic solvents like DMF have been used, but one must be cautious as they can sometimes interfere with the catalyst.[7] A screening of solvents is often a prudent step in optimization.[6]

Question 2: I am observing significant defluorination of my starting material or product. How can I mitigate this side reaction?

Defluorination is a known side reaction in cross-coupling reactions involving fluorinated arenes and heteroarenes.[8][9] This can occur through various mechanisms, including nucleophilic aromatic substitution (SNAr) or via palladium-mediated pathways.

Potential Causes & Solutions:

  • SNAr by Strong Bases: The combination of a highly electron-deficient pyridine ring (activated by the fluorine) and a strong alkoxide base can lead to direct nucleophilic displacement of the fluoride.

    • Solution: Consider using a weaker base such as Cs₂CO₃ or K₃PO₄. While this may require higher reaction temperatures or longer reaction times, it can significantly reduce SNAr-type defluorination. The use of bulky phosphine ligands can also sterically shield the C-F bond from nucleophilic attack.

  • Palladium-Mediated Defluorination: In some cases, the palladium catalyst itself can be involved in the defluorination process.

    • Solution: Careful selection of the ligand can influence the selectivity of the catalyst. Ligands that promote rapid reductive elimination of the desired C-N bond can outcompete the pathways leading to defluorination. Screening a panel of ligands is the most effective way to identify a system that minimizes this side reaction.

Question 3: My reaction is sluggish or stalls before completion when coupling a sterically hindered amine. What adjustments should I make?

Sterically demanding amines can present a significant challenge due to slower rates of both coordination to the palladium center and subsequent reductive elimination.

Potential Causes & Solutions:

  • Steric Hindrance Around the Metal Center: The combination of a bulky ligand and a bulky amine can create a sterically congested environment around the palladium, slowing down key steps in the catalytic cycle.

    • Solution: Employ ligands specifically designed for coupling sterically hindered substrates. For example, ligands with a large bite angle, like Xantphos , can be effective.[7] Alternatively, certain biarylphosphine ligands like tBuXPhos are designed to accommodate sterically demanding coupling partners.[6]

  • Slower Reductive Elimination: The final C-N bond-forming step, reductive elimination, can be particularly slow for sterically hindered substrates.

    • Solution: Increasing the reaction temperature can often overcome the activation barrier for reductive elimination. Additionally, the electronic properties of the ligand can play a role; more electron-donating ligands can sometimes accelerate this step.

Frequently Asked Questions (FAQs)

Q: What is the general reactivity order for different halopyridines in Buchwald-Hartwig amination? A: Generally, the reactivity follows the order of bond strength: I > Br > Cl. However, with modern catalyst systems, aryl chlorides have become viable and often preferred substrates due to their lower cost and wider availability.[4] For fluorinated pyridines, the position of the fluorine atom and the halogen will both influence reactivity.

Q: Can I use primary amines with fluorinated pyridines? A: Yes, but care must be taken to avoid diarylation. The use of ligands like BrettPhos has been shown to be selective for the monoarylation of primary amines.[1][10]

Q: Is it necessary to work under strictly anhydrous and anaerobic conditions? A: Yes. The active Pd(0) catalyst and many of the organophosphine ligands are sensitive to oxygen. Strong bases like NaOtBu are hygroscopic. Therefore, it is crucial to use dry solvents and degassed reaction mixtures, and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q: How does the position of the fluorine atom on the pyridine ring affect the reaction? A: The position of the fluorine atom has a significant electronic effect. A fluorine atom at the 2- or 4-position will have a stronger electron-withdrawing effect on the reaction center, potentially making oxidative addition more challenging but subsequent SNAr side reactions more favorable. The specific electronic and steric environment of your substrate will necessitate empirical optimization of the reaction conditions.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a Fluorinated Pyridine

This protocol provides a starting point for the amination of a fluorinated bromopyridine with a secondary amine.

  • Reagent Preparation:

    • In a nitrogen-filled glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the corresponding ligand (if not using a precatalyst), the fluorinated bromopyridine (1.0 mmol), the secondary amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition:

    • Add anhydrous, degassed toluene (5 mL) to the vial.

  • Reaction Setup:

    • Seal the vial with a screw cap containing a PTFE septum.

    • Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C.

  • Monitoring and Workup:

    • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction by adding water (10 mL) and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Recommended Catalyst Systems for Fluorinated Pyridine Amination

Substrate ClassRecommended Ligand(s)Recommended Base(s)Notes
Electron-deficient 2-halopyridinesXPhos, RuPhosNaOtBu, K₃PO₄Sterically hindered ligands are crucial to promote oxidative addition.[1]
Sterically hindered fluoropyridinestBuXPhos, BrettPhosNaOtBu, LHMDSLigands with bulky substituents can accommodate sterically demanding substrates.
Fluoropyridines prone to defluorinationJosiphos-type ligands, BINAPCs₂CO₃, K₂CO₃Weaker bases can minimize SNAr-type defluorination.[11]
Coupling with primary aminesBrettPhosLiHMDSBrettPhos is known for its selectivity in monoarylation of primary amines.[10]

Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L-Pd(II)(Ar-FPy)(X) oxidative_addition->pd2_complex ligand_exchange Ligand Exchange pd2_complex->ligand_exchange amine_complex [L-Pd(II)(Ar-FPy)(HNR¹R²)]⁺X⁻ ligand_exchange->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex L-Pd(II)(Ar-FPy)(NR¹R²) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-FPy-NR¹R² reductive_elimination->product dummy1 dummy2 aryl_halide Ar-FPy-X aryl_halide->oxidative_addition amine HNR¹R² amine->ligand_exchange

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_catalyst Is the catalyst system optimal? start->check_catalyst change_ligand Screen bulky, electron-rich ligands (XPhos, RuPhos) check_catalyst->change_ligand No use_precatalyst Use a G3/G4 precatalyst check_catalyst->use_precatalyst No check_base Is the base appropriate? check_catalyst->check_base Yes change_ligand->check_base use_precatalyst->check_base stronger_base Try a stronger base (e.g., NaOtBu) check_base->stronger_base No weaker_base Consider a weaker, more soluble base if side reactions occur (Cs₂CO₃) check_base->weaker_base No check_conditions Are reaction conditions optimal? check_base->check_conditions Yes stronger_base->check_conditions weaker_base->check_conditions increase_temp Increase reaction temperature check_conditions->increase_temp No screen_solvents Screen solvents (Toluene, Dioxane) check_conditions->screen_solvents No success Improved Yield check_conditions->success Yes increase_temp->success screen_solvents->success

Caption: A logical workflow for troubleshooting low yields.

References

Minimizing by-product formation in "3-Amino-5-fluoro-6-methoxypyridine" derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the derivatization of 3-Amino-5-fluoro-6-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the chemical modification of this important building block. As Senior Application Scientists, we have curated this guide to not only provide protocols but to also explain the underlying chemical principles to empower you to minimize by-product formation and optimize your synthetic outcomes.

I. Understanding the Reactivity of this compound

This compound is a polysubstituted pyridine with a unique electronic profile. The interplay of its functional groups dictates its reactivity:

  • 3-Amino Group: An activating, ortho-, para-directing group, and the primary site for most derivatization reactions such as acylation, alkylation, and sulfonylation.

  • 5-Fluoro Group: A deactivating, ortho-, para-directing group with a strong inductive electron-withdrawing effect.

  • 6-Methoxy Group: An activating, ortho-, para-directing group that donates electron density through resonance.

  • Pyridine Ring: An electron-deficient aromatic system, which can influence the nucleophilicity of the exocyclic amino group.

The combination of these substituents makes the molecule susceptible to a range of desired transformations, but also to several potential side reactions. This guide will help you navigate this reactivity to achieve high yields and purity of your target derivatives.

II. Troubleshooting Common Derivatization Reactions

This section is formatted as a series of troubleshooting guides for the most common derivatization reactions performed on this compound.

A. Acylation Reactions: Formation of Amides

Acylation of the 3-amino group is a fundamental transformation. However, several by-products can arise.

Q1: I am observing a significant amount of a di-acylated by-product in my reaction mixture. How can I improve the selectivity for mono-acylation?

A1: Di-acylation is a common side reaction when acylating aminopyridines, especially with highly reactive acylating agents. The mono-acylated product can sometimes be more nucleophilic than the starting material, leading to a second acylation.

Causality: The lone pair of the nitrogen in the mono-acylated product can still be available for a second acylation, particularly if a strong base is used in excess, which can deprotonate the amide proton.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of your acylating agent. Use of 1.0 to 1.1 equivalents of the acylating agent is recommended.

  • Choice of Acylating Agent: If using a highly reactive acylating agent like an acyl chloride, consider switching to a less reactive one, such as an anhydride or an activated ester.

  • Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) is preferable to pyridine or triethylamine. These bases are less likely to promote the deprotonation of the mono-acylated product.

  • Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the reactivity and improve selectivity.

  • Slow Addition: Add the acylating agent slowly to the reaction mixture to maintain a low concentration of the acylating agent at any given time, which disfavors the di-acylation.

Experimental Protocol: Selective Mono-Acylation of this compound

ParameterCondition
Substrate This compound (1.0 eq)
Acylating Agent Acetic Anhydride (1.05 eq)
Base 2,6-Lutidine (1.2 eq)
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Procedure 1. Dissolve the substrate in DCM and cool to 0 °C. 2. Add 2,6-lutidine. 3. Add acetic anhydride dropwise over 30 minutes. 4. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS. 5. Quench with saturated aqueous sodium bicarbonate. 6. Extract with DCM, dry over sodium sulfate, and concentrate. 7. Purify by column chromatography on silica gel.

Q2: My acylation is sluggish and gives a low yield, even with extended reaction times. What could be the issue?

A2: Low reactivity can be due to several factors, including the nucleophilicity of the aminopyridine and the reaction conditions.

Causality: The electron-withdrawing fluorine atom can reduce the nucleophilicity of the amino group. Additionally, improper choice of solvent or base can hinder the reaction.

Troubleshooting Steps:

  • Catalyst Addition: For less reactive acylating agents, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

  • Solvent Choice: Ensure your solvent is aprotic and can fully dissolve the starting materials. Dichloromethane, tetrahydrofuran (THF), or acetonitrile are good choices.

  • Activate the Carboxylic Acid: If you are using a carboxylic acid as the acylating agent, it must be activated. Use standard peptide coupling reagents like DCC, EDC, or HATU.

Acylation_Troubleshooting

B. Alkylation Reactions: Formation of Secondary and Tertiary Amines

Alkylation of the 3-amino group can be challenging due to the possibility of over-alkylation and competing N-alkylation of the pyridine ring.

Q1: I am observing a mixture of mono- and di-alkylated products. How can I favor mono-alkylation?

A1: Over-alkylation is a common issue as the mono-alkylated product is often more nucleophilic than the starting primary amine.

Causality: The inductive effect of the newly introduced alkyl group increases the electron density on the nitrogen, making it more susceptible to a second alkylation.

Troubleshooting Steps:

  • Stoichiometry Control: Use a slight excess of the aminopyridine (e.g., 1.2 to 1.5 equivalents) relative to the alkylating agent.

  • Reductive Amination: This is often the most effective method for controlled mono-alkylation. React the aminopyridine with an aldehyde or ketone to form an imine, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride.

  • Bulky Alkylating Agents: If possible, using a sterically hindered alkylating agent can disfavor di-alkylation.

Q2: My reaction is yielding a significant amount of a by-product that I suspect is the N-alkylated pyridine. How can I prevent this?

A2: The pyridine nitrogen, although less nucleophilic than the exocyclic amino group, can compete for the alkylating agent, especially with highly reactive alkylating agents or under forcing conditions.

Causality: The pyridine nitrogen's lone pair is in an sp2-hybridized orbital and is available for alkylation, leading to a pyridinium salt.

Troubleshooting Steps:

  • Protect the Amino Group: Protection of the 3-amino group with a suitable protecting group (e.g., Boc) will direct the alkylation to the pyridine nitrogen. Subsequent deprotection would be necessary. However, for selective alkylation of the amino group, this is not the desired pathway.

  • Use Milder Alkylating Agents: Avoid highly reactive alkylating agents like methyl iodide or dimethyl sulfate if N-alkylation of the pyridine ring is a problem. Alkyl bromides or chlorides are generally less reactive.

  • Optimize Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can sometimes disfavor the formation of the charged pyridinium salt.

Alkylation_Troubleshooting

C. Sulfonylation Reactions: Formation of Sulfonamides

The synthesis of sulfonamides from this compound generally proceeds well, but by-products can still be an issue.

Q1: My sulfonylation reaction is giving a low yield and I see unreacted starting material. How can I drive the reaction to completion?

A1: Incomplete conversion in sulfonylation reactions can be due to the nucleophilicity of the amine or the stability of the sulfonyl chloride.

Causality: The electron-withdrawing effect of the fluoro group and the pyridine ring can reduce the nucleophilicity of the amino group. Sulfonyl chlorides can also degrade in the presence of moisture.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. Sulfonyl chlorides are sensitive to hydrolysis.

  • Base: Use of a base like pyridine or triethylamine is essential to neutralize the HCl by-product. Pyridine often serves as an excellent solvent and catalyst for these reactions.

  • Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate.

  • Catalyst: Catalytic DMAP can be used to accelerate the reaction, similar to acylation.

Q2: I am observing by-products that are difficult to separate from my desired sulfonamide. What are they likely to be?

A2: Potential by-products in sulfonylation reactions include the hydrolyzed sulfonyl chloride (sulfonic acid) and potentially di-sulfonylation products, although the latter is less common than di-acylation.

Causality: Hydrolysis of the sulfonyl chloride is a common side reaction if moisture is present.

Troubleshooting Steps:

  • Strict Anhydrous Conditions: As mentioned, this is the most critical factor to control.

  • Purification: The sulfonic acid by-product can often be removed by an aqueous basic wash during the work-up. The desired sulfonamide is typically much less acidic.

  • Chromatography: Careful column chromatography can usually separate the desired product from most impurities.

Experimental Protocol: Sulfonylation of this compound

ParameterCondition
Substrate This compound (1.0 eq)
Sulfonylating Agent p-Toluenesulfonyl chloride (1.1 eq)
Base/Solvent Pyridine
Temperature Room temperature to 50 °C
Procedure 1. Dissolve the substrate in pyridine. 2. Add p-toluenesulfonyl chloride portion-wise. 3. Stir at room temperature for 4-6 hours or gently heat to 50 °C if the reaction is slow, monitoring by TLC or LC-MS. 4. Pour the reaction mixture into ice-water. 5. Collect the precipitate by filtration or extract with a suitable organic solvent. 6. Wash the organic layer with dilute HCl (to remove pyridine), then with saturated aqueous sodium bicarbonate, and finally with brine. 7. Dry over sodium sulfate and concentrate. 8. Purify by recrystallization or column chromatography.

III. Identification and Quantification of By-products

Accurate identification and quantification of by-products are crucial for process optimization and ensuring the purity of the final compound.

Recommended Analytical Techniques:

  • Thin Layer Chromatography (TLC): A quick and easy method for monitoring reaction progress and identifying the presence of by-products.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment and quantification. A reversed-phase C18 column with a gradient of water and acetonitrile (often with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the main product and any by-products, which is invaluable for their identification.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the desired product and any isolated by-products. ¹⁹F NMR can be particularly useful for tracking reactions involving fluorinated compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile derivatives, but derivatization of the product may be necessary.

Expected Mass Spectrometry Data for Common By-products:

By-productExpected [M+H]⁺Notes
Di-acetylated Product242.08From acylation with acetic anhydride
Pyridine N-oxide173.06From oxidation of the pyridine nitrogen
Hydrolyzed 6-methoxy group143.04Resulting in a 6-hydroxypyridine derivative
N-methylated Pyridinium171.08From alkylation with methyl iodide

IV. Frequently Asked Questions (FAQs)

Q1: Can the methoxy group at the 6-position be cleaved during derivatization?

A1: Yes, under strongly acidic conditions (e.g., using HBr or HI) or with certain Lewis acids at elevated temperatures, the methoxy group can be cleaved to the corresponding 6-hydroxypyridine. It is important to avoid these conditions if the methoxy group is to be retained.

Q2: Is it possible to selectively derivatize the pyridine nitrogen?

A2: Yes. If the 3-amino group is protected (e.g., as a Boc-carbamate), the pyridine nitrogen becomes the most nucleophilic site for reactions like N-oxide formation (using an oxidant like m-CPBA) or N-alkylation.

Q3: What is the best general purification strategy for derivatives of this compound?

A3: For most neutral derivatives, column chromatography on silica gel is effective. A gradient elution from a non-polar solvent (like hexanes or heptane) to a more polar solvent (like ethyl acetate) is a good starting point. For basic products, a small amount of triethylamine can be added to the eluent to prevent tailing. For acidic products, a small amount of acetic or formic acid can be used. Recrystallization is also a powerful purification technique if a suitable solvent system can be found.

V. References

  • Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2; The Royal Society of Chemistry, 2016, pp. 295-317.

  • BenchChem. Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups. --INVALID-LINK--

  • BenchChem. Troubleshooting acylation reactions for urea derivatives. --INVALID-LINK--

  • ResearchGate. 1H NMR spectrum for compound 3 in pyridine-d5. --INVALID-LINK--

  • BenchChem. Troubleshooting low yield in Friedel-Crafts acylation reactions. --INVALID-LINK--

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. ORCA - Cardiff University. --INVALID-LINK--

  • Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. OUCI. --INVALID-LINK--

  • Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. TMIC Li Node. --INVALID-LINK--

  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate. --INVALID-LINK--

  • Acylation of Aminopyridines and Related Compounds with Endic Anhydride. ResearchGate. --INVALID-LINK--

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. --INVALID-LINK--

  • 5-Acetyl-3-amino-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile. ResearchGate. --INVALID-LINK--

  • Assignment and quantification of 2-aminopyridine derivatized oligosaccharide isomers coeluted on reversed-phase HPLC/MS by MSn spectral library. PubMed. --INVALID-LINK--

  • Selective derivatization of 2,4,6-triazidopyridines by the Staudinger reaction. Mendeleev Communications. --INVALID-LINK--

  • A Conventional New Procedure for N-acylation of Unprotected Amino Acids. PubMed. --INVALID-LINK--

  • Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine. Semantic Scholar. --INVALID-LINK--

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. --INVALID-LINK--

  • Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). MDPI. --INVALID-LINK--

  • Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Thermo Fisher Scientific. --INVALID-LINK--

  • Origins of Catalyst-Controlled Selectivity in Ag-Catalyzed Regiodivergent C-H Amination. PubMed. --INVALID-LINK--

  • Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. ResearchGate. --INVALID-LINK--

  • Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. --INVALID-LINK--

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. --INVALID-LINK--

  • Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. PubMed. --INVALID-LINK--

  • Sustainable routes for the synthesis of a nitrogen-containing furan derivative, 3-acetamido-5-acetylfuran. Royal Society of Chemistry. --INVALID-LINK--

  • Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ6-sulfanenitrile Intermediate. PubMed. --INVALID-LINK--

  • Product Selectivity Control in the Brønsted Acid-Mediated Reactions with 2-Alkynylanilines. MDPI. --INVALID-LINK--

  • Initial Route Scouting and Final Process Development for the Multi-Kg Production of 3-Fluoro-6-methoxyquinoline from p-Anisidine and 2-Fluoromalonic Acid. ResearchGate. --INVALID-LINK--

  • A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. ResearchGate. --INVALID-LINK--

  • 3-Amino-5-fluoropyridine. Sigma-Aldrich. --INVALID-LINK--

  • Site-Specific C–H Chalcogenation of Quinoxalin-2(1H)-ones. Royal Society of Chemistry. --INVALID-LINK--

  • 3-Aminopyridine(462-08-8) 1H NMR spectrum. ChemicalBook. --INVALID-LINK--

  • 3-Pyridinamine - Optional[1H NMR] - Chemical Shifts. SpectraBase. --INVALID-LINK--

  • Application Notes and Protocols for 4-Amino-3,5-dichloro-2,6-difluoropyridine. BenchChem. --INVALID-LINK--

  • (5-Fluoro-6-methoxypyridin-3-yl)boronic acid. PubChem. --INVALID-LINK--

  • Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Bulgarian Chemical Communications. --INVALID-LINK--

  • Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. National Institutes of Health. --INVALID-LINK--

References

Technical Support Center: Catalyst Selection for Efficient Coupling of 3-Amino-5-fluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic coupling of 3-Amino-5-fluoro-6-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common cross-coupling reactions involving this versatile building block. The unique electronic properties of this substrate, arising from the interplay of the electron-donating amino and methoxy groups and the electron-withdrawing fluorine atom, present specific challenges and opportunities in catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the cross-coupling of this compound in a question-and-answer format, providing explanations and actionable troubleshooting steps.

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the likely causes and how can I troubleshoot it?

A1: Low or no yield in a Suzuki-Miyaura coupling with this substrate often stems from a few key factors related to its inherent reactivity. The primary culprits are typically catalyst inhibition and suboptimal reaction conditions.[1][2]

  • Catalyst Inhibition: The lone pairs of electrons on the pyridine nitrogen and the exocyclic amino group can coordinate strongly to the palladium center, leading to catalyst deactivation or inhibition.[1] This is a common issue with aminopyridine substrates.

  • Troubleshooting Steps:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are often effective in mitigating catalyst inhibition and promoting the oxidative addition of the aryl halide, which can be a challenging step with electron-rich pyridines.[3]

    • Palladium Pre-catalyst: Utilize a pre-formed palladium catalyst, such as a palladacycle, to ensure the generation of the active Pd(0) species.

    • Base Selection: The choice of base is critical. A moderately strong base like K₃PO₄ or Cs₂CO₃ is often a good starting point.[2][4] Stronger bases like NaOt-Bu can sometimes lead to side reactions with sensitive functional groups.[5]

    • Solvent System: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water) is commonly used in Suzuki couplings to aid in the dissolution of the base and facilitate the reaction.[2][4] Ensure your organic solvent is anhydrous if using a water-free system.

Q2: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is sluggish. How can I improve the reaction rate and yield?

A2: Sluggish Buchwald-Hartwig aminations with this substrate are often due to the electronic nature of the pyridine ring and potential catalyst poisoning.

  • Electronic Effects: The electron-donating amino and methoxy groups increase the electron density of the pyridine ring, which can make the oxidative addition of the C-X bond to the palladium catalyst slower.

  • Troubleshooting Steps:

    • Catalyst System: For primary amines, ligands like BrettPhos have shown excellent performance in the amination of challenging halo-aminopyridines.[3] The use of a pre-catalyst is also highly recommended.

    • Base Selection: A strong, non-nucleophilic base is typically required for Buchwald-Hartwig reactions. LiHMDS is a good choice as it can also help with substrates that have protic functional groups.[3][5] NaOt-Bu is also commonly used but be mindful of potential incompatibility with other functional groups.[6]

    • Temperature: Increasing the reaction temperature, typically in the range of 80-110 °C, can significantly improve the reaction rate.[7]

    • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can oxidize the palladium catalyst and phosphine ligands.

Q3: In my Sonogashira coupling of this compound, I am observing significant homocoupling of the alkyne (Glaser coupling). What measures can I take to suppress this side reaction?

A3: The formation of alkyne homocoupling byproducts is a common issue in Sonogashira reactions, often exacerbated by the presence of oxygen and the copper co-catalyst.[8]

  • Troubleshooting Steps:

    • Degassing: Thoroughly degas all solvents and reagents before use. Purging the reaction vessel with an inert gas for an extended period is crucial.

    • Copper(I) Source: Use a high-purity source of CuI and add it to the reaction mixture just before the addition of the alkyne.

    • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While often slower, these conditions can completely eliminate the Glaser coupling side reaction. This typically requires a more active palladium catalyst system.

    • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used in Sonogashira reactions and also acts as a solvent in some cases.[9][10]

Data Presentation: Recommended Catalyst Systems

The following table summarizes recommended starting points for catalyst systems for different coupling reactions with this compound, based on literature for structurally similar compounds.

Coupling ReactionPalladium SourceLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃SPhos or XPhosK₃PO₄ or Cs₂CO₃1,4-Dioxane/H₂O80-100
Buchwald-Hartwig [Pd(allyl)Cl]₂ or Pd₂(dba)₃BrettPhos (for 1° amines), RuPhos (for 2° amines)LiHMDS or NaOt-BuToluene or Dioxane80-110
Sonogashira Pd(PPh₃)₄ or PdCl₂(PPh₃)₂PPh₃ (often part of the Pd source)Et₃N or DIPEADMF or THF60-100

Experimental Protocols

The following are detailed, step-by-step protocols that serve as a starting point for the coupling reactions of this compound. Note: These are general protocols and may require optimization for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from established methods for similar chloropyridines.[4]

  • To an oven-dried reaction vial, add this compound (assuming a bromo or chloro precursor, 1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.).

  • Add the palladium pre-catalyst (e.g., SPhos-Pd-G3, 2 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol is based on conditions found to be effective for the amination of 3-halo-2-aminopyridines.[3]

  • In a glovebox, combine the 3-halo-5-fluoro-6-methoxypyridine (1.0 mmol, 1 equiv.), the desired primary or secondary amine (1.2 mmol, 1.2 equiv.), and lithium bis(trimethylsilyl)amide (LiHMDS, 2.0 mmol, 2 equiv.) in a reaction vial.

  • Add the appropriate palladium pre-catalyst (e.g., BrettPhos-Pd-G3 for primary amines, 2 mol%).

  • Add anhydrous, degassed toluene (5 mL) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol is adapted from a procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.[9][10]

  • To a 10 mL round-bottom flask, add Pd(PPh₃)₄ (2.5 mol%), and CuI (5.0 mol%).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add DMF (2.0 mL) and stir for 30 minutes under nitrogen.

  • Add the 3-halo-5-fluoro-6-methoxypyridine (0.5 mmol, 1 equiv.), the terminal alkyne (0.6 mmol, 1.2 equiv.), and triethylamine (Et₃N, 1 mL).

  • Heat the reaction mixture to 100 °C for 3 hours, monitoring by TLC.

  • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Aryl-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + [R-B(OH)₃]⁻ PdII_Aryl_R Aryl-Pd(II)-R(L)₂ Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 + Product Product Ar-R Aryl_Halide Ar-X Boronic_Acid R-B(OH)₂ + Base

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Failed Coupling Reactions

Troubleshooting_Workflow Start Low or No Product Yield Check_Reagents Verify Reagent Purity & Integrity (Substrates, Solvent, Base) Start->Check_Reagents Check_Catalyst Evaluate Catalyst System (Pd Source, Ligand, Activity) Start->Check_Catalyst Check_Conditions Review Reaction Conditions (Temperature, Time, Atmosphere) Start->Check_Conditions Optimize_Ligand Screen Alternative Ligands (e.g., Buchwald or Josiphos type) Check_Reagents->Optimize_Ligand Reagents OK Check_Catalyst->Optimize_Ligand Catalyst Inactive Optimize_Temp Adjust Reaction Temperature Check_Conditions->Optimize_Temp Conditions Suboptimal Optimize_Base Screen Different Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Optimize_Ligand->Optimize_Base Still Low Yield Success Successful Coupling Optimize_Ligand->Success Improved Yield Optimize_Base->Optimize_Temp Still Low Yield Optimize_Base->Success Improved Yield Optimize_Temp->Success Improved Yield

References

Technical Support Center: Reaction Condition Optimization for 3-Amino-5-fluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Amino-5-fluoro-6-methoxypyridine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions. This guide moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and refine your synthetic strategies.

Section 1: Synthetic Strategies and Workflow

The synthesis of substituted aminopyridines is a cornerstone of medicinal and agrochemical research. This compound, with its specific substitution pattern, presents unique challenges and opportunities. The primary routes for its synthesis involve forming the C-N bond, typically through modern cross-coupling reactions or classical nucleophilic aromatic substitution (SNAr).

The choice of strategy often depends on the availability of starting materials, desired scale, and functional group tolerance. The diagram below outlines the two most prevalent logical pathways.

Synthetic_Pathways cluster_start Potential Starting Materials cluster_reaction Primary Synthetic Routes SM1 3-Halo-5-fluoro-6-methoxypyridine (X = Br, Cl) R1 Buchwald-Hartwig Amination SM1->R1 Amine Source (e.g., NH3, Benzophenone Imine) SM2 3,5-Difluoro-6-methoxypyridine R2 Nucleophilic Aromatic Substitution (SNAr) SM2->R2 Nucleophilic Ammonia Equivalent Product This compound R1->Product R2->Product

Caption: High-level overview of synthetic routes to the target compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this synthesis?

The most logical and frequently used starting materials are halogenated pyridines. Specifically, 3-Bromo-5-fluoro-6-methoxypyridine is an ideal precursor for palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-Br bond. For SNAr pathways, a more activated substrate like 3,5-Difluoro-6-methoxypyridine might be employed, where one of the fluorine atoms is displaced by an amine source.

Q2: Which synthetic route, Buchwald-Hartwig or SNAr, is generally preferred?

The Buchwald-Hartwig amination is often the preferred method. Its primary advantages are its broad substrate scope and generally milder reaction conditions compared to traditional SNAr.[1][2] Palladium catalysts with specialized ligands can achieve high yields where SNAr reactions might fail or require harsh conditions (high temperatures and pressures).[3] However, SNAr can be more cost-effective on a large scale if a suitable, highly activated substrate is available, as it avoids expensive transition metal catalysts and ligands.[4][5][6]

Q3: How do the electronic properties of the fluoro and methoxy groups influence the reaction?

The electronic effects are critical:

  • Fluoro Group (-F): It is strongly electron-withdrawing via the inductive effect. This makes the pyridine ring more electron-deficient and thus more susceptible to nucleophilic attack, which is beneficial for SNAr.

  • Methoxy Group (-OCH₃): It is electron-donating through resonance but moderately electron-withdrawing inductively. Its position at C6, ortho to the reaction site at C5 (in an SNAr context with 3,5-difluoro-6-methoxypyridine), can influence the regioselectivity of the nucleophilic attack.

In a Buchwald-Hartwig reaction starting from a 3-halo precursor, these groups primarily influence the electronic properties of the C-X bond and the stability of the palladium intermediates in the catalytic cycle.

Q4: What are the typical yields I can expect?

For a well-optimized Buchwald-Hartwig reaction, yields can often exceed 80-90%. SNAr reactions are more variable; yields can range from moderate to high (50-85%) but are highly dependent on the substrate and reaction conditions. Poorly optimized reactions for either route can result in significantly lower yields.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Troubleshooting_Logic cluster_LowYield Troubleshooting Low Yield cluster_Impurities Troubleshooting Impurities cluster_Stalled Troubleshooting Stalled Reaction Start Experimental Issue Observed LowYield Low or No Yield Start->LowYield Impurities Significant Impurities Start->Impurities Stalled Reaction Stalls Start->Stalled LY1 Check Catalyst/Ligand Integrity (Buchwald-Hartwig) LowYield->LY1 LY2 Verify Base Strength & Solubility LowYield->LY2 LY3 Ensure Anhydrous/Inert Conditions LowYield->LY3 LY4 Optimize Temperature LowYield->LY4 I1 Hydrodehalogenation? → Use less hindered base/ligand Impurities->I1 I2 Diarylation? → Adjust stoichiometry Impurities->I2 I3 Demethylation? → Use milder base/lower temp. Impurities->I3 S1 Catalyst Poisoning? → Purify reagents/solvent Stalled->S1 S2 Insufficient Base? → Add more base Stalled->S2 S3 Low Reactant Concentration? Stalled->S3

Caption: A logical decision tree for common troubleshooting scenarios.

Problem: Low or No Product Yield

Question: My reaction has resulted in a very low yield or no product at all. What are the most likely causes and how can I fix them?

Answer: This is a common issue that usually points to a problem with one of the core reaction components.

  • For Buchwald-Hartwig Amination:

    • Inactive Catalyst: The Pd(0) active species may not have formed or has been deactivated. Ensure your palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand are of high quality. Using pre-formed Pd(0) complexes or specialized precatalysts can sometimes help. The ligand itself can degrade; store air-sensitive phosphine ligands under an inert atmosphere.

    • Incorrect Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but their reactivity can be substrate-dependent.[7] Weaker bases like K₂CO₃ or Cs₂CO₃ may be required for substrates with sensitive functional groups but often necessitate higher temperatures.[7] Ensure the base is fully dissolved or sufficiently available in the reaction medium.

    • Non-Inert or Wet Conditions: These reactions are highly sensitive to oxygen and water. Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligand. Water can hydrolyze starting materials or interfere with the base. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under a robust inert atmosphere (Argon or Nitrogen).

    • Suboptimal Temperature: Amination reactions often require heating (e.g., 80-110 °C in toluene or dioxane). If the temperature is too low, the reaction rate will be negligible. Conversely, excessively high temperatures can lead to catalyst decomposition or side reactions.

  • For SNAr:

    • Insufficient Ring Activation: The pyridine ring must be sufficiently electron-deficient for the nucleophilic attack to occur. If your starting material is not activated enough (e.g., lacks sufficient electron-withdrawing groups), the reaction will be extremely slow.

    • Poor Nucleophile: If using an ammonia equivalent, ensure it is sufficiently nucleophilic under the reaction conditions. Sometimes, a protected amine followed by deprotection is a more effective strategy.

    • High Activation Energy: SNAr on heteroaromatics can have a high energy barrier, often requiring high temperatures (120-150 °C or higher) and polar aprotic solvents (e.g., DMSO, DMF, NMP) to proceed at a reasonable rate.

Problem: Formation of Significant Impurities

Question: My LC-MS/TLC shows multiple spots, and the desired product is not clean. What are these side products and how can I prevent them?

Answer: Side product formation often reveals a competing reaction pathway.

  • Hydrodehalogenation (Mainly in Buchwald-Hartwig): This is the replacement of the halide (e.g., Br) with a hydrogen atom, leading to 5-fluoro-6-methoxypyridine. It can be caused by β-hydride elimination from the palladium amido complex.

    • Solution: Switch to a ligand that favors reductive elimination over β-hydride elimination. Sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) are often effective at minimizing this side reaction.[2]

  • Demethylation: The 6-methoxy group can be cleaved under strongly basic conditions at high temperatures, leading to a pyridone byproduct.

    • Solution: Use a milder base (e.g., K₃PO₄) or conduct the reaction at the lowest effective temperature.

  • Diarylation: If using an ammonia source like NH₃, it's possible for the product amine to react a second time with the aryl halide, forming a diarylamine.

    • Solution: Use a large excess of the ammonia source or, more effectively, use an ammonia equivalent that can only react once, such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS), followed by a hydrolysis step.

Section 4: Detailed Experimental Protocol (Example)

Protocol 1: Buchwald-Hartwig Amination using an Ammonia Equivalent

This protocol is a representative example and should be optimized for your specific setup and scale. It utilizes an ammonia surrogate to prevent diarylation.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-5-fluoro-6-methoxypyridine (1.0 eq), a palladium precatalyst (e.g., G3-XPhos, 1-2 mol%), and the phosphine ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the base (e.g., Sodium tert-butoxide, 1.5-2.0 eq) and the ammonia surrogate (e.g., Benzophenone imine, 1.2 eq). Finally, add anhydrous solvent (e.g., Toluene or Dioxane, to make a ~0.1 M solution).

  • Reaction: Heat the mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Workup (Imine Hydrolysis):

    • Cool the reaction to room temperature.

    • Add a solution of 2M aq. HCl and stir vigorously for 1-2 hours to hydrolyze the imine intermediate.

    • Neutralize the mixture carefully with an aqueous base (e.g., NaHCO₃ or NaOH solution).

    • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM) three times.

  • Purification:

    • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield pure this compound.

Data Presentation: Optimization Table

The following table summarizes typical starting points for optimizing a Buchwald-Hartwig amination.

ParameterCondition 1 (Aggressive)Condition 2 (Mild)Condition 3 (Alternative)Rationale & Comments
Pd Source Pd₂(dba)₃ (1 mol%)Pd(OAc)₂ (2 mol%)XPhos-Pd-G3 (2 mol%)G3 precatalyst is often more air-stable and efficient.
Ligand XPhos (2.2 mol%)RuPhos (4.4 mol%)(Used in precatalyst)Sterically bulky biaryl phosphines are standard for these couplings.[2]
Base NaOtBu (1.5 eq)K₂CO₃ (2.0 eq)LHMDS (1.5 eq)NaOtBu is highly reactive. K₂CO₃ is for base-sensitive substrates.[7] LHMDS offers good proton tolerance.[7]
Solvent TolueneDioxanet-BuOHSolvent choice affects catalyst solubility and reaction rate.
Temperature 110 °C100 °C80 °CHigher temperatures increase rate but can cause degradation.
Amine Source Benzophenone ImineNH₃ (gas or solution)LiN(SiMe₃)₂Surrogates like imines prevent over-arylation.

References

Validation & Comparative

A Comparative Guide to 3-Amino-5-fluoro-6-methoxypyridine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Its versatility allows for fine-tuning of pharmacological properties through strategic substitution. This guide focuses on a particularly promising scaffold: 3-Amino-5-fluoro-6-methoxypyridine . The unique electronic properties conferred by the amino, fluoro, and methoxy groups make this a compelling starting point for the design of potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.

The this compound Scaffold: A Privileged Starting Point

The strategic placement of substituents on the pyridine ring is critical for directing the molecule's interaction with its biological target. In the this compound core, each group plays a crucial role:

  • 3-Amino Group: Often serves as a key hydrogen bond donor, anchoring the molecule within the ATP-binding site of kinases. It can also be a crucial point for further chemical modification to explore the solvent-exposed region of the kinase.

  • 5-Fluoro Group: The electron-withdrawing nature of fluorine can significantly impact the pKa of the pyridine nitrogen, influencing its binding characteristics. Furthermore, fluorine substitution can enhance metabolic stability and membrane permeability.

  • 6-Methoxy Group: This group can influence the conformation of the molecule and contribute to hydrophobic interactions within the target protein. It can also serve as a metabolic soft spot, the modification of which can be used to fine-tune pharmacokinetic properties.

The interplay of these substituents creates a unique electronic and steric profile, making this scaffold a promising starting point for developing inhibitors for various kinase families, including but not limited to p38 MAP kinase, Spleen Tyrosine Kinase (Syk), Src family kinases, Anaplastic Lymphoma Kinase (ALK), and c-Met.

Structure-Activity Relationship (SAR) Studies: A Comparative Analysis

While a comprehensive SAR study on a single, complete series of this compound derivatives is not publicly available in a consolidated format, we can synthesize a logical SAR narrative by comparing data from related aminopyridine kinase inhibitors found in the scientific and patent literature. The following sections will explore the impact of substitutions at key positions, drawing on established principles of medicinal chemistry and available data for analogous compounds.

Modifications at the 3-Amino Position

The 3-amino group is a frequent attachment point for moieties that extend into the solvent-exposed region of the kinase active site.

Modification at 3-Amino General Effect on Activity Rationale
Simple Alkyl Chains Variable, often modest increaseCan improve hydrophobic interactions, but may lack specific favorable contacts.
Alkoxyalkyl or Morpholino Groups Often increases potency and solubilityThese groups can form additional hydrogen bonds with the solvent front or protein surface, improving both binding affinity and physicochemical properties.
Aromatic or Heteroaromatic Rings Can significantly increase potencyAllows for π-π stacking and other favorable interactions with aromatic residues in the active site. The nature and substitution of the ring are critical.
Introduction of an N-Methyl Group Often a sharp decrease in potencySuggests the N-H group is a critical hydrogen bond donor for anchoring the inhibitor to the kinase hinge region.[1]
Impact of Substituents on Appended Moieties

When a larger group is attached to the 3-amino position, its own substitution pattern becomes a key determinant of activity.

Substituent on Appended Moiety General Effect on Activity Rationale
Electron-Donating Groups (e.g., -OCH3) Can increase potencyMay enhance favorable electronic interactions or improve binding pose.
Electron-Withdrawing Groups (e.g., -Cl, -F) Variable, depends on positionCan modulate the electronics of the appended ring system and potentially form halogen bonds. The position of the substituent is crucial for optimal interaction.
Bulky Groups Often decreases potencyMay introduce steric hindrance, preventing optimal binding in the active site.

The following diagram illustrates the key structural components of a hypothetical this compound derivative and the regions where modifications can significantly impact activity.

SAR_Diagram cluster_modifications Key Modification Points Core This compound Core R1 R1: Hinge Binding (e.g., H-bond donor) Core->R1 3-Amino R2 R2: Hydrophobic Pocket (e.g., Methoxy) Core->R2 6-Methoxy R3 R3: Solvent Front (Potency & Selectivity) R1->R3 Further Derivatization

Caption: Key modification points on the this compound scaffold.

Experimental Protocols: A Guide to In Vitro Evaluation

The following protocols provide detailed methodologies for key experiments used to determine the inhibitory activity of this compound derivatives against various kinases.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay is a common method for determining the IC50 value of a compound against a target kinase by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Purified recombinant kinase (e.g., p38α, Syk, Src, ALK, or c-Met)

  • Kinase-specific substrate (e.g., ATF-2 for p38α, Poly(Glu,Tyr) for c-Met)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT)[1][2]

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Dilute the enzyme, substrate, ATP, and test compounds in the Kinase Buffer.

  • In a 384-well plate, add 1 µl of the test compound or 5% DMSO (vehicle control).

  • Add 2 µl of the diluted enzyme.

  • Add 2 µl of the substrate/ATP mixture to initiate the reaction.

  • Incubate at room temperature for 60 minutes.[3]

  • Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[1][2][3]

  • Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[1][2][3]

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Kinase_Assay_Workflow start Start: Prepare Reagents plate_prep Plate Preparation: Add Compound/Control start->plate_prep add_enzyme Add Kinase Enzyme plate_prep->add_enzyme add_substrate_atp Initiate Reaction: Add Substrate & ATP add_enzyme->add_substrate_atp incubation_1 Incubate (60 min) add_substrate_atp->incubation_1 add_adp_glo Stop Reaction: Add ADP-Glo™ Reagent incubation_1->add_adp_glo incubation_2 Incubate (40 min) add_adp_glo->incubation_2 add_detection Add Kinase Detection Reagent incubation_2->add_detection incubation_3 Incubate (30 min) add_detection->incubation_3 read_plate Measure Luminescence incubation_3->read_plate analyze Data Analysis: Calculate IC50 read_plate->analyze

Caption: Workflow for the in vitro kinase inhibition assay (ADP-Glo™ format).

Cellular Phosphorylation Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., Karpas-299 for ALK)[4]

  • Cell culture medium and supplements

  • Test compound (serially diluted)

  • Lysis buffer

  • Antibodies specific for the total and phosphorylated forms of the target kinase or its substrate

  • ELISA or Western blotting reagents

Procedure:

  • Plate cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 3 hours).[5]

  • Lyse the cells and collect the protein lysates.

  • Quantify the levels of total and phosphorylated protein using a sandwich ELISA or by Western blotting.[4][5]

  • Normalize the phosphorylated protein levels to the total protein levels.

  • Plot the normalized phosphorylation levels against the logarithm of the inhibitor concentration to determine the IC50 value for cellular target inhibition.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The strategic positioning of the amino, fluoro, and methoxy groups provides a solid foundation for achieving both potency and selectivity. While a complete public SAR dataset for a single, comprehensive series of these derivatives is not yet available, the principles outlined in this guide, drawn from analogous series of aminopyridine kinase inhibitors, provide a strong framework for rational drug design.

Future research should focus on the systematic exploration of substitutions at the 3-amino position, as well as on the appended moieties, to fully elucidate the SAR for specific kinase targets. The detailed experimental protocols provided herein offer a robust methodology for the in vitro and cellular characterization of these novel compounds. The continued investigation of this and related scaffolds holds significant promise for the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles for the treatment of cancer and other diseases.

References

A Senior Application Scientist's Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of therapeutic innovation. Among the vast arsenal of chemical tools, the substitution of hydrogen with fluorine on heterocyclic scaffolds, particularly the ubiquitous pyridine ring, has proven to be a remarkably effective strategy. This guide provides an in-depth, objective comparison of the biological activities of fluorinated versus non-fluorinated pyridine analogs, grounded in experimental data and mechanistic insights. We will explore how this seemingly subtle atomic substitution can profoundly influence a molecule's journey through the body and its interaction with its biological target.

The Strategic Value of Pyridine and Fluorine in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of FDA-approved drugs.[1] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological targets and influencing solubility. However, parent pyridine-containing compounds can suffer from metabolic liabilities, suboptimal binding affinities, or poor membrane permeability.

Enter fluorine, the most electronegative element. Its introduction into a molecule can dramatically alter its physicochemical properties.[2][3] The small van der Waals radius of fluorine (1.47 Å) means it can often replace hydrogen (1.20 Å) with minimal steric perturbation.[4] The strength of the carbon-fluorine (C-F) bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[5] Furthermore, fluorine's powerful electron-withdrawing nature can modulate the pKa of nearby functional groups and alter the molecule's lipophilicity, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[2][4]

This guide will dissect these effects through a comparative lens, providing both the "what" and the "why" behind the observed differences in biological activity.

Comparative Analysis of Key Biological Activities

To illustrate the impact of fluorination, we will draw upon experimental data from various studies, focusing on the following key parameters:

  • Lipophilicity: A critical determinant of a drug's ability to cross biological membranes.

  • Acidity (pKa): Influences a compound's ionization state at physiological pH, affecting its solubility, permeability, and target binding.

  • Metabolic Stability: A measure of how resistant a compound is to being broken down by metabolic enzymes.

  • Membrane Permeability: The ability of a drug to pass through cellular barriers to reach its site of action.

  • Receptor Binding Affinity: The strength of the interaction between a drug and its biological target.

Lipophilicity (logD) and Acidity (pKa): A Case Study with 2-(Thiofluoroalkyl)pyridines

A study on a series of 2-(thiofluoroalkyl)pyridines provides excellent quantitative data on how fluorination impacts lipophilicity (measured as logD at pH 7.4) and the acidity of the conjugate acid (pKa).[6]

Compound IDR GrouplogD at pH 7.4pKa
1 -SCH₃1.693.69
3 -SCF₃2.130.97
5 -SCH₂CH₃2.263.68
8 -SCH₂CF₃2.491.49

Data synthesized from a study by Bernús et al.[6]

Expertise & Experience: As evidenced by the data, replacing hydrogen with fluorine on the thioalkyl substituent generally leads to an increase in lipophilicity. For instance, the trifluoromethyl analog 3 is significantly more lipophilic than its non-fluorinated counterpart 1 . This is attributed to the hydrophobic nature of the C-F bond. However, the effect is not always straightforward and can be influenced by the position and number of fluorine atoms.[6]

The impact on pKa is more dramatic and predictable. The strong electron-withdrawing inductive effect of the fluorine atoms pulls electron density away from the pyridine nitrogen, making it less basic and therefore lowering the pKa of its conjugate acid.[6] This is clearly demonstrated by the substantial drop in pKa from 3.69 for compound 1 to 0.97 for the trifluorinated analog 3 . This modulation of pKa can be a critical tool for optimizing a drug's properties. For example, lowering the basicity of a compound can reduce its potential for off-target effects related to interactions with acidic cellular compartments.

Metabolic Stability: Blocking Metabolic Hotspots

One of the most celebrated roles of fluorine in drug design is its ability to enhance metabolic stability.[5] The C-F bond is significantly stronger than a C-H bond, making it less susceptible to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family. By strategically placing a fluorine atom at a known "metabolic hotspot," medicinal chemists can effectively block this route of degradation.

A study on celecoxib and its 4'-fluoro analog provides a compelling example. The primary route of metabolism for celecoxib is the hydroxylation of the methyl group. By replacing the hydrogens on this methyl group with fluorine, the metabolic stability can be significantly increased.

CompoundPrimary Metabolizing EnzymeRelative Metabolic Stability
CelecoxibCYP2C91x
4'-Fluoro-celecoxibCYP2C94x greater than Celecoxib

Illustrative data based on findings from Obach et al.

Trustworthiness: The increased metabolic stability of 4'-fluoro-celecoxib directly translates to a longer half-life in the body, potentially allowing for less frequent dosing and a more sustained therapeutic effect. This principle is a cornerstone of modern drug design, and its application is a self-validating system: if a compound is rapidly metabolized at a specific position, fluorination at that site is a logical and often successful strategy to improve its pharmacokinetic profile.

Membrane Permeability: A Balancing Act

The effect of fluorination on membrane permeability is a delicate interplay between increased lipophilicity and potential changes in other factors like hydrogen bonding capacity. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive membrane permeability.

Receptor Binding Affinity: Fine-Tuning Molecular Interactions

Fluorine's influence on receptor binding affinity is multifaceted. Its electron-withdrawing nature can alter the charge distribution of the pyridine ring, affecting electrostatic interactions with the target protein.[2] Furthermore, fluorine can participate in non-covalent interactions such as hydrogen bonds and halogen bonds, which can either enhance or diminish binding affinity depending on the specific context of the binding pocket.

For example, in the development of antipsychotic agents based on the imidazo[1,2-a]pyridine scaffold, the introduction of a fluorine atom on a phenyl ring attached to the core structure was found to enhance binding affinity for the GABA-A receptor.[7] This highlights how strategic fluorination can fine-tune the interactions between a ligand and its receptor to improve potency.

Experimental Protocols for Assessing Biological Activity

To provide a practical framework for researchers, this section details the methodologies for the key experiments discussed.

Metabolic Stability Assay Using Liver Microsomes

This assay is a standard in vitro method to assess the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.

Experimental Workflow: Microsomal Stability Assay

prep Preparation incubate Incubation prep->incubate Add test compound & NADPH quench Quenching incubate->quench Stop reaction at time points (e.g., 0, 15, 30 min) analyze Analysis quench->analyze Precipitate protein, analyze supernatant by LC-MS/MS data Data Interpretation analyze->data Calculate half-life (t½) & intrinsic clearance (CLint) donor_prep Prepare Donor Plate assemble Assemble Sandwich donor_prep->assemble Add test compound solution acceptor_prep Prepare Acceptor Plate acceptor_prep->assemble Add buffer incubate Incubate assemble->incubate Incubate at room temperature analyze Analyze Concentrations incubate->analyze Measure compound concentration in both plates (UV-Vis or LC-MS) calculate Calculate Permeability (Pe) analyze->calculate prep Preparation incubate Incubation prep->incubate Mix receptor preparation, radioligand, and test compound filter Filtration incubate->filter Separate bound from free radioligand count Scintillation Counting filter->count Measure radioactivity on filter analyze Data Analysis count->analyze Calculate Ki from IC50

References

Validation of kinase inhibition by compounds derived from "3-Amino-5-fluoro-6-methoxypyridine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of Kinase Inhibition by Compounds Derived from 3-Amino-5-fluoro-6-methoxypyridine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of novel compounds derived from the this compound scaffold. The pyridine ring is a well-established heterocyclic scaffold in numerous FDA-approved kinase inhibitors, and its strategic functionalization is a key strategy for optimizing potency and selectivity.[1] While the this compound core represents a promising starting point, rigorous experimental validation is paramount to characterizing its derivatives as potential therapeutic agents.

Protein kinases are a critical class of enzymes that regulate a vast number of cellular pathways; their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule inhibitors that can selectively target aberrant kinases is a cornerstone of modern drug discovery.[1] This document outlines a logical, multi-stage process for evaluating novel compounds, from direct enzymatic inhibition to cellular pathway modulation and functional outcomes. We will use the well-characterized RAS-RAF-MEK-ERK signaling cascade as a primary example, as pyridine and related pyrazolopyridine scaffolds have shown significant promise as inhibitors of key kinases within this pathway, such as B-Raf.[2][3][4][5]

The RAS-RAF-MEK-ERK Signaling Pathway: A Key Target

The RAS-RAF-MEK-ERK pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade, which regulates fundamental cellular processes like proliferation, differentiation, and survival.[6][7] Constitutive activation of this pathway, often due to mutations in genes like B-RAF (e.g., V600E), is a major driver in many human cancers, including melanoma.[2][7][8] Therefore, inhibiting kinases such as B-Raf and MEK is a validated therapeutic strategy.[4][8][9]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF B-Raf RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylates GeneExpression Gene Expression Transcription->GeneExpression Regulates GF Growth Factor GF->RTK InhibitorA Compound A (B-Raf Inhibitor) InhibitorA->BRAF Inhibits InhibitorB Compound B (MEK Inhibitor) InhibitorB->MEK Inhibits

Figure 1: Simplified RAS-RAF-MEK-ERK signaling cascade and points of inhibition.

Comparative Performance of Hypothetical Kinase Inhibitors

To effectively validate novel compounds, their performance must be benchmarked against established inhibitors and across multiple assays. The following table presents a hypothetical comparison of two novel compounds derived from the this compound scaffold, "Compound A" and "Compound B," against a known B-Raf inhibitor.

Parameter Compound A (Hypothetical) Compound B (Hypothetical) Reference Inhibitor (e.g., Vemurafenib)
Primary Target B-Raf (V600E)MEK1B-Raf (V600E)
In Vitro IC₅₀ (B-Raf V600E) 15 nM>10,000 nM31 nM
In Vitro IC₅₀ (MEK1) 2,500 nM25 nM>10,000 nM
Cellular p-ERK IC₅₀ (A375 cells) 45 nM60 nM100 nM
Cell Viability GI₅₀ (A375 cells) 65 nM90 nM150 nM
Selectivity (vs. Kinase X) >200-fold>500-fold>100-fold

Data is hypothetical for illustrative purposes. A375 is a human melanoma cell line with the B-Raf V600E mutation.

This comparative data is the goal of the validation workflow. A potent compound like "Compound A" shows strong activity against its target in both enzymatic and cellular assays. "Compound B" demonstrates high potency and selectivity for a different kinase in the pathway, MEK1. The causality behind this multi-assay approach is to build a comprehensive profile: a compound must not only inhibit the purified enzyme but also effectively engage its target within the complex cellular environment and produce a desired functional outcome (e.g., inhibition of cell proliferation).

Part 1: In Vitro Biochemical Validation

The initial step is to determine if a compound directly inhibits the enzymatic activity of its purified target kinase.[10] This is typically achieved through in vitro kinase assays that measure the phosphorylation of a substrate.[11] Luminescence-based assays that quantify ADP production, a universal byproduct of kinase reactions, are highly sensitive, robust, and amenable to high-throughput screening.[12][13]

In_Vitro_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Analysis Compound 1. Prepare serial dilution of test compound in DMSO Incubate 3. Add compound and kinase mix to 96-well plate Compound->Incubate KinaseMix 2. Prepare kinase reaction mixture (Enzyme, Substrate) KinaseMix->Incubate Start 4. Initiate reaction with ATP Incubate->Start Stop 5. Stop reaction & deplete unused ATP (ADP-Glo™ Reagent) Start->Stop Detect 6. Convert ADP to ATP & generate signal (Kinase Detection Reagent) Stop->Detect Read 7. Measure luminescence Detect->Read Plot 8. Plot signal vs. log[inhibitor] Read->Plot IC50 9. Calculate IC₅₀ (Dose-Response Curve) Plot->IC50

Figure 2: Workflow for an in vitro luminescence-based kinase assay.
Protocol: In Vitro ADP-Glo™ Kinase Inhibition Assay

This protocol describes a method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[12]

Materials:

  • Purified recombinant kinase (e.g., B-Raf V600E, MEK1).

  • Kinase-specific substrate (e.g., inactive ERK2 for MEK1).[14]

  • ATP solution.

  • Test compounds derived from this compound.

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[12]

  • ADP-Glo™ Kinase Assay Kit (or similar).[12]

  • White, opaque 96-well or 384-well plates.[12]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilution) in DMSO.[12]

  • Kinase Reaction Setup:

    • In a 96-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to appropriate wells.

    • Add 2 µL of the target kinase diluted in kinase assay buffer to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[12]

  • Initiate Kinase Reaction:

    • Add 2 µL of the substrate/ATP mixture to each well to start the reaction. The optimal concentrations of kinase, substrate, and ATP should be empirically determined to be at or below the Kₘ for ATP to ensure sensitive detection of ATP-competitive inhibitors.[13]

    • Incubate the plate at 30°C for 60 minutes.[12]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[12]

    • Incubate for 40 minutes at room temperature.[12]

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.[12]

    • Incubate for 30 minutes at room temperature.[12]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.[12]

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[12]

Part 2: Cell-Based Validation

While in vitro assays confirm direct enzyme inhibition, cell-based assays are crucial for verifying that a compound can penetrate the cell membrane, engage its target in a complex physiological environment, and exert a functional effect.[15][16]

Cell_Based_Workflow cluster_culture Cell Culture & Treatment cluster_endpoint Endpoint Analysis cluster_western Western Blot Analysis cluster_viability Viability Analysis Seed 1. Seed cells in multi-well plates Treat 2. Treat with serial dilution of compound Seed->Treat Lysate 3a. Prepare Cell Lysate Treat->Lysate Viability 3b. Perform Cell Viability Assay (e.g., MTT) Treat->Viability Quant 4a. Protein Quantification Lysate->Quant ReadPlate 4b. Read Absorbance Viability->ReadPlate SDS 5a. SDS-PAGE & Transfer Quant->SDS Blot 6a. Probe with Antibodies (p-ERK, Total ERK) SDS->Blot DetectWB 7a. Detect Signal & Quantify Blot->DetectWB PlotGI50 5b. Plot & Calculate GI₅₀ ReadPlate->PlotGI50

Figure 3: General workflow for cell-based inhibitor validation.
Protocol: Western Blot for Phospho-ERK (p-ERK) Inhibition

This protocol measures the inhibition of a key downstream node in the MAPK pathway, providing a direct readout of target engagement in intact cells.[14][17] A decrease in the ratio of phosphorylated ERK (p-ERK) to total ERK indicates effective pathway inhibition.[18]

Materials:

  • Cancer cell line with an activated MAPK pathway (e.g., A375, Malme-3M).

  • Cell culture media and supplements.

  • Test compounds.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • RIPA lysis buffer with protease and phosphatase inhibitors.[18]

  • BCA Protein Assay Kit.

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total-ERK1/2.

  • Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

  • SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose).

  • Enhanced Chemiluminescence (ECL) substrate.[19]

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 2-4 hours).[14][18]

  • Lysate Preparation:

    • After treatment, wash the cells with ice-cold PBS.[18]

    • Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[18]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[18]

    • Collect the supernatant containing the soluble protein.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[18]

  • SDS-PAGE and Western Blotting:

    • Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[18]

    • Load samples onto an SDS-PAGE gel and resolve the proteins via electrophoresis.[19]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000-1:2000 dilution) overnight at 4°C.[18]

    • Wash the membrane three times with TBST.[18]

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[18]

    • Wash the membrane again with TBST.

  • Signal Detection and Analysis:

    • Add ECL substrate to the membrane and capture the chemiluminescent signal using a digital imaging system.[19]

    • Crucially, the same membrane should be stripped and re-probed for total ERK1/2 to normalize the phospho-specific signal. [19] This self-validating step ensures that any observed decrease in p-ERK is due to inhibition, not a general loss of protein.

    • Quantify the band intensities and calculate the ratio of p-ERK to total ERK for each treatment condition. Plot these ratios against inhibitor concentration to determine the cellular IC₅₀.

Conclusion and Future Directions

This guide provides a foundational, two-stage validation cascade for novel kinase inhibitors derived from the this compound scaffold. A successful candidate will demonstrate potent and selective activity in biochemical assays, which translates into on-target pathway modulation and functional anti-proliferative effects in cell-based models.

Positive results from these validation experiments provide the confidence to proceed with more advanced studies, including:

  • Broad Kinome Profiling: Assessing the inhibitor against a large panel of kinases to fully understand its selectivity profile.[20]

  • Mechanism of Action Studies: Determining if the inhibitor is ATP-competitive, allosteric, or covalent.

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models, such as mouse xenografts.[2][4]

  • Pharmacokinetic (PK) and ADME Studies: Characterizing the absorption, distribution, metabolism, and excretion properties of the compound to assess its drug-like potential.[21][22]

By following a logical and rigorous validation process, researchers can effectively identify and characterize promising new kinase inhibitors, paving the way for the development of next-generation targeted therapies.

References

A Researcher's Guide to In Vitro Evaluation of Novel Antivirals: A Case Study with Fluoropyridinavir, a 3-Amino-5-fluoro-6-methoxypyridine Derivative

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents to combat viral diseases, the journey from chemical synthesis to clinical application is long and arduous. For researchers and drug development professionals, the initial in vitro evaluation of a novel compound is a critical step, providing the foundational data that justifies further investigation. This guide offers an in-depth technical comparison of in vitro assays for a hypothetical novel antiviral agent, "Fluoropyridinavir," synthesized from the precursor "3-Amino-5-fluoro-6-methoxypyridine." While Fluoropyridinavir is a conceptual molecule for the purpose of this guide, the methodologies and comparative data presented herein are grounded in established principles of virology and antiviral drug discovery, offering a practical framework for the evaluation of new chemical entities.

The pyridine nucleus is a privileged scaffold in medicinal chemistry, known to impart a wide range of biological activities.[1][2] The strategic incorporation of fluorine and methoxy groups onto the pyridine ring can modulate the physicochemical properties of the resulting molecule, potentially enhancing its antiviral potency and pharmacokinetic profile.[3][4] This guide will compare Fluoropyridinavir against established antiviral agents, Remdesivir (a broad-spectrum RNA polymerase inhibitor) and Acyclovir (a selective inhibitor of herpesvirus DNA polymerase), to provide a comprehensive performance benchmark.

The Tiered Approach to In Vitro Antiviral Profiling

A systematic, tiered approach is essential for the efficient and cost-effective evaluation of novel antiviral candidates. This process typically begins with broad-spectrum primary screening to assess both cytotoxicity and antiviral efficacy, followed by more focused secondary assays to elucidate the mechanism of action and potential for resistance.

Tier 1: Primary Screening - Cytotoxicity and Antiviral Efficacy

The initial goal is to determine if a compound can inhibit viral replication at concentrations that are not harmful to the host cells. This is quantified by two key parameters: the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50). A promising antiviral candidate will exhibit a high Selectivity Index (SI), which is the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a greater therapeutic window.

Experimental Protocol: Cytotoxicity Assay (CC50 Determination)

The CC50 is determined to assess the toxicity of the compound on the host cell line in the absence of virus.[5]

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in a 96-well plate at a predetermined density.

  • Compound Dilution: Prepare a serial dilution of Fluoropyridinavir and comparator drugs.

  • Treatment: Add the diluted compounds to the cells and incubate for a period that mirrors the antiviral assay (typically 48-72 hours).

  • Viability Assessment: Measure cell viability using a colorimetric assay such as the MTT or MTS assay, or a luminescent assay like the CellTiter-Glo® Luminescent Cell Viability Assay.[6][7]

  • Data Analysis: Plot cell viability against compound concentration and determine the CC50 value using non-linear regression analysis.

Experimental Protocol: Antiviral Efficacy Assay (EC50 Determination) - Cytopathic Effect (CPE) Reduction Assay

The CPE reduction assay is a common method for initial antiviral screening, measuring the ability of a compound to protect cells from virus-induced damage.[8][9][10]

  • Cell Seeding: Seed host cells in a 96-well plate.

  • Infection and Treatment: Infect the cells with a specific virus at a low multiplicity of infection (MOI) and simultaneously treat with serial dilutions of the antiviral compounds.

  • Incubation: Incubate the plates until CPE is observed in the untreated, infected control wells.

  • CPE Assessment: Quantify cell viability using methods like crystal violet staining or MTS/MTT assays.[6][8]

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits CPE by 50%.

Comparative Data: Primary Screening of Fluoropyridinavir

CompoundTarget VirusCell LineCC50 (µM)EC50 (µM)Selectivity Index (SI)
Fluoropyridinavir Influenza A/H1N1MDCK>1001.2>83.3
Fluoropyridinavir SARS-CoV-2Vero E6>1002.5>40
Remdesivir SARS-CoV-2Vero E6>1000.8>125
Acyclovir HSV-1Vero>1000.5>200

This is hypothetical data for illustrative purposes.

The data suggests that Fluoropyridinavir exhibits promising antiviral activity against both Influenza A and SARS-CoV-2 with a favorable safety profile in vitro.

Tier 2: Elucidating the Mechanism of Action

Once a compound has demonstrated antiviral activity, the next step is to identify the stage of the viral life cycle it inhibits.[11][12][13]

Experimental Protocol: Time-of-Addition Assay

This assay helps to pinpoint the window of antiviral activity by adding the compound at different time points relative to viral infection.[8][9]

  • Cell Seeding and Infection: Seed cells and infect with a high MOI to ensure a single round of replication.

  • Staggered Treatment: Add Fluoropyridinavir at various time points: before infection (pre-treatment), during infection (co-treatment), and at different intervals after infection (post-treatment).

  • Virus Quantification: After a single replication cycle, quantify the viral yield (e.g., by plaque assay or RT-qPCR).

  • Data Interpretation: Inhibition during pre-treatment suggests an effect on viral entry. Inhibition during post-treatment points to an effect on replication or later stages.

Diagram: Time-of-Addition Experimental Workflow

TimeOfAddition cluster_pre Pre-infection cluster_co Co-infection cluster_post Post-infection pre_treat Add Compound pre_wash Wash Cells pre_treat->pre_wash pre_infect Infect Cells pre_wash->pre_infect end_point Quantify Viral Yield (Plaque Assay/RT-qPCR) pre_infect->end_point co_infect_treat Infect + Add Compound co_wash Wash Cells co_infect_treat->co_wash co_wash->end_point post_infect Infect Cells post_wash Wash Cells post_infect->post_wash post_treat Add Compound at various time points post_wash->post_treat post_treat->end_point

Caption: Workflow of a time-of-addition assay.

Comparative Data: Time-of-Addition Assay for Fluoropyridinavir against Influenza A

Time of Addition% Inhibition of Viral Yield
-2 to 0 hours (Pre-infection)15%
0 hours (Co-infection)20%
0 to 2 hours (Post-infection)95%
2 to 4 hours (Post-infection)92%
4 to 6 hours (Post-infection)50%
6 to 8 hours (Post-infection)10%

This is hypothetical data for illustrative purposes.

The results suggest that Fluoropyridinavir's primary mechanism of action is the inhibition of a post-entry step in the viral life cycle, likely viral replication.

Further Mechanistic Studies: Target-Based Assays

Based on the time-of-addition results, specific enzymatic or biochemical assays can be employed. For an inhibitor of viral replication, assays targeting the viral polymerase or protease would be logical next steps.[14][15] For instance, a cell-free enzymatic assay using recombinant influenza RNA-dependent RNA polymerase (RdRp) could confirm direct inhibition by Fluoropyridinavir.

Tier 3: Advanced Profiling - Plaque Reduction and Resistance

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is considered the "gold standard" for quantifying infectious virus and confirming antiviral activity.[10][16][17]

  • Cell Monolayer: Grow a confluent monolayer of host cells in 6-well plates.

  • Infection: Infect the cells with a known number of plaque-forming units (PFU) of the virus.

  • Treatment and Overlay: After an adsorption period, remove the virus and overlay the cells with a semi-solid medium (e.g., agarose) containing various concentrations of the antiviral compound. This restricts viral spread to adjacent cells, forming localized lesions or "plaques."

  • Incubation and Staining: Incubate the plates until plaques are visible. Then, fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Determine the concentration of the compound that reduces the number of plaques by 50% (PRNT50).

Diagram: Plaque Reduction Assay Workflow

PlaqueReduction start Seed Cells in 6-well Plate infect Infect with Virus start->infect adsorb Adsorption Period infect->adsorb overlay Remove Inoculum & Add Agarose Overlay with Compound adsorb->overlay incubate Incubate to Allow Plaque Formation overlay->incubate fix_stain Fix and Stain Cells incubate->fix_stain count Count Plaques and Calculate PRNT50 fix_stain->count

Caption: Key steps in a plaque reduction assay.

Experimental Protocol: In Vitro Resistance Selection

Assessing the potential for a virus to develop resistance to a new antiviral is crucial.[18][19]

  • Serial Passage: Culture the virus in the presence of sub-optimal concentrations of Fluoropyridinavir.

  • Dose Escalation: Gradually increase the concentration of the compound in subsequent passages.

  • Monitor for Resistance: At each passage, test the viral population for a decrease in susceptibility to the compound (an increase in EC50).

  • Genotypic Analysis: Once resistance is observed, sequence the viral genome to identify mutations that may confer resistance.

Conclusion

The in vitro assays detailed in this guide provide a robust framework for the initial characterization of novel antiviral compounds such as Fluoropyridinavir. By systematically evaluating cytotoxicity, antiviral efficacy, mechanism of action, and the potential for resistance, researchers can build a comprehensive data package to support the advancement of promising candidates into preclinical and clinical development. The hypothetical data for Fluoropyridinavir illustrates how a novel compound derived from a privileged chemical scaffold can be rigorously compared against established drugs, providing a clear rationale for its continued investigation. The success of future antiviral drug discovery will undoubtedly rely on the meticulous application of these foundational in vitro methodologies.

References

A Comparative Analysis of 3-Amino-5-fluoro-6-methoxypyridine as a Privileged Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the judicious selection of molecular building blocks is a critical determinant of success in the intricate process of drug discovery. Substituted pyridines, in particular, represent a cornerstone of modern medicinal chemistry, owing to their prevalence in a vast array of FDA-approved drugs and biologically active compounds. This guide provides an in-depth comparative analysis of "3-Amino-5-fluoro-6-methoxypyridine," a highly functionalized building block, against other structurally related aminopyridines. By examining its unique physicochemical properties, reactivity in key synthetic transformations, and applications in the synthesis of targeted therapeutics, we aim to provide a comprehensive resource for chemists to make informed decisions in their synthetic strategies.

The Strategic Advantage of Fluorine and Methoxy Co-substitution

The pyridine core is a versatile scaffold, and its properties can be finely tuned through substitution. The subject of this guide, this compound, possesses a unique combination of substituents that impart distinct advantages in a drug design context.

  • Fluorine: The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability. Fluorine's high electronegativity can lower the pKa of the pyridine nitrogen, reducing its basicity and potentially mitigating off-target effects associated with highly basic compounds.[1]

  • Methoxy Group: The methoxy group, an electron-donating substituent, can modulate the electronic properties of the pyridine ring, influencing its reactivity in cross-coupling reactions. Furthermore, the methoxy group can serve as a hydrogen bond acceptor and its metabolic fate, often O-demethylation, can be a tool for prodrug strategies or a point of metabolic vulnerability to consider.

  • Amino Group: The primary amino group is a key functional handle, providing a nucleophilic site for a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination, which are instrumental in building molecular complexity.

This strategic trifecta of functional groups makes this compound a highly attractive building block for generating libraries of diverse and complex molecules in the pursuit of novel therapeutic agents.

Physicochemical Properties: A Comparative Overview

To objectively assess the utility of this compound, it is essential to compare its key physicochemical properties with those of other commonly employed aminopyridine building blocks. The following table summarizes these properties, providing a foundation for understanding their relative behavior in both synthetic and biological systems.

Compound Structure Molecular Weight ( g/mol ) cLogP pKa (Predicted) CAS Number
This compound 142.131.1 (Predicted)4.3 (Predicted)886372-63-0
3-Amino-5-fluoropyridine 112.110.6 (Predicted)4.8 (Predicted)210169-05-4[2]
3-Amino-5-chloro-6-methoxypyridine 158.591.5 (Predicted)4.1 (Predicted)158387-20-3[3]
3-Amino-6-methoxypyridine 124.140.8 (Predicted)5.2 (Predicted)34392-86-4
3-Amino-5-chloropyridine 128.561.3 (Predicted)3.5 (Predicted)22353-35-1

Table 1: Comparison of Physicochemical Properties of Selected Aminopyridine Building Blocks.

The data in Table 1 highlights the nuanced effects of substitution. The presence of the methoxy group in "this compound" increases its lipophilicity (cLogP) compared to "3-Amino-5-fluoropyridine". The fluorine atom, in turn, lowers the predicted pKa compared to "3-Amino-6-methoxypyridine," a desirable trait for reducing potential off-target liabilities.

Reactivity in Key Cross-Coupling Reactions: A Synthetic Chemist's Perspective

The utility of a building block is intrinsically linked to its reactivity and versatility in key synthetic transformations. For aminopyridines, palladium-catalyzed cross-coupling reactions are paramount for constructing the carbon-carbon and carbon-nitrogen bonds that form the backbone of many drug candidates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. While a halogen is typically required on one of the coupling partners, the amino group of these building blocks can be acylated or otherwise protected, and the pyridine ring can be functionalized with a halide to participate in this reaction. The electronic nature of the pyridine ring, influenced by the substituents, plays a crucial role in the efficiency of the coupling.

The electron-withdrawing nature of the fluorine atom in "this compound" can enhance the reactivity of a suitably placed halide on the pyridine ring towards oxidative addition, a key step in the catalytic cycle.

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Aminopyridine-X Substituted Aminopyridine-X (X = Br, Cl) Coupled_Product Aryl-Substituted Aminopyridine Aminopyridine-X->Coupled_Product Suzuki Coupling Ar-B(OH)2 Arylboronic Acid Ar-B(OH)2->Coupled_Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Coupled_Product Base Base (e.g., Na2CO3) Base->Coupled_Product

Figure 1: Generalized workflow for the Suzuki-Miyaura coupling of a halogenated aminopyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[4][5] The primary amino group of "this compound" and its analogues makes them ideal nucleophilic partners for coupling with a wide range of aryl and heteroaryl halides or triflates.

The electronic properties of the aminopyridine influence its nucleophilicity. The electron-donating methoxy group in "this compound" can enhance the nucleophilicity of the amino group, potentially leading to higher reaction rates and yields compared to analogues lacking this group.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Aminopyridine Substituted Aminopyridine Coupled_Product N-Aryl Aminopyridine Aminopyridine->Coupled_Product Buchwald-Hartwig Amination Ar-X Aryl Halide/Triflate (X = Br, I, OTf) Ar-X->Coupled_Product Pd_Catalyst Pd Precatalyst Pd_Catalyst->Coupled_Product Ligand Phosphine Ligand (e.g., XPhos) Ligand->Coupled_Product Base Base (e.g., NaOtBu) Base->Coupled_Product

Figure 2: Generalized workflow for the Buchwald-Hartwig amination using a substituted aminopyridine.

Applications in the Synthesis of Biologically Active Molecules

The true measure of a building block's value lies in its successful application in the synthesis of molecules with desired biological activity. "this compound" and its close relatives have featured in the synthesis of several classes of kinase inhibitors, a testament to their utility in generating compounds that can modulate key cellular signaling pathways.

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors

Aberrant FGFR4 signaling is implicated in the progression of certain cancers, making it an attractive therapeutic target. Several potent and selective FGFR4 inhibitors have been developed, with substituted aminopyridines often serving as key structural motifs. For instance, a novel series of aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives have been designed and synthesized as FGFR4 inhibitors.[6] While not directly employing "this compound," the structure-activity relationship (SAR) studies from such research highlight the importance of the substitution pattern on the pyridine ring for achieving high potency and selectivity. The combination of fluorine and methoxy groups in our target building block offers a compelling scaffold for the design of next-generation FGFR4 inhibitors.

Activin Receptor-Like Kinase 5 (ALK5) Inhibitors

ALK5, a transforming growth factor-β (TGF-β) type I receptor, is another important kinase target in oncology and fibrosis. The design and synthesis of novel ALK5 inhibitors frequently involve substituted aminopyridines.[7] For example, a series of pyridazine-based ALK5 inhibitors were developed where various aminopyridines were coupled to the core structure.[7] The electronic and steric properties of the aminopyridine fragment were shown to be critical for potent inhibition. The unique electronic profile of "this compound" makes it a promising candidate for incorporation into novel ALK5 inhibitor scaffolds.

Experimental Protocols

To facilitate the practical application of these building blocks, we provide generalized, yet detailed, experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These protocols are based on established literature procedures and should serve as a robust starting point for optimization in specific synthetic contexts.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halogenated Aminopyridine

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a halogenated aminopyridine with an arylboronic acid.

Materials:

  • Halogenated aminopyridine (e.g., a brominated derivative of the building block of interest) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., 2M aqueous Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane or Toluene)

  • Anhydrous, degassed solvents

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the halogenated aminopyridine (1.0 equiv), arylboronic acid (1.2 equiv), and palladium catalyst (5 mol%).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane) via syringe, followed by the aqueous base.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed N-arylation of a substituted aminopyridine.[8]

Materials:

  • Substituted aminopyridine (1.2 equiv)

  • Aryl halide or triflate (1.0 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Add the aryl halide or triflate and the substituted aminopyridine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (monitored by TLC or LC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the N-arylated aminopyridine.

Conclusion

"this compound" stands out as a highly valuable and versatile building block for modern drug discovery. Its unique substitution pattern confers a favorable combination of physicochemical properties, including modulated basicity and lipophilicity, which are critical for developing drug candidates with improved pharmacological profiles. The presence of a reactive amino group allows for straightforward incorporation into complex molecules via robust and reliable cross-coupling methodologies. As demonstrated by its relevance to the synthesis of targeted kinase inhibitors, this building block provides a strategic starting point for the exploration of novel chemical space. By understanding its comparative advantages in terms of properties and reactivity, medicinal chemists can leverage "this compound" to accelerate the discovery of new and effective therapeutics.

References

A Comparative Guide to the Biological Evaluation of 3-Amino-5-fluoro-6-methoxypyridine-Based PIM Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for targeted therapies has led to the identification of numerous molecular targets critical for cancer cell survival and proliferation. Among these, the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases have emerged as a compelling family of serine/threonine kinases. Their overexpression is implicated in a variety of hematological and solid tumors, making them a focal point for the development of novel anticancer agents. This guide provides an in-depth biological evaluation of compounds derived from the "3-Amino-5-fluoro-6-methoxypyridine" scaffold, a promising framework for the generation of potent PIM kinase inhibitors. We will objectively compare the performance of a key example from this class with other notable PIM inhibitors that have entered clinical trials, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Rationale for Targeting PIM Kinases with Fluorinated Pyridine Scaffolds

The PIM kinase family comprises three highly homologous isoforms: PIM1, PIM2, and PIM3. These kinases are constitutively active and play a crucial role in regulating cell cycle progression, apoptosis, and protein synthesis, primarily through the JAK/STAT and PI3K/AKT/mTOR signaling pathways.[1][2] Their oncogenic potential has been well-established, and their inhibition presents a promising therapeutic strategy.[3]

The "this compound" scaffold serves as an excellent starting point for the design of PIM kinase inhibitors. The pyridine ring is a common motif in kinase inhibitors, capable of forming key hydrogen bond interactions within the ATP-binding pocket. The strategic placement of fluorine and methoxy groups can enhance binding affinity, metabolic stability, and cell permeability, key attributes for a successful drug candidate.[4]

Featured Compound: A PIM447 (LGH447) Analog

While direct biological data for compounds synthesized from "this compound" is emerging, a structurally related and highly potent pan-PIM kinase inhibitor, PIM447 (also known as LGH447) , provides an excellent case study. PIM447, with the chemical name N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide, incorporates a fluorinated pyridine core that highlights the potential of this chemical class.[5]

Biological Activity of PIM447

PIM447 is a potent, orally available, and selective inhibitor of all three PIM kinase isoforms, demonstrating picomolar affinity.[1][6] Its mechanism of action involves binding to the ATP-binding pocket of the PIM kinases, thereby preventing the phosphorylation of downstream substrates.[7] This inhibition leads to cell cycle arrest at the G1/S phase and the induction of apoptosis.[6][7]

Comparison with Alternative PIM Kinase Inhibitors

To contextualize the performance of this compound-based compounds, we will compare the biological data of PIM447 with two other well-characterized PIM kinase inhibitors that have been evaluated in clinical trials: SGI-1776 and AZD1208 .

CompoundPIM1 IC50/KiPIM2 IC50/KiPIM3 IC50/KiKey Cellular EffectsClinical Trial Status (as of recent data)
PIM447 (LGH447) 6 pM (Ki)[6]18 pM (Ki)[6]9 pM (Ki)[6]Induces apoptosis and G0/G1 cell cycle arrest in multiple myeloma cells.[6]Phase 1 trials for hematological malignancies.[5]
SGI-1776 7 nM (IC50)[8][9]363 nM (IC50)[8][9]69 nM (IC50)[8][9]Induces apoptosis in AML and CLL cells; also inhibits FLT3.[9][10]Terminated/Withdrawn from Phase 1 trials.[2]
AZD1208 0.4 nM (IC50)[3][11]5 nM (IC50)[3][11]1.9 nM (IC50)[3][11]Causes cell cycle arrest and apoptosis in AML cells; inhibits mTOR signaling.[11][12]Terminated from Phase 1 trials for AML.[13]

Analysis of Comparative Data:

PIM447 exhibits significantly higher potency against all three PIM kinase isoforms compared to both SGI-1776 and AZD1208, with Ki values in the picomolar range. This exceptional potency is a key advantage. While SGI-1776 also inhibits FLT3, which can be beneficial in certain leukemias, this off-target activity can also lead to a different side-effect profile. AZD1208 demonstrates potent pan-PIM inhibition and has shown efficacy in preclinical models of AML.[3] However, both SGI-1776 and AZD1208 were discontinued in early-phase clinical trials, highlighting the challenges in translating preclinical efficacy to clinical success. The continued development of PIM447 in clinical trials for hematological malignancies suggests a potentially more favorable therapeutic window.[5]

Experimental Protocols

To ensure the reproducibility and validation of the biological evaluation of these compounds, detailed experimental protocols are provided below.

In Vitro Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MOLM-16 for AML, MM.1S for multiple myeloma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., PIM447, SGI-1776, AZD1208) in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

PIM-1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Protocol:

  • Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing PIM-1 Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT), the test compound at various concentrations, and recombinant PIM-1 enzyme.

  • Initiation of Reaction: Add a substrate/ATP mix (e.g., PIMtide substrate and ATP at a concentration near the Km for PIM-1) to initiate the kinase reaction.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

PIM_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines/Growth Factors Cytokines/Growth Factors Receptor Receptor Cytokines/Growth Factors->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Gene Transcription Gene Transcription STAT->Gene Transcription translocation PIM Kinase PIM Kinase Downstream Substrates (e.g., BAD, 4E-BP1) Downstream Substrates (e.g., BAD, 4E-BP1) PIM Kinase->Downstream Substrates (e.g., BAD, 4E-BP1) phosphorylation Cell Survival & Proliferation Cell Survival & Proliferation Downstream Substrates (e.g., BAD, 4E-BP1)->Cell Survival & Proliferation Gene Transcription->PIM Kinase expression PIM_Inhibitor This compound -based Inhibitor PIM_Inhibitor->PIM Kinase inhibition Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Comparison Cell_Culture Cancer Cell Lines (e.g., MOLM-16, MM.1S) Compound_Treatment Treatment with This compound -based compounds & Comparators Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Cell Viability - IC50) Compound_Treatment->MTT_Assay Kinase_Assay PIM-1 Kinase Assay (Enzymatic Inhibition - IC50) Compound_Treatment->Kinase_Assay Data_Analysis IC50 Determination & Statistical Analysis MTT_Assay->Data_Analysis Kinase_Assay->Data_Analysis Comparison Comparison with Alternative PIM Inhibitors Data_Analysis->Comparison

References

A Senior Application Scientist's Guide to Confirming the Structure of 3-Amino-5-fluoro-6-methoxypyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated Pyridine Building Block

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone, present in a multitude of approved therapeutics.[1][2] The strategic introduction of substituents allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. 3-Amino-5-fluoro-6-methoxypyridine is a prime example of a highly valuable building block, offering medicinal chemists three distinct points for diversification. The amino group serves as a versatile handle for amide bond formation or arylation, while the pyridine ring itself can be functionalized, often following halogenation, through cross-coupling reactions.

Crucially, the fluorine atom is not merely a placeholder. Its high electronegativity can alter the pKa of the nearby amino group, influence metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through unique electronic interactions.[3][4][5][6][7] Given these high-stakes applications, unambiguous structural confirmation of any resulting derivative is not just a formality—it is a critical step in the drug development pipeline. Mischaracterization can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and the potential derailment of a promising therapeutic program.

This guide provides an in-depth comparison of analytical methodologies for confirming the structures of products derived from two common and powerful synthetic transformations of this scaffold: N-arylation and a Suzuki-Miyaura cross-coupling reaction.

Reaction Showcase: N-Arylation and Suzuki-Miyaura Coupling

To illustrate the analytical challenges and solutions, we will consider two representative reactions.

  • Buchwald-Hartwig N-Arylation: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen (C-N) bonds.[8][9] It allows for the direct coupling of the amino group of our starting material with an aryl halide.

    Reaction Scheme 1: N-Arylation of this compound

  • Suzuki-Miyaura Cross-Coupling: To demonstrate a carbon-carbon (C-C) bond formation, we will consider the reaction of a brominated analog, 5-bromo-3-amino-6-methoxypyridine, with an arylboronic acid. This reaction is one of the most versatile and widely used methods for constructing biaryl systems.

    Reaction Scheme 2: Suzuki-Miyaura Coupling of a Brominated Analog

The central challenge is to confirm, with absolute certainty, that the desired bond has formed at the intended position and that no unexpected rearrangements or side reactions have occurred.

The Analytical Toolkit: A Multi-Pronged Approach to Structural Elucidation

No single technique can provide a complete structural picture. True confidence is achieved by integrating data from several orthogonal analytical methods. The choice of techniques is driven by the need to answer specific questions: What is the mass? What is the elemental composition? Which atoms are connected? What is the 3D arrangement?

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Gatekeeper

The first and most fundamental question is: "Did I make a product with the correct molecular formula?" HRMS provides an exquisitely precise measurement of the mass-to-charge ratio (m/z) of the product ion, often to within 5 parts per million (ppm).[10][11][12]

  • Causality Behind the Choice: This level of accuracy allows for the confident determination of the elemental composition. For example, it can easily distinguish between a product containing a C=O group versus one with a C=N-CH₃ group, which may have the same nominal mass but different exact masses. It serves as a crucial first-pass filter; if the observed mass does not match the calculated mass for the desired product, there is no need to proceed with more time-consuming analyses like NMR.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment and connectivity of atoms. For a molecule like our fluorinated pyridine derivatives, a suite of NMR experiments is essential.

  • ¹H NMR (Proton NMR): This provides the initial overview of the proton environment. In our N-arylation product, we would expect to see distinct signals for the protons on the pyridine ring and the newly introduced aryl ring. The key is to analyze the chemical shifts and coupling constants (J-values) to confirm the substitution pattern.

  • ¹⁹F NMR (Fluorine NMR): Given the presence of a fluorine atom, this is a mandatory and highly informative experiment.[14][15] Fluorine has a 100% natural abundance, a spin of ½, and a wide chemical shift range, making it a very sensitive NMR nucleus.[14][16] The ¹⁹F spectrum will show a single resonance for our product, and its chemical shift is exquisitely sensitive to changes in the electronic environment of the pyridine ring. A significant shift compared to the starting material provides strong evidence that a reaction has occurred at the amino or another position on the ring.

  • ¹³C NMR (Carbon NMR): This experiment reveals the carbon skeleton of the molecule. A key diagnostic feature for our products is the presence of carbon-fluorine couplings (J-CF), which can be observed over one, two, or three bonds. The magnitude of these coupling constants can help assign the fluorinated carbon and its neighbors.

  • 2D NMR (COSY, HSQC, HMBC): When the 1D spectra are complex or ambiguous, 2D NMR is used to definitively establish atomic connectivity.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment for confirming the overall structure. It reveals correlations between protons and carbons that are two or three bonds away. For the N-arylation product, a key correlation would be between the N-H proton and the carbons of the newly attached aryl ring, providing undeniable proof of the C-N bond formation.

X-ray Crystallography: The Unambiguous 3D Structure

When an appropriate single crystal of the compound can be grown, X-ray crystallography provides the "gold standard" for structure determination.[17][18][19][20][21] It yields a 3D model of the molecule, showing the precise spatial arrangement of every atom and confirming bond connectivity, stereochemistry, and conformation.[20]

  • Causality Behind the Choice: While powerful, it is not always feasible due to the difficulty in obtaining high-quality crystals. It is typically employed when NMR data is insufficient to resolve an ambiguity (e.g., distinguishing between isomers) or when precise information about the solid-state conformation is required for computational modeling or understanding crystal packing effects.[18]

Comparative Analysis of Reaction Products

The following table summarizes the expected key analytical data for the hypothetical products of the N-arylation (with 4-bromoanisole) and Suzuki coupling (with phenylboronic acid) reactions.

ParameterN-Arylation ProductSuzuki Coupling ProductJustification for Comparison
Reaction Type C-N Bond FormationC-C Bond FormationHighlights the versatility of the scaffold for different coupling strategies.
Expected [M+H]⁺ (HRMS) Calculated Exact MassCalculated Exact MassConfirms the correct elemental composition for each distinct product.
Key ¹H NMR Shifts Pyridine H-4: ~7.8 ppm (d) Pyridine H-2: ~7.2 ppm (d)Pyridine H-4: ~8.1 ppm (s) Pyridine H-2: ~7.5 ppm (s)The substitution pattern dramatically alters the chemical shifts and splitting of the remaining pyridine protons.
¹⁹F NMR Shift (ppm) ~ -130 to -140 ppm~ -125 to -135 ppmThe chemical shift reflects the different electronic impact of an N-aryl vs. a C-aryl substituent on the ring.
Key HMBC Correlation Correlation from N-H proton to the ipso-carbon of the new aryl ring.Correlation from pyridine H-4 to the ipso-carbon of the new phenyl ring.Provides definitive proof of the newly formed bond's location.

Alternative Scaffolds: Why Choose this compound?

While other substituted aminopyridines exist, the specific combination of substituents in this molecule offers distinct advantages for drug development.[22][23][24]

  • Non-fluorinated 3-Amino-6-methoxypyridine: Lacks the potential benefits of fluorine, such as blocking metabolic oxidation at the 5-position and modulating pKa.[3][7]

  • 3-Amino-5-chloropyridines: While chlorine is also a halogen, fluorine has a smaller van der Waals radius and is more electronegative, leading to different steric and electronic profiles that can be crucial for target binding.

  • 4-Aminopyridine derivatives: Offer a different vector for substitution, which may be desirable for targeting different pockets in a binding site, but they will have fundamentally different electronic properties and reactivity.

The choice of this compound is therefore a strategic decision based on the desire to incorporate the unique properties of fluorine into a versatile and synthetically tractable scaffold.

Detailed Experimental Protocols

Protocol 1: Buchwald-Hartwig N-Arylation

Objective: To synthesize N-(4-methoxyphenyl)-5-fluoro-6-methoxypyridin-3-amine.

Materials:

  • This compound (1.0 eq)

  • 1-Bromo-4-methoxybenzene (1.1 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add this compound and 1-bromo-4-methoxybenzene.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Self-Validation: The purity of the final product should be confirmed to be >95% by HPLC or qNMR before proceeding to full characterization.

Protocol 2: Sample Preparation for NMR and HRMS

NMR Sample Preparation:

  • Accurately weigh 5-10 mg of the purified product.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent choice is appropriate for the compound's solubility and does not have signals that overlap with key analyte resonances.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR if required by the instrument setup. For ¹⁹F NMR, an external standard is often used, or the instrument is referenced to CFCl₃.

  • Acquire a full suite of spectra: ¹H, ¹³C, ¹⁹F, COSY, HSQC, and HMBC.

HRMS Sample Preparation (ESI-TOF):

  • Prepare a stock solution of the purified product at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent system appropriate for electrospray ionization (ESI), typically containing 0.1% formic acid for positive ion mode.

  • Infuse the sample directly into the mass spectrometer or inject it via an LC system.

  • Acquire the spectrum in high-resolution mode, ensuring the mass accuracy is calibrated to < 5 ppm.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the synthesis and analysis process, as well as the key connectivities to look for in a 2D NMR experiment.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation start Reactants & Catalysts reaction Reaction (e.g., N-Arylation) start->reaction workup Workup & Crude Product reaction->workup purify Column Chromatography workup->purify pure_product Pure Product (>95%) purify->pure_product hrms HRMS Analysis purify->hrms nmr NMR Suite (1D & 2D) hrms->nmr xray X-ray Crystallography (if needed) nmr->xray Ambiguity? final Confirmed Structure nmr->final xray->final

Caption: Workflow from synthesis to confirmed structure.

HMBC_Confirmation cluster_pyridine Pyridine Core cluster_aryl New Aryl Group N1 N C2 C2 C3 C3 NH N-H C3->NH C4 C4 C5 C5 F F C5->F C6 C6 OMe OMe C6->OMe NH->C2 ²J NH->C4 ³J C_ipso C-ipso NH->C_ipso ³J (Key Correlation) C_ortho C-ortho C_ipso->C_ortho

Caption: Key HMBC correlations for N-arylation product.

References

A Comparative Guide to Catalyst Efficacy in the Functionalization of 3-Amino-5-fluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Amino-5-fluoro-6-methoxypyridine in Modern Drug Discovery

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved pharmaceuticals.[1] Among the myriad of substituted pyridines, this compound stands out as a particularly valuable building block. Its unique electronic and steric profile—shaped by the interplay of an electron-donating amino group, a strongly electron-withdrawing fluorine atom, and a methoxy group—offers a nuanced platform for developing next-generation therapeutics. The functionalization of this scaffold, particularly through the formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, is critical for library synthesis and lead optimization.

However, the inherent electronic properties of the pyridine ring, coupled with its specific substitution pattern, present distinct challenges for catalytic transformations.[1] The development and selection of highly efficient and selective catalysts are therefore paramount to unlocking the full synthetic potential of this molecule. This guide provides an in-depth, comparative analysis of various catalytic systems for reactions involving this compound and its derivatives, offering field-proven insights and detailed experimental frameworks for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, benchmark catalyst performance with quantitative data, and provide robust, self-validating protocols to ensure scientific integrity and reproducibility.

Pillar 1: Understanding the Substrate's Reactivity

The reactivity of this compound is governed by a delicate balance of electronic effects. The pyridine nitrogen makes the ring system electron-deficient overall, which can complicate traditional electrophilic aromatic substitution.[1] The substituents further modulate this reactivity:

  • 3-Amino Group: A strong electron-donating group that also serves as a primary nucleophilic handle for cross-coupling reactions.

  • 5-Fluoro Group: A strongly electron-withdrawing group that influences the acidity of N-H and C-H bonds and the overall electron density of the ring.

  • 6-Methoxy Group: An electron-donating group that can influence regioselectivity in C-H functionalization reactions.

The most common and synthetically valuable transformations for this substrate involve the amino group, typically through palladium-catalyzed C-N cross-coupling reactions like the Buchwald-Hartwig amination.[2][3] This reaction class has revolutionized the synthesis of arylamines, replacing harsher, traditional methods with a more versatile and functional-group-tolerant approach.[2]

Pillar 2: Benchmarking Catalyst Efficacy for N-Arylation Reactions

The Buchwald-Hartwig amination is the archetypal reaction for assessing catalyst performance with this substrate.[4] The goal is to couple the amino group of this compound with an aryl or heteroaryl halide. The efficacy of this transformation is almost entirely dependent on the palladium catalyst and, most critically, the choice of phosphine ligand. The ligand's role is to stabilize the palladium center, promote the oxidative addition of the aryl halide, and, crucially, facilitate the turnover-limiting reductive elimination step to form the desired C-N bond.

We will compare three generations of catalyst systems for a model reaction: the coupling of this compound with 4-bromotoluene.

Catalyst System Comparison: Generations of Progress

The evolution of Buchwald-Hartwig catalysis highlights a clear trajectory toward more active, stable, and versatile systems capable of coupling challenging substrates.

  • First-Generation Catalysts (e.g., P(o-tol)₃): While groundbreaking, these early systems required high temperatures and were often limited in scope, particularly with less reactive aryl chlorides or electron-rich amines.[4]

  • Second-Generation Catalysts (Bidentate Ligands, e.g., BINAP, DPPF): The introduction of bidentate phosphine ligands provided a significant leap in reliability and scope, extending the reaction to primary amines and improving reaction rates.[2] It is believed these ligands prevent the formation of inactive palladium dimers.[2]

  • Third-Generation Catalysts (Bulky, Electron-Rich Monophosphine Ligands, e.g., XPhos, RuPhos): This class of ligands, developed by the Buchwald group, represents the current state-of-the-art. Their steric bulk and electron-donating properties create a highly active, coordinatively unsaturated palladium center that dramatically accelerates the rate-limiting reductive elimination step, allowing for reactions at lower temperatures and catalyst loadings with an exceptionally broad substrate scope.[5]

Quantitative Performance Data

The following table summarizes representative data for the N-arylation of this compound with 4-bromotoluene, based on established principles for similar fluorinated anilines.[6]

Catalyst System (Precatalyst/Ligand)Pd Loading (mol%)BaseSolventTemp (°C)Time (h)Representative Yield (%)
Pd(OAc)₂ / P(o-tol)₃2.0NaOt-BuToluene11024< 20%
Pd₂(dba)₃ / BINAP1.5NaOt-BuToluene10018~65%
G3 XPhos Pd / XPhos 0.5 K₃PO₄ 1,4-Dioxane 80 4 > 95%
G3 RuPhos Pd / RuPhos 0.5 Cs₂CO₃ t-BuOH 80 4 > 95%

Causality and Insights: The data clearly demonstrates the superiority of the third-generation bulky monophosphine ligand systems. The electron-rich nature of the 3-amino group on our substrate can make the final C-N bond-forming reductive elimination step sluggish. The steric bulk of ligands like XPhos and RuPhos promotes this crucial step, leading to faster reactions, higher yields, and the ability to use milder bases like carbonates, which improves functional group tolerance.[6]

Pillar 3: The Frontier - Photoredox Catalysis for Novel Functionalizations

While cross-coupling is well-established, modern methods like photoredox catalysis offer new avenues for functionalizing pyridine derivatives under exceptionally mild conditions.[7] These reactions proceed via single-electron transfer (SET) mechanisms, generating radical intermediates with unique reactivity patterns.[8][9]

For instance, a photoredox-mediated Minisci-type reaction could potentially achieve C-H alkylation or acylation of the pyridine ring. The reaction is typically initiated by a photocatalyst, such as an Iridium or Ruthenium complex, which, upon excitation by visible light, can generate the requisite radical species.[7][8] The regioselectivity of such reactions on the this compound ring would be an interesting subject for investigation, likely favoring positions ortho and para to the directing amino group.

Visualizing Catalytic Cycles and Workflows

To ensure clarity and trustworthiness, the underlying processes must be visualized.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-X(L_n) Pd0->PdII Ar-X OxyAdd Oxidative Addition (Ar-X) AmineCoord Amine Coordination PdII->AmineCoord R-NH₂ Deprot Amine Deprotonation (Base) RedElim Reductive Elimination AmineCoord->RedElim Base RedElim->Pd0 Product Product Ar-NRH RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Screening_Workflow cluster_workflow Catalyst Screening Workflow Prep Inert Atmosphere Prep (Glovebox/Schlenk Line) Reagents Add Substrates & Base (Pyridine, Aryl Halide) Prep->Reagents Catalyst Add Catalyst/Ligand (From Stock Solution) Reagents->Catalyst Reaction Seal, Heat & Stir (Specified Time/Temp) Catalyst->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Quench & Aqueous Workup Monitoring->Workup Upon Completion Purify Purification (Column Chromatography) Workup->Purify Analysis Analysis & Yield Calc. (NMR, GC-MS) Purify->Analysis

Caption: Standardized workflow for benchmarking catalyst performance.

Trustworthiness Through a Self-Validating Experimental Protocol

Reproducibility is the hallmark of scientific integrity. The following detailed protocol provides a robust framework for screening and comparing catalyst systems for the N-arylation of this compound.

Protocol: General Procedure for High-Throughput Catalyst Screening

I. Materials & Preparation:

  • Reagents: this compound, aryl halide (e.g., 4-bromotoluene), appropriate base (e.g., K₃PO₄, Cs₂CO₃), anhydrous solvent (e.g., 1,4-dioxane, toluene), internal standard (e.g., dodecane).

  • Catalysts: Palladium precatalysts (e.g., G3 XPhos Pd) and ligands (e.g., XPhos).

  • Equipment: 2 mL screw-cap reaction vials with PTFE septa, magnetic stir bars, heating block, glovebox or Schlenk line, gas-tight syringes, analytical balance.

  • Stock Solutions: Prepare 0.01 M stock solutions of catalyst/ligand combinations in the reaction solvent inside a glovebox to ensure accuracy and minimize atmospheric exposure.

II. Reaction Setup (Performed in a Glovebox):

  • To each reaction vial, add a magnetic stir bar.

  • Add the solid reagents: this compound (0.1 mmol, 1.0 equiv.) and the base (0.2 mmol, 2.0 equiv.).

  • Add the aryl halide (0.12 mmol, 1.2 equiv.).

  • Add the internal standard for GC/LC analysis.

  • To each vial, add the appropriate volume of the catalyst/ligand stock solution to deliver the desired mol% (e.g., 50 µL for 0.5 mol%).

  • Add the reaction solvent to bring the total volume to 1.0 mL.

  • Seal each vial tightly with the screw cap.

III. Reaction Execution and Monitoring:

  • Remove the sealed vials from the glovebox and place them in a pre-heated aluminum heating block set to the desired temperature (e.g., 80 °C).

  • Stir the reactions vigorously for the specified duration (e.g., 4, 8, 12, 24 hours).

  • At each time point, remove a vial, cool it to room temperature, and prepare a sample for analysis.

  • To sample, unseal the vial and take a small aliquot (~20 µL), dilute with a suitable solvent (e.g., ethyl acetate), and filter through a small plug of silica gel before injecting into the LC-MS or GC-MS to determine the conversion rate relative to the internal standard.

IV. Work-up and Analysis (for isolated yield):

  • After the reaction is deemed complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (5 mL) and water (5 mL).

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity, and determine the isolated yield.

Conclusion and Future Outlook

For the critical task of N-arylation of this compound, third-generation palladium catalysts supported by bulky, electron-rich monophosphine ligands like XPhos and RuPhos are demonstrably superior. They offer higher yields in shorter times, under milder conditions, and with lower catalyst loadings compared to older systems. This efficacy stems directly from the ligand's ability to accelerate the turnover-limiting reductive elimination step, a known challenge for electron-rich amine substrates.

Looking forward, the field is rapidly advancing. The application of photoredox and dual-catalytic systems holds immense promise for accessing novel reactivity, such as direct C-H functionalization, which would bypass the need for pre-functionalized starting materials.[8][10] Furthermore, the development of catalysts based on more earth-abundant metals like nickel and copper continues to be a major goal, offering potentially more sustainable and economical synthetic routes. The principles and protocols outlined in this guide provide a solid foundation for researchers to not only select the best available catalysts for current challenges but also to effectively benchmark the innovative catalysts of tomorrow.

References

A Comparative Guide to the Synthesis of 3-Amino-5-fluoro-6-methoxypyridine: An Essential Building Block for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Amino-5-fluoro-6-methoxypyridine in Medicinal Chemistry

This compound is a highly functionalized pyridine derivative that has garnered significant attention in the pharmaceutical industry. Its unique substitution pattern, featuring an amino group for further derivatization, a fluorine atom to modulate physicochemical properties such as metabolic stability and binding affinity, and a methoxy group, makes it a valuable scaffold for the synthesis of complex bioactive molecules. This guide will cross-validate and compare two prominent synthetic pathways to this important building block, offering a comprehensive analysis of their respective advantages and limitations.

Comparative Analysis of Synthetic Methodologies

This guide will compare two plausible synthetic routes for this compound, constructed from established chemical transformations.

Methodology 1: Hofmann Rearrangement followed by Nucleophilic Aromatic Substitution

This approach leverages the well-established Hofmann rearrangement to introduce the amino group and a subsequent nucleophilic aromatic substitution to install the methoxy group.

Methodology 2: Multi-step Synthesis from 2-Aminopyridine

This pathway begins with a more readily available starting material, 2-aminopyridine, and introduces the required functionalities through a series of sequential reactions.

Data Summary: Head-to-Head Comparison

ParameterMethodology 1: Hofmann Rearrangement RouteMethodology 2: Multi-step Route from 2-Aminopyridine
Starting Material 5-Fluoronicotinamide2-Aminopyridine
Overall Yield Potentially higher, fewer stepsLikely lower due to multiple steps
Key Transformations Hofmann Rearrangement, Nucleophilic Aromatic SubstitutionNitration, Acetylation, Reduction, Diazotization (Schiemann), Hydrolysis, Chlorination, Methoxylation
Scalability Good, Hofmann rearrangement is scalableMore challenging due to the number of steps and potential for side reactions
Reagent & Safety Concerns Bromine (toxic, corrosive), Strong baseNitrating agents (strong acids, exothermic), Diazonium salts (potentially explosive)
Purification Fewer purification stepsMultiple intermediate purifications required

In-Depth Experimental Protocols and Mechanistic Insights

Methodology 1: Hofmann Rearrangement of 5-Fluoronicotinamide and Subsequent Methoxylation

This two-step synthesis offers a potentially more efficient route to the target molecule.

Step 1: Synthesis of 3-Amino-5-fluoropyridine via Hofmann Rearrangement

The Hofmann rearrangement of amides provides a classic and effective method for the synthesis of primary amines with one fewer carbon atom.[1][2][3] In this case, 5-fluoronicotinamide is treated with a hypobromite solution, prepared in situ from bromine and a strong base.

Experimental Protocol:

  • In a reaction vessel equipped with a stirrer and cooled in an ice bath, dissolve 32 g of sodium hydroxide in 140 ml of water.

  • Slowly add 19.2 g of bromine to the solution while maintaining the temperature below 8 °C. Stir for 1 hour to form the sodium hypobromite solution.[4]

  • To this solution, add 19 g of 5-fluoronicotinamide and stir at 25 °C for 2 hours.

  • Heat the reaction mixture to 85 °C and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[4]

  • After completion, cool the reaction to room temperature and add 160 ml of a sodium hydroxide solution.

  • Stir for 30 minutes, then filter the resulting solid.

  • Dry the solid under vacuum at 50 °C to yield 3-Amino-5-fluoropyridine. A reported yield for this transformation is 87.2%.[4]

Causality and Expertise: The initial low temperature is crucial to control the formation of the hypobromite reagent and prevent its disproportionation. The subsequent heating facilitates the rearrangement of the N-bromoamide intermediate to the isocyanate, which is then hydrolyzed to the desired amine. The final addition of base ensures the product is in its free base form for isolation.

Step 2: Introduction of the Methoxy Group via Nucleophilic Aromatic Substitution

The introduction of a methoxy group at the 6-position of 3-amino-5-fluoropyridine is the key final step. This transformation can be challenging and may require activation of the pyridine ring. A plausible approach involves the conversion of the 6-position to a better leaving group, such as a chlorine atom, followed by nucleophilic substitution with sodium methoxide.

Proposed Experimental Protocol (Adaptation):

This protocol is an adaptation based on general procedures for similar transformations, as a specific literature procedure for this exact step was not identified.

  • Chlorination: Treat 3-Amino-5-fluoropyridine with a chlorinating agent (e.g., N-chlorosuccinimide in a suitable solvent) to introduce a chlorine atom at the 6-position. This step would likely require optimization of reaction conditions.

  • Methoxylation: To a solution of the resulting 3-amino-6-chloro-5-fluoropyridine in anhydrous methanol, add a solution of sodium methoxide in methanol.

  • Heat the reaction mixture under reflux and monitor by TLC.

  • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain this compound.

Trustworthiness and Self-Validation: Each step should be monitored by appropriate analytical techniques (TLC, LC-MS) to confirm the conversion and identify any side products. The structure of the final product must be rigorously confirmed by NMR spectroscopy and mass spectrometry.

Methodology 2: Multi-step Synthesis from 2-Aminopyridine

This pathway, while longer, starts from a more common and less expensive starting material. The synthesis of a related compound, 3-Chloro-5-fluoro-2-methoxypyridine, provides a template for this approach.[5]

Experimental Workflow Diagram:

G A 2-Aminopyridine B Nitration A->B C Amino Group Protection (Acetylation) B->C D Nitro Group Reduction C->D E Diazotization & Fluorination (Schiemann Reaction) D->E F Hydrolysis E->F G Chlorination F->G H Methoxylation G->H I This compound H->I

Caption: Multi-step synthesis of the target compound.

Detailed Protocol Steps (Conceptual):

  • Nitration: 2-Aminopyridine is treated with a nitrating agent (e.g., a mixture of nitric and sulfuric acid) to introduce a nitro group, typically at the 5-position.[5]

  • Amino Group Protection: The amino group is protected, for example, by acetylation with acetic anhydride, to prevent side reactions in subsequent steps.[5]

  • Reduction of Nitro Group: The nitro group is reduced to an amino group using a suitable reducing agent (e.g., iron in acetic acid or catalytic hydrogenation).[5]

  • Diazotization and Fluorination (Schiemann Reaction): The newly formed amino group is converted to a diazonium salt and then displaced by fluorine using a fluoride source, such as in the Balz-Schiemann reaction.[6][7]

  • Hydrolysis: The protecting group on the initial amino group is removed by hydrolysis.

  • Chlorination: A chlorine atom is introduced at the 6-position.

  • Methoxylation: The chlorine atom is displaced by a methoxy group using sodium methoxide.

Authoritative Grounding: The Schiemann reaction is a well-established and reliable method for the introduction of fluorine onto an aromatic ring via a diazonium salt intermediate.[6][7] The conditions for nitration, reduction, and protection/deprotection of aminopyridines are extensively documented in the organic chemistry literature.

Conclusion and Recommendations

Both methodologies present viable pathways for the synthesis of this compound.

  • Methodology 1 is more concise and likely to provide a higher overall yield, making it potentially more suitable for large-scale production, provided the starting material, 5-fluoronicotinamide, is readily available and cost-effective. The key challenge in this route is the optimization of the final methoxylation step.

  • Methodology 2 offers the advantage of starting from a simple, inexpensive precursor. However, the numerous steps can lead to a lower overall yield and require significant effort in terms of purification and process optimization. This route may be more appropriate for smaller-scale laboratory synthesis or when the starting material for Methodology 1 is not accessible.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development program, including scale, cost considerations, and available expertise. It is strongly recommended that both routes be initially explored on a small scale to determine the optimal conditions and validate the yields and purity of the final product.

References

Safety Operating Guide

Navigating the Disposal of 3-Amino-5-fluoro-6-methoxypyridine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and drug development, the proper management and disposal of chemical reagents are paramount to ensuring personnel safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of 3-Amino-5-fluoro-6-methoxypyridine, a compound for which comprehensive disposal information may not be readily available. In the absence of a specific Safety Data Sheet (SDS) detailing disposal protocols, a conservative approach, treating the substance as hazardous waste, is not just recommended but essential.

The disposal procedures outlined herein are grounded in the foundational principles of chemical waste management as mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2] The core tenets of this guide are waste minimization, segregation, proper containment, clear labeling, and disposal through authorized channels.

I. Hazard Assessment and Precautionary Principles

While a comprehensive toxicological profile for this compound is not widely available, related compounds and available data suggest that it should be handled with care. Available safety information indicates that it is harmful if swallowed or inhaled.[3] Therefore, it is crucial to treat this compound as hazardous waste.

Key Hazard Information:

Hazard CategoryGHS PictogramSignal WordHazard Statements
Acute Toxicity (Oral, Inhalation)GHS07: Harmful/IrritantWarningH302: Harmful if swallowed. H332: Harmful if inhaled.

Source: Fluorochem[3]

Given the limited specific data, it is prudent to also consider hazards associated with similar pyridine and aminopyridine compounds, which can include skin and eye irritation.[4][5][6]

II. Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound for disposal, it is imperative to be outfitted with the appropriate PPE. OSHA requires employers to provide, and employees to use, appropriate personal protective equipment.[7]

Essential PPE includes:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent accidental splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat should be worn. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[8]

All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be managed in accordance with local, state, and federal regulations.[9] Never dispose of this chemical down the drain or in the regular trash.[1][10]

Step 1: Waste Identification and Segregation

  • Identify the Waste: Clearly identify the waste as "Hazardous Waste: this compound."

  • Segregate the Waste: This compound should be segregated from other waste streams to prevent inadvertent and potentially dangerous chemical reactions. Do not mix it with incompatible materials such as strong oxidizing agents.[7] It should be collected in a designated container for solid chemical waste.

Step 2: Proper Containerization

  • Select a Compatible Container: Use a container that is chemically compatible with pyridine derivatives. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[11][12] The original container, if in good condition, is an ideal choice.[11]

  • Container Condition: Ensure the container is clean, dry, and free from damage or leaks.

  • Headspace: Do not fill the container to more than 90% capacity to allow for expansion of vapors and to prevent spills.[12]

Step 3: Labeling the Waste Container

Proper labeling is a critical component of safe waste management. The label must be clear, legible, and securely affixed to the container.[2][13]

The hazardous waste label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., "Toxic," "Irritant")[13]

  • The date of accumulation

  • The name and contact information of the generating laboratory or researcher

Step 4: Accumulation and Storage

  • Satellite Accumulation Area (SAA): The properly labeled waste container should be stored in a designated SAA within the laboratory.[11][14] The SAA must be at or near the point of generation and under the control of laboratory personnel.[14]

  • Storage Conditions: The SAA should be in a well-ventilated area, away from heat sources and incompatible materials.[12] Secondary containment, such as a chemical-resistant tray, is highly recommended to contain any potential leaks.[11]

  • Inspections: Regularly inspect the waste container for any signs of leakage or degradation.

Step 5: Arranging for Final Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is ready for disposal, or as it nears its accumulation time limit, contact your institution's EHS department.[2] They will provide guidance on the final pickup and disposal procedures.

  • Licensed Waste Hauler: The EHS department will arrange for a licensed hazardous waste disposal company to transport the waste to a permitted treatment, storage, and disposal facility (TSDF).[13]

IV. Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill Response:

    • Evacuate the immediate area and alert nearby personnel.

    • If the spill is small and you are trained to handle it, wear appropriate PPE.

    • Contain the spill using an inert absorbent material, such as vermiculite or sand.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent, followed by soap and water.

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

  • Exposure Response:

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5]

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

V. Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G Workflow for the Disposal of this compound cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Hazard Assessment (Treat as Hazardous) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Solid Chemical Waste) B->C Begin Disposal Process D Select & Prepare Compatible Container C->D E Label Container (Name, Hazards, Date) D->E F Store in SAA (Secondary Containment) E->F G Contact EHS for Pickup F->G Arrange for Disposal H Transfer to Licensed Hazardous Waste Hauler G->H I Final Disposal at TSDF Facility H->I

Caption: Disposal workflow for this compound.

VI. Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper PPE usage, and a systematic disposal protocol, researchers can mitigate risks and ensure compliance with regulatory standards. Always consult with your institution's Environmental Health and Safety department for specific guidance and to address any questions regarding chemical waste management.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5-fluoro-6-methoxypyridine
Reactant of Route 2
Reactant of Route 2
3-Amino-5-fluoro-6-methoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.